Product packaging for 2-Hydroxybutanamide(Cat. No.:CAS No. 206358-12-5)

2-Hydroxybutanamide

Cat. No.: B3115031
CAS No.: 206358-12-5
M. Wt: 103.12 g/mol
InChI Key: UUXHICUVBOTXQS-UHFFFAOYSA-N
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Description

2-Hydroxybutanamide is a versatile organic building block recognized for its value as a chiral synthon in pharmaceutical and organic synthesis. Its distinct structure, featuring both a hydroxyl and an amide group, allows for a range of chemical modifications, making it a fundamental starting material for developing more complex molecules. A significant area of application for its derivatives is in medicinal chemistry research, particularly in the inhibition of matrix metalloproteinases (MMPs). Enzymes such as MMP-2, MMP-9, and MMP-14 are crucial targets in oncology due to their role in tumor growth, invasion, and metastasis. Derivatives of N-hydroxybutanamide have demonstrated promising antitumor and antimetastatic effects in studies, inhibiting these specific MMPs with IC50 values in the 1-1.5 µM range . This establishes the this compound scaffold as a core structure for the design and development of potent enzyme inhibitors. The compound can be synthesized through several routes, including the aminolysis of γ-butyrolactone or the nucleophilic substitution of 2-bromobutanamide precursors, allowing researchers flexibility in their synthetic strategies. As a foundational chemical, this compound provides researchers with a critical starting point for explorations in drug discovery and the synthesis of biologically active molecules. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO2 B3115031 2-Hydroxybutanamide CAS No. 206358-12-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxybutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-2-3(6)4(5)7/h3,6H,2H2,1H3,(H2,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXHICUVBOTXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1113-58-2
Record name 2-hydroxybutanamide
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Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxybutanamide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for 2-Hydroxybutanamide. The information is intended to support research, development, and quality control activities involving this compound.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C4H9NO2[2]
Molecular Weight 103.12 g/mol [2]
CAS Number 1113-58-2[2]
Appearance Colorless liquid[3]
Solubility Soluble in water, ethanol, and acetone[3]
XLogP3 -0.6[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 2[4]
Exact Mass 103.063328530 Da[2]
Complexity 72.1[2]

Chemical Structure

The structural identifiers for this compound provide a definitive representation of its atomic arrangement, which is fundamental for understanding its chemical behavior and for use in computational modeling and database searches.

Table 2: Structural Identifiers for this compound

IdentifierStringSource
SMILES CCC(C(=O)N)O[2]
InChI InChI=1S/C4H9NO2/c1-2-3(6)4(5)7/h3,6H,2H2,1H3,(H2,5,7)[2]
InChIKey UUXHICUVBOTXQS-UHFFFAOYSA-N[2]

Experimental Protocols

The synthesis and analysis of this compound can be approached through several established chemical methodologies. While detailed, step-by-step protocols for this specific molecule are not extensively published, the following sections outline the general principles and common procedures based on the synthesis of similar amide compounds.

Synthesis of this compound

Two primary synthetic routes are generally considered for the preparation of this compound: direct amidation of 2-hydroxybutanoic acid and nucleophilic substitution of a 2-halobutanamide.

This method involves the direct reaction of 2-hydroxybutanoic acid with an amine source, typically ammonia. To facilitate this reaction, which can be thermodynamically unfavorable due to the formation of a stable ammonium carboxylate salt, a coupling agent is often employed.

General Experimental Protocol (based on similar amidations):

  • Activation of the Carboxylic Acid: To a solution of 2-hydroxybutanoic acid in a suitable aprotic solvent (e.g., dichloromethane, DMF), a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive like 1-Hydroxybenzotriazole (HOBt) are added. The reaction is typically carried out under an inert atmosphere and at reduced temperatures (e.g., 0 °C) to minimize side reactions.

  • Amine Addition: A solution of ammonia in a suitable solvent is then added to the activated carboxylic acid mixture.

  • Reaction Monitoring and Work-up: The reaction progress is monitored by a suitable chromatographic technique (e.g., TLC or HPLC). Upon completion, the reaction mixture is typically quenched with water and the product is extracted into an organic solvent.

  • Purification: The crude product is then purified using techniques such as column chromatography, crystallization, or distillation to yield pure this compound.

A representative procedure for a similar amide synthesis involves dissolving the carboxylic acid in a solvent, adding a coupling reagent like EDC and an activator such as HOBt, followed by the addition of the amine.[5] The reaction is stirred until completion and then worked up to isolate the amide.

An alternative synthetic approach involves the displacement of a halide from a 2-halobutanamide precursor with a hydroxide source.

General Experimental Protocol:

  • Preparation of 2-Bromobutanamide: The starting material, 2-bromobutanamide, can be synthesized from 2-bromobutyric acid via reaction with a chlorinating agent (e.g., thionyl chloride) to form the acyl chloride, followed by amidation with ammonia.

  • Hydrolysis: The 2-bromobutanamide is then treated with an aqueous base, such as sodium hydroxide or potassium hydroxide, to facilitate the nucleophilic substitution of the bromine atom with a hydroxyl group.

  • Reaction Conditions: The reaction is typically heated to drive it to completion.

  • Work-up and Purification: After the reaction is complete, the mixture is neutralized and the product is extracted. Purification is then carried out using standard laboratory techniques as described in the previous method.

Analytical Methods

The purity and identity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

A reversed-phase HPLC method would be a suitable approach for the analysis of this compound.

General HPLC Method Parameters (based on similar polar analytes):

  • Column: A C18 stationary phase is commonly used for the separation of polar organic molecules.

  • Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and a polar organic solvent such as acetonitrile or methanol is typically employed.

  • Detection: UV detection at a low wavelength (e.g., ~200-220 nm) would be appropriate given the lack of a strong chromophore in the molecule.

  • Validation: A validated HPLC method should demonstrate specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.[6][7]

For instance, a validated HPLC method for a similar compound, Ga-68-DOTATATE, utilized a C18 column with a water/acetonitrile gradient containing 0.1% TFA and UV detection at 220 nm.[7]

Due to the presence of polar functional groups (-OH and -NH2), derivatization is generally required to increase the volatility and thermal stability of this compound for GC-MS analysis.

General GC-MS Protocol (involving derivatization):

  • Derivatization: The sample containing this compound is treated with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to convert the hydroxyl and amide protons to their trimethylsilyl (TMS) derivatives.

  • GC Separation: The derivatized sample is injected into a GC equipped with a non-polar capillary column (e.g., DB-5ms or equivalent). The oven temperature is programmed to ramp up to achieve separation of the analytes.

  • MS Detection: The separated components are detected by a mass spectrometer, which provides information on the molecular weight and fragmentation pattern of the derivatized analyte, allowing for its identification and quantification.

The analysis of other hydroxy acids by GC-MS has been successfully performed after trimethylsilyl (TMS) derivatization.[8]

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the peer-reviewed literature detailing the biological activity or involvement in signaling pathways of this compound itself. However, research into related compounds, specifically N-hydroxybutanamide derivatives, has shown that they can act as inhibitors of matrix metalloproteinases (MMPs).[4] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components, and their inhibition is a target for various therapeutic areas, including cancer.[4]

Given the absence of a known signaling pathway for this compound, a logical workflow for a hypothetical investigation into its biological activity is presented below.

logical_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis & Conclusion compound This compound cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, XTT) compound->cytotoxicity_assay mmp_assay MMP Inhibition Assay compound->mmp_assay cell_lines Cancer Cell Lines cell_lines->cytotoxicity_assay ic50 Determine IC50 cytotoxicity_assay->ic50 Data data_analysis Statistical Analysis mmp_assay->data_analysis Mechanism Insight animal_model Animal Model (e.g., Xenograft) ic50->animal_model Lead for In Vivo ic50->data_analysis treatment Treatment with This compound animal_model->treatment tumor_growth Monitor Tumor Growth treatment->tumor_growth toxicity_assessment Toxicity Assessment treatment->toxicity_assessment tumor_growth->data_analysis toxicity_assessment->data_analysis conclusion Conclusion on Biological Activity data_analysis->conclusion

Caption: A logical workflow for investigating the potential biological activity of this compound.

This diagram illustrates a rational approach to characterizing the biological effects of this compound, starting from initial in vitro screening to more complex in vivo studies and final data analysis. This serves as a conceptual framework in the absence of established signaling pathway data for this specific compound.

References

A Technical Guide to the Stereoisomers of 2-Hydroxybutanamide: (R)- vs. (S)-Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (R)-2-Hydroxybutanamide and (S)-2-Hydroxybutanamide, two enantiomers of a simple chiral molecule. While direct comparative biological studies on these specific enantiomers are not extensively available in public literature, this document synthesizes the known chemical and physical properties of each, outlines established methodologies for their stereoselective synthesis and separation, and discusses the critical importance of stereoisomerism in pharmacology, drawing parallels from related hydroxyalkanamide compounds. This guide serves as a foundational resource for researchers investigating the potential differential biological activities and therapeutic applications of these chiral molecules.

Introduction: The Significance of Chirality in Drug Development

Chirality, the property of a molecule to be non-superimposable on its mirror image, is a fundamental concept in drug discovery and development. Enantiomers, the pair of mirror-image isomers, often exhibit significant differences in their pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to adverse effects[1][2]. Regulatory bodies increasingly favor the development of single-enantiomer drugs to improve therapeutic outcomes and patient safety[2]. 2-Hydroxybutanamide, a small molecule containing a single chiral center, presents a valuable model for studying the impact of stereochemistry on biological activity. Understanding the distinct properties of its (R) and (S) enantiomers is crucial for any potential therapeutic development.

Physicochemical Properties

The fundamental physicochemical properties of (R)-2-Hydroxybutanamide and (S)-2-Hydroxybutanamide are identical in an achiral environment. The key difference lies in their interaction with plane-polarized light, where they rotate the light in equal but opposite directions.

Property(R)-2-Hydroxybutanamide(S)-2-HydroxybutanamideRacemic this compound
Molecular Formula C₄H₉NO₂C₄H₉NO₂C₄H₉NO₂
Molecular Weight 103.12 g/mol 103.12 g/mol 103.12 g/mol [3]
CAS Number 206358-12-51315001-20-71113-58-2[3]
IUPAC Name (2R)-2-hydroxybutanamide(2S)-2-hydroxybutanamideThis compound[3]
Predicted XLogP3 -0.6-0.6-0.6[3]
Hydrogen Bond Donor Count 222[3]
Hydrogen Bond Acceptor Count 222[3]
Rotatable Bond Count 222[3]

Synthesis and Chiral Separation

The preparation of enantiomerically pure (R)- and (S)-2-Hydroxybutanamide can be achieved through two primary strategies: asymmetric synthesis from prochiral precursors or resolution of a racemic mixture.

Enantioselective Synthesis

Enzymatic catalysis offers a highly efficient and environmentally friendly approach for the stereoselective synthesis of chiral hydroxy amides. Nitrilase enzymes, for instance, can catalyze the enantioselective hydrolysis of α-hydroxynitriles to the corresponding α-hydroxy amides.

Experimental Protocol: Hypothetical Enzymatic Synthesis

  • Substrate Preparation: Synthesis of 2-hydroxybutanenitrile from propanal and a cyanide source.

  • Enzyme Screening: A panel of nitrilase enzymes would be screened for their ability to selectively hydrolyze the nitrile to either the (R)- or (S)-amide.

  • Reaction Conditions: The reaction would typically be carried out in an aqueous buffer system at a controlled pH and temperature suitable for the chosen enzyme.

  • Work-up and Purification: After the reaction, the product would be extracted from the aqueous phase using an organic solvent. Purification would be achieved through column chromatography.

Enantioselective_Synthesis Propanal Propanal Hydroxynitrile 2-Hydroxybutanenitrile Propanal->Hydroxynitrile Base catalyst HCN HCN HCN->Hydroxynitrile Base catalyst Nitrilase_R R-selective Nitrilase Hydroxynitrile->Nitrilase_R Nitrilase_S S-selective Nitrilase Hydroxynitrile->Nitrilase_S R_amide (R)-2-Hydroxybutanamide S_amide (S)-2-Hydroxybutanamide Nitrilase_R->R_amide Enantioselective hydrolysis Nitrilase_S->S_amide Enantioselective hydrolysis

A conceptual workflow for the enantioselective synthesis of (R)- and (S)-2-Hydroxybutanamide.
Chiral Resolution of Racemic Mixtures

Resolution of a racemic mixture of this compound can be accomplished using chiral high-performance liquid chromatography (HPLC).

Experimental Protocol: Chiral HPLC Separation

  • Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for separating a wide range of chiral compounds[4][5][6].

  • Mobile Phase Optimization: A systematic approach to optimizing the mobile phase is required. This typically involves screening different combinations of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol)[4][5][6].

  • Detection: UV detection at a low wavelength (e.g., 200-220 nm) is generally suitable for compounds like this compound that lack a strong chromophore[4][7][8].

  • Method Validation: The developed method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness[4].

Chiral_HPLC_Workflow Racemate Racemic This compound Injection Injection Racemate->Injection Column Chiral Stationary Phase (CSP) Injection->Column Separation Differential Interaction Column->Separation Detection UV Detector Separation->Detection R_peak (R)-Enantiomer Peak Detection->R_peak S_peak (S)-Enantiomer Peak Detection->S_peak

Workflow for the chiral separation of this compound enantiomers using HPLC.

Biological Activity and Potential Signaling Pathways

It is plausible that the enantiomers of this compound could exhibit stereoselective interactions with biological targets such as enzymes or receptors. For many chiral drugs, the differential binding to a target protein is the basis for their varied pharmacological effects[1][2]. For example, one enantiomer of a drug may fit perfectly into the active site of an enzyme, leading to potent inhibition, while the other enantiomer may have a much weaker interaction or no interaction at all.

Hypothetical Signaling Pathway Involvement

Should one of the this compound enantiomers prove to be an effective MMP inhibitor, it could modulate downstream signaling pathways involved in cell proliferation, migration, and invasion.

Hypothetical_Signaling_Pathway cluster_enantiomers This compound Enantiomers R_Enantiomer (R)-Enantiomer MMP Matrix Metalloproteinase (MMP) R_Enantiomer->MMP Potent Inhibition (Hypothetical) S_Enantiomer (S)-Enantiomer S_Enantiomer->MMP Weak/No Inhibition (Hypothetical) ECM Extracellular Matrix (ECM) Degradation MMP->ECM GrowthFactors Release of Growth Factors ECM->GrowthFactors CellSignaling Cell Signaling Cascades (e.g., MAPK, PI3K/Akt) GrowthFactors->CellSignaling CellularResponse Cell Proliferation, Migration, Invasion CellSignaling->CellularResponse

A hypothetical signaling pathway potentially modulated by an MMP-inhibiting enantiomer.

Pharmacokinetics and Toxicology

The absorption, distribution, metabolism, and excretion (ADME) of chiral drugs can be stereoselective[11]. This can lead to different plasma concentrations and durations of action for each enantiomer. For instance, one enantiomer might be metabolized more rapidly than the other, resulting in a shorter half-life. Protein binding in the plasma can also be stereoselective, affecting the free drug concentration available to interact with target tissues[12][13].

Toxicological profiles of enantiomers can also differ significantly. An inactive enantiomer is not necessarily inert and may cause off-target effects or contribute to drug-drug interactions[1]. Therefore, evaluating the safety profile of each enantiomer independently is a critical step in drug development.

In Vitro Cytotoxicity Assessment

Standard in vitro cytotoxicity assays, such as the MTT or neutral red uptake assays, can be employed to assess the potential toxicity of (R)- and (S)-2-hydroxybutanamide on various cell lines[14][15][16]. A significant difference in the IC50 values between the two enantiomers would indicate stereoselective cytotoxicity.

AssayPrincipleEndpoint
MTT Assay Mitochondrial reductase activityCell viability (colorimetric)
Neutral Red Uptake Lysosomal integrityCell viability (colorimetric)
LDH Release Assay Cell membrane integrityCytotoxicity (enzymatic)

Conclusion and Future Directions

While there is a notable gap in the literature regarding a direct comparison of (R)- and (S)-2-hydroxybutanamide, the principles of stereopharmacology strongly suggest the potential for significant differences in their biological activities. This technical guide has provided a framework for understanding these potential differences by summarizing their physicochemical properties, outlining methods for their synthesis and separation, and discussing potential biological targets and toxicological considerations based on related compounds.

Future research should focus on the stereoselective synthesis of both enantiomers in sufficient quantities for biological testing. A comprehensive in vitro screening against a panel of relevant biological targets, including MMPs and other enzymes, is warranted. Subsequent in vivo studies on the more active enantiomer would be necessary to elucidate its pharmacokinetic and pharmacodynamic profile. Such studies will be crucial in determining the therapeutic potential of these simple chiral molecules.

References

The Biological Versatility of α-Hydroxy Amides: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Hydroxy amides are a fascinating class of organic compounds characterized by a hydroxyl group on the carbon atom alpha to a carbonyl group of an amide. This unique structural motif imparts a range of biological activities, making them attractive scaffolds for drug discovery and development. Their applications span from dermatology to oncology and infectious diseases. This technical guide provides an in-depth overview of the biological activities of α-hydroxy amides, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to support further research and development in this promising area.

Anticancer Activity

α-Hydroxy amides and their derivatives have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the modulation of key signaling pathways that are dysregulated in cancer cells, leading to the inhibition of cell proliferation and induction of apoptosis.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of a series of flavonoid-based amide derivatives, some of which feature α-hydroxy amide-like structures, against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundMDA-MB-231 (Breast) IC50 (µM)MCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HepG2 (Liver) IC50 (µM)HCT-116 (Colon) IC50 (µM)
7t 1.76 ± 0.91[1]----
7x --2.44 ± 0.55[1]1.86 ± 0.35[1]-
5-Fu (Control) 7.75 ± 0.82[1]-2.65 ± 0.12[1]2.88 ± 0.88[1]-
Gallic Acid Derivative 7 ----0.07[2]
Pyrazolone 2 Derivative ->100--9.2[3]
Cyanoethanohydrazone 5 Derivative ->100-->100

Note: The table includes data for structurally related amides to illustrate the potential of this chemical class. Data for a broader range of α-hydroxy amides is still emerging.

Signaling Pathway: PI3K/Akt Pathway Inhibition

A key mechanism through which some flavonoid-based amides exert their anticancer effects is by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for regulating cell survival, proliferation, and growth, and its aberrant activation is a hallmark of many cancers.[1][4][5][6][7][8] The diagram below illustrates the key components of the PI3K/Akt pathway and the points of inhibition by active compounds.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt_mem Akt PIP3->Akt_mem Recruits PDK1->Akt_mem Phosphorylates Akt_cyto Akt (active) Akt_mem->Akt_cyto Activation PTEN PTEN PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 Akt_cyto->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt_cyto->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Flavonoid_Amide Flavonoid-based Amide (e.g., 7t) Flavonoid_Amide->PI3K Inhibits Flavonoid_Amide->Akt_cyto Inhibits Growth_Factor Growth Factor Growth_Factor->RTK Binds

PI3K/Akt signaling pathway and points of inhibition.
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][9][10][11][12] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Test compounds (α-hydroxy amides) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using a dose-response curve.

Antimicrobial Activity

Certain α-hydroxy amides have shown promise as antimicrobial agents against a range of pathogenic bacteria and fungi. Their mechanism of action can involve the disruption of microbial membranes or the inhibition of essential cellular processes.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table provides representative MIC values for a series of amide derivatives against various microbial strains. While specific and comprehensive MIC data for a wide range of α-hydroxy amides is still an active area of research, this table illustrates the potential of the amide scaffold in antimicrobial drug discovery.

CompoundStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Candida albicans MIC (µg/mL)
Amide Derivative F5 32[10][13]128[10][13]>128[10][13]
Amide Derivative F9 64[10][13]32[10][13]16[10][13]
Amide Derivative F29 64[10][13]>128[10][13]32[10][13]
Amide Derivative F53 32[10][13]128[10][13]16[10][13]
Ciprofloxacin (Control) 2[10][13]2[10][13]-
Fluconazole (Control) --1[10][13]
Fatty Acid Amide (from Olive Oil) 5010050
Fatty Acid Amide (from U. isabellina) 25>20050

Note: Data for cyclopropane-containing amides and fatty acid amides are presented to demonstrate the antimicrobial potential within the broader amide class.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (α-hydroxy amides)

  • Positive control antibiotic (e.g., ciprofloxacin, amoxicillin)

  • Sterile saline or PBS

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Culture the microorganism overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds and the control antibiotic in the 96-well plate using the appropriate broth. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the prepared inoculum to each well, bringing the total volume to 100 µL. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria, or as appropriate for fungi.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Enzyme Inhibition

α-Hydroxy amides have been investigated as inhibitors of various enzymes, with a notable focus on Fatty Acid Amide Hydrolase (FAAH). FAAH is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide. Inhibition of FAAH can potentiate the analgesic and anti-inflammatory effects of endogenous cannabinoids.

Quantitative Data: FAAH Inhibition

The following table presents the half-maximal inhibitory concentration (IC50) values of various compounds against FAAH. While some α-hydroxy precursors to FAAH inhibitors have been found to be inactive, the data for other amide-based inhibitors highlight the potential for this class of compounds to target the enzyme.[9]

CompoundHuman FAAH IC50 (nM)Rat FAAH IC50 (nM)
OL-135 -4.7 (Ki)[11]
URB937 -26.8[4]
JNJ-42165279 70[4]313[4]
TC-F2 28[4]-
Redafamdastat (PF-04457845) 7.2[4]7.4[4]
FAAH-IN-1 650145
Flu-AM1 -440
Nap-AM1 -740

Note: The table includes data for various classes of FAAH inhibitors to provide a comparative landscape. Specific IC50 values for a broad range of α-hydroxy amides as FAAH inhibitors are not yet widely available.

Experimental Protocol: Fluorometric FAAH Inhibition Assay

This protocol describes a common method for screening FAAH inhibitors using a fluorogenic substrate.

Materials:

  • 96-well black microplates

  • Recombinant human or rat FAAH

  • Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

  • Test compounds (α-hydroxy amides) dissolved in DMSO

  • Known FAAH inhibitor (positive control, e.g., URB597)

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • Enzyme Preparation: Dilute the FAAH enzyme to the desired concentration in the assay buffer.

  • Assay Reaction: In each well of the microplate, add the following in order:

    • Assay buffer

    • Test compound solution (or DMSO for control)

    • FAAH enzyme solution

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to each well to initiate the reaction.

  • Kinetic Measurement: Immediately measure the increase in fluorescence in a kinetic mode for 15-30 minutes at 37°C (Excitation: ~360 nm, Emission: ~465 nm).

  • Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. Calculate the percentage of inhibition relative to the control (no inhibitor). Determine the IC50 value from the dose-response curve.

Experimental and Logical Workflows

General Workflow for Synthesis and Biological Evaluation

The discovery and development of novel bioactive α-hydroxy amides typically follows a structured workflow, from initial synthesis to comprehensive biological characterization.

Synthesis_and_Screening_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_advanced Advanced Evaluation Starting_Materials Starting Materials (e.g., α-hydroxy acids, amines) Synthesis Synthesis of α-Hydroxy Amides Starting_Materials->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., Anticancer, Antimicrobial) Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Dose-response, Selectivity) Hit_Identification->Secondary_Screening Active Compounds Lead_Optimization Lead Optimization (SAR studies) Secondary_Screening->Lead_Optimization Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Enzyme Kinetics) Lead_Optimization->Mechanism_of_Action Optimized Leads In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Mechanism_of_Action->In_Vivo_Studies

General workflow for α-hydroxy amide drug discovery.

Conclusion

α-Hydroxy amides represent a valuable and versatile scaffold in medicinal chemistry. Their demonstrated activities against cancer cells and microbial pathogens, coupled with their potential to modulate enzyme activity, underscore their importance in the development of new therapeutics. This technical guide has provided a foundational overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts. It is anticipated that continued research into the synthesis, biological evaluation, and mechanisms of action of α-hydroxy amides will lead to the discovery of novel and effective therapeutic agents.

References

An In-depth Technical Guide on the Discovery and History of 2-Hydroxybutanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key scientific developments related to 2-Hydroxybutanamide. It details the initial synthesis, explores its physicochemical properties, and discusses the evolution of its synthetic methodologies. The document also delves into the limited, yet insightful, research on its biological activities and potential therapeutic applications, primarily focusing on its implications in central nervous system research. This guide is intended to be a foundational resource for researchers and professionals in drug development, offering a consolidated source of historical and technical information to inform future studies and applications of this molecule.

Discovery and Early Synthesis

The formal scientific literature first describes a convenient method for the synthesis of α-hydroxy acid amides, the class of compounds to which this compound belongs, in a 1963 publication in The Journal of Organic Chemistry by Herbert E. Johnson and Donald G. Crosby.[1][2] While this paper does not specifically single out this compound, it lays the groundwork for its synthesis and the synthesis of related compounds. The historical context suggests that the interest in α-hydroxy amides during this period was primarily from a fundamental organic chemistry perspective, exploring new synthetic routes and the reactivity of this class of molecules.

Prior to this, the industrial production of alpha-hydroxy amides was already being explored, with patents for their synthesis filed as early as 1961, indicating a burgeoning interest in these compounds for various applications, likely as chemical intermediates.[3]

Physicochemical Properties

This compound, also known as 2-hydroxybutyramide, is a simple aliphatic amide with a hydroxyl group at the alpha-position.[4] Its chemical structure and basic properties are summarized in the table below.

PropertyValueSource
Molecular Formula C4H9NO2[5]
Molecular Weight 103.12 g/mol [5]
IUPAC Name This compound[5]
CAS Number 1113-58-2[5]
Canonical SMILES CCC(C(=O)N)O[5]
InChI Key UUXHICUVBOTXQS-UHFFFAOYSA-N[5]
LogP -0.6[5]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 2[5]

Synthetic Methodologies

Several synthetic routes have been developed for the preparation of this compound and its derivatives. These methods have evolved from general procedures for α-hydroxy amides to more specific and efficient protocols.

Early Method: Amidation of α-Hydroxy Acids

The 1963 paper by Johnson and Crosby outlines a general and convenient method for the synthesis of α-hydroxy amides from the corresponding α-hydroxy acids.[1][2] This approach remains a fundamental strategy.

Experimental Protocol: General Synthesis of α-Hydroxy Amides (adapted from Johnson & Crosby, 1963)

  • Esterification: The α-hydroxy acid is first converted to its methyl or ethyl ester by refluxing with the corresponding alcohol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).

  • Aminolysis: The resulting α-hydroxy ester is then treated with anhydrous ammonia in a sealed tube or pressure vessel at room temperature or with gentle heating. The ammonia displaces the alkoxy group to form the desired α-hydroxy amide.

  • Purification: The product is then purified by recrystallization or distillation.

Synthesis_from_Hydroxy_Acid 2-Hydroxybutanoic Acid 2-Hydroxybutanoic Acid Methyl 2-Hydroxybutanoate Methyl 2-Hydroxybutanoate 2-Hydroxybutanoic Acid->Methyl 2-Hydroxybutanoate Esterification (MeOH, H+) This compound This compound Methyl 2-Hydroxybutanoate->this compound Aminolysis (NH3)

Caption: General synthetic pathway from an α-hydroxy acid.

From α-Haloamides

Another common approach involves the nucleophilic substitution of an α-haloamide with a hydroxide source. This method is effective but requires the prior synthesis of the corresponding halogenated precursor.

Experimental Protocol: Synthesis from 2-Bromobutanamide

  • Starting Material: 2-Bromobutanamide is used as the starting material.

  • Hydrolysis: The 2-bromobutanamide is dissolved in an aqueous or alcoholic solution containing a base, such as sodium hydroxide or potassium hydroxide.

  • Reaction: The mixture is heated under reflux to facilitate the nucleophilic substitution of the bromine atom by the hydroxyl group.

  • Workup and Purification: After the reaction is complete, the mixture is neutralized, and the product is extracted with an organic solvent. The this compound is then purified by crystallization or chromatography.

Synthesis_from_Haloamide 2-Bromobutanamide 2-Bromobutanamide This compound This compound 2-Bromobutanamide->this compound Nucleophilic Substitution (OH-)

Caption: Synthesis via nucleophilic substitution.

Biological Activity and Potential Applications

While research on the specific biological effects of this compound is not extensive, studies on related short-chain aliphatic amides have pointed towards potential central nervous system (CNS) activity, particularly as anticonvulsants.

Anticonvulsant Properties

The structural similarity of this compound to other known anticonvulsant agents, such as valpromide and valnoctamide, suggests that it may possess similar properties.[6] The α-substituted amide pharmacophore is a known feature in several antiepileptic drugs.[7] Research in this area has focused on how modifications to the aliphatic chain and the amide group influence anticonvulsant activity.

Experimental Protocol: Anticonvulsant Screening (General)

A common preliminary screening method for anticonvulsant activity is the Maximal Electroshock (MES) test in rodents.

  • Animal Model: Mice or rats are typically used.

  • Drug Administration: The test compound (e.g., this compound) is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Induction of Seizure: After a specific period to allow for drug absorption, a maximal electroshock is delivered via corneal or ear electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The dose at which 50% of the animals are protected from the tonic hindlimb extension (ED50) is calculated.

Potential Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound is not yet elucidated. However, based on the known mechanisms of structurally related anticonvulsant amides, it is plausible that it may modulate inhibitory neurotransmission. A primary target for many anticonvulsants is the GABAergic system.[1][8] It is hypothesized that aliphatic amides may act as positive allosteric modulators of GABA-A receptors, enhancing the effect of the inhibitory neurotransmitter GABA.[9] This leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability.

Further research is needed to determine if this compound directly interacts with the GABA-A receptor or if it influences other targets involved in neuronal excitability, such as voltage-gated sodium or calcium channels.

Putative_Signaling_Pathway cluster_neuron Postsynaptic Neuron cluster_drug Potential Mechanism GABA_A GABA-A Receptor Cl_channel Chloride Channel GABA_A->Cl_channel opens Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl- influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability This compound This compound This compound->GABA_A Positive Allosteric Modulation

Caption: Hypothesized GABAergic signaling pathway.

Conclusion and Future Directions

This compound is a simple yet intriguing molecule with a history rooted in the mid-20th century's advancements in organic synthesis. While its discovery was not a singular event but rather part of the broader exploration of α-hydroxy amides, its potential as a CNS-active agent warrants further investigation. The existing literature on related compounds provides a strong rationale for exploring the anticonvulsant properties of this compound in more detail.

Future research should focus on:

  • Definitive Biological Screening: Conducting comprehensive in vitro and in vivo studies to confirm and quantify the anticonvulsant activity of this compound.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which this compound exerts its effects, with a particular focus on GABA-A receptor modulation and effects on ion channels.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to optimize its potency, selectivity, and pharmacokinetic properties.

A deeper understanding of this foundational molecule could pave the way for the development of novel therapeutics for neurological disorders.

References

Unveiling the Biological Role of 2-Hydroxybutanamide: A Mechanistic Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

While specific mechanistic data for 2-hydroxybutanamide in biological systems remains limited in publicly available research, its structural features, particularly the hydroxamic acid moiety, position it within a well-studied class of bioactive compounds. This guide consolidates the current understanding of the probable mechanisms of action of this compound by examining the established roles of related hydroxamic acid and butyramide derivatives. The primary modes of action for this class of molecules are the inhibition of zinc-dependent enzymes, most notably matrix metalloproteinases (MMPs) and histone deacetylases (HDACs).

Core Mechanism of Action: Zinc Chelation

The cornerstone of the biological activity of hydroxamic acids lies in their ability to act as potent chelators of metal ions, particularly zinc (Zn²⁺). The hydroxamic acid functional group (-C(=O)N(OH)-) forms a stable bidentate complex with the zinc ion present in the active site of various metalloenzymes. This interaction disrupts the enzyme's catalytic activity, thereby modulating downstream biological pathways.

Inhibition of Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM). Their dysregulation is implicated in numerous pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases. Hydroxamic acid-containing compounds are among the most potent MMP inhibitors developed.[1][2]

The inhibitory mechanism involves the hydroxamic acid group binding to the catalytic zinc ion in the MMP active site, effectively blocking substrate access and enzymatic activity.[3]

Quantitative Data on MMP Inhibition by Hydroxamic Acid Derivatives

Due to the absence of specific data for this compound, the following table summarizes the inhibitory concentrations (IC50) of a representative N-hydroxybutanamide derivative against several MMPs.

CompoundMMP TargetIC50 (µM)Reference
Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamideMMP-21 - 1.5[4]
MMP-91 - 1.5[4]
MMP-141 - 1.5[4]
Experimental Protocol: MMP Inhibition Assay

A common method to determine the inhibitory activity of a compound against MMPs is a fluorogenic substrate assay.

Principle: The assay utilizes a quenched fluorescent substrate that, upon cleavage by an active MMP, releases a fluorophore, resulting in a measurable increase in fluorescence. The presence of an inhibitor will reduce the rate of substrate cleavage and, consequently, the fluorescence signal.

Generalized Protocol:

  • Enzyme Activation: Recombinant human MMP is activated according to the manufacturer's instructions (e.g., with APMA for pro-MMPs).

  • Inhibitor Preparation: The test compound (e.g., a this compound derivative) is serially diluted to a range of concentrations.

  • Assay Reaction: The activated MMP enzyme is incubated with the various concentrations of the inhibitor in an appropriate assay buffer.

  • Substrate Addition: A fluorogenic MMP substrate is added to initiate the reaction.

  • Fluorescence Measurement: The fluorescence intensity is measured kinetically over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 440 nm).

  • Data Analysis: The rate of reaction is calculated from the linear phase of the fluorescence curve. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the reaction rates against the inhibitor concentrations.

Inhibition of Histone Deacetylases (HDACs)

HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins. This deacetylation leads to chromatin condensation and transcriptional repression. Aberrant HDAC activity is a hallmark of many cancers, making them a key therapeutic target. Hydroxamic acid-containing molecules are potent HDAC inhibitors.[5]

The mechanism of HDAC inhibition by hydroxamic acids involves the chelation of the zinc ion in the enzyme's active site, similar to their action on MMPs. This inhibition leads to hyperacetylation of histones, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes.[5]

Quantitative Data on HDAC Inhibition by Butyramide and Hydroxamic Acid Derivatives

The following table presents IC50 values for various butyramide and hydroxamic acid derivatives against different HDAC isoforms and cancer cell lines.

CompoundTarget/Cell LineIC50 (µM)Reference
Phenylalanine butyramide (PBA)Mushroom Tyrosinase120.3 mM
ButyrateMushroom Tyrosinase34.7 mM
Fb-4 (phenanthridine derivative)HDAC10.0121[6]
HDAC20.0215[6]
HDAC30.0110[6]
HDAC60.0086[6]
K562 cells0.87[6]
U266 cells0.09[6]
MCF-7 cells0.32[6]
SAHA (Vorinostat)K562 cells1.34[6]
U266 cells0.14[6]
MCF-7 cells2.58[6]
Experimental Protocol: HDAC Activity Assay

A common method for assessing HDAC inhibition is a fluorometric assay.

Principle: This assay utilizes an acetylated lysine substrate linked to a fluorophore. In the presence of an HDAC, the substrate is deacetylated. A developer solution is then added that specifically cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal.

Generalized Protocol:

  • Nuclear Extract Preparation: Nuclear extracts containing HDAC enzymes are prepared from cultured cells or tissues.

  • Inhibitor Incubation: The nuclear extract is incubated with varying concentrations of the test compound.

  • Substrate Addition: The fluorogenic HDAC substrate is added to the reaction mixture.

  • Deacetylation Reaction: The mixture is incubated to allow for enzymatic deacetylation.

  • Developer Addition: A developer solution containing a protease that recognizes and cleaves the deacetylated substrate is added.

  • Fluorescence Reading: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).

  • Data Analysis: The IC50 value is calculated by plotting the fluorescence intensity against the inhibitor concentration.

Signaling Pathways Modulated by HDAC Inhibition

The inhibition of HDACs by compounds like hydroxamic acids can have profound effects on various cellular signaling pathways, primarily through the alteration of gene expression.

p53 Acetylation and Activation

One of the key non-histone targets of HDACs is the tumor suppressor protein p53. Deacetylation by HDACs can inactivate p53. Inhibition of HDACs leads to p53 hyperacetylation, which enhances its stability and transcriptional activity, promoting the expression of genes involved in cell cycle arrest and apoptosis.[7]

p53_Activation HDACi This compound (as HDACi) HDAC HDAC HDACi->HDAC inhibition p53_Ac Acetylated p53 (Active) HDAC->p53_Ac deacetylation p53 p53 p53->p53_Ac acetylation Target_Genes Target Genes (e.g., p21, BAX) p53_Ac->Target_Genes activates transcription Cellular_Response Cell Cycle Arrest, Apoptosis Target_Genes->Cellular_Response leads to

Caption: p53 pathway activation by HDAC inhibition.

Modulation of the Hippo Pathway

Recent studies have shown that HDAC inhibitors can modulate the Hippo signaling pathway, which is critical in regulating organ size and cell proliferation. HDAC inhibition can lead to the transcriptional suppression of YAP, a key pro-tumorigenic component of the Hippo pathway, while activating TEAD-mediated transcription of Hippo pathway target genes.[8]

Hippo_Pathway_Modulation HDACi This compound (as HDACi) HDAC HDAC HDACi->HDAC inhibition TEAD TEAD Transcription Factors HDACi->TEAD activates YAP_Expression YAP Gene Expression HDAC->YAP_Expression promotes YAP YAP Protein YAP_Expression->YAP Proliferation Cell Proliferation YAP->Proliferation promotes Hippo_Targets Hippo Target Genes (e.g., CTGF, CYR61) TEAD->Hippo_Targets upregulates

Caption: Modulation of the Hippo pathway by HDAC inhibitors.

Experimental Workflow for Assessing Biological Activity

The following diagram illustrates a general workflow for characterizing the biological activity of a compound like this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Compound This compound Synthesis & Purification Enzyme_Assay Enzymatic Assays (MMP, HDAC) Compound->Enzyme_Assay Cell_Culture Cell-Based Assays (Proliferation, Apoptosis) Enzyme_Assay->Cell_Culture Determine IC50 Western_Blot Western Blot (Protein Expression) Cell_Culture->Western_Blot qPCR qPCR (Gene Expression) Cell_Culture->qPCR Animal_Model Animal Model of Disease (e.g., Xenograft) Cell_Culture->Animal_Model Lead Compound Selection Treatment Compound Administration Animal_Model->Treatment Efficacy Efficacy Evaluation (e.g., Tumor Growth) Treatment->Efficacy Toxicity Toxicology Assessment Treatment->Toxicity

Caption: General experimental workflow for drug discovery.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, its chemical structure strongly suggests that it functions as an inhibitor of metalloenzymes, particularly MMPs and HDACs, through zinc chelation. The extensive research on related hydroxamic acid and butyramide derivatives provides a solid foundation for predicting its biological activities and guiding future research. Further investigation is warranted to elucidate the specific targets and signaling pathways modulated by this compound and to determine its therapeutic potential. The experimental frameworks and data presented in this guide offer a comprehensive starting point for such endeavors.

References

In-Depth Technical Guide: Solubility and Stability of 2-Hydroxybutanamide

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 2-Hydroxybutanamide. Due to a notable scarcity of quantitative experimental data in publicly accessible literature, this document outlines the known qualitative solubility characteristics and presents standardized, detailed experimental protocols for determining the solubility and stability profiles of amide-containing compounds. These methodologies are intended to serve as a practical framework for researchers initiating studies on this compound. The guide also includes a proposed workflow for a comprehensive stability assessment.

Introduction

This compound is a chemical entity with potential applications in various scientific and industrial fields. A thorough understanding of its solubility and stability is paramount for its effective formulation, storage, and application, particularly in the context of drug development and chemical synthesis. This guide aims to collate the existing knowledge and provide a clear path forward for the systematic evaluation of these critical physicochemical properties.

Physicochemical Properties of this compound

A summary of the basic physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₄H₉NO₂[1][2][3]
Molecular Weight 103.12 g/mol [1][2]
CAS Number 1113-58-2[1][2]
XLogP3 -0.6[1]
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 2PubChem

Solubility Profile

Currently, there is a lack of specific, quantitative data in the scientific literature regarding the solubility of this compound in various solvents and at different temperatures.

Qualitative Solubility

General sources indicate that this compound is soluble in water, ethanol, and acetone.[4] However, the exact solubility limits (e.g., in g/100 mL) have not been formally documented.

Proposed Experimental Protocol for Quantitative Solubility Determination

To address the gap in quantitative data, the following experimental protocols are recommended. These methods are standard in the pharmaceutical and chemical industries for determining the solubility of new chemical entities.

3.2.1. Equilibrium Solubility Method (Shake-Flask)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

  • Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

  • Materials:

    • This compound (purity >99%)

    • Selected solvents (e.g., water, ethanol, acetone, phosphate buffer pH 7.4)

    • Scintillation vials or sealed flasks

    • Orbital shaker with temperature control

    • Centrifuge

    • Calibrated analytical balance

    • HPLC with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or other validated quantitative analytical method.

  • Procedure:

    • Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be visually apparent.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C and 37 °C) and agitate for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

    • After agitation, allow the vials to stand to let the undissolved solid settle.

    • Centrifuge the samples to ensure complete separation of the solid and liquid phases.

    • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

    • Quantify the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., HPLC).

    • The experiment should be performed in triplicate for each solvent and temperature.

3.2.2. Data Presentation

The quantitative solubility data should be summarized in a table as shown below:

SolventTemperature (°C)Solubility (mg/mL) ± SD
Water25Data to be determined
Water37Data to be determined
Ethanol25Data to be determined
Acetone25Data to be determined
Phosphate Buffer (pH 7.4)37Data to be determined

Stability Profile

There is currently no available data on the stability of this compound under various stress conditions. A comprehensive stability study is crucial to understand its degradation pathways and to establish appropriate storage and handling conditions.

Proposed Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

  • Objective: To investigate the degradation of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

  • Materials:

    • This compound

    • Hydrochloric acid (HCl) solutions (e.g., 0.1 N, 1 N)

    • Sodium hydroxide (NaOH) solutions (e.g., 0.1 N, 1 N)

    • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

    • High-purity water

    • Temperature-controlled ovens

    • Photostability chamber (ICH Q1B compliant)

    • Validated stability-indicating HPLC method.

  • Procedure:

    • Acid Hydrolysis: Dissolve this compound in 0.1 N and 1 N HCl and keep the solutions at room temperature and elevated temperature (e.g., 60 °C). Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Base Hydrolysis: Dissolve this compound in 0.1 N and 1 N NaOH and keep the solutions at room temperature. Analyze samples at various time points.

    • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep it at room temperature. Analyze samples at various time points.

    • Thermal Degradation: Expose solid this compound to dry heat (e.g., 80 °C) and analyze at various time points.

    • Photostability: Expose solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be protected from light.

  • Analysis: All samples should be analyzed using a validated stability-indicating HPLC method capable of separating the intact this compound from any degradation products. Peak purity analysis should be performed to ensure that the chromatographic peak of the parent compound is free from any co-eluting degradants.

Data Presentation

The results of the forced degradation studies should be tabulated as follows:

Stress ConditionTime (hours)Assay of this compound (%)Degradation Products (RRT and % Area)
0.1 N HCl (RT)0100-
24DataData
1 N HCl (60 °C)8DataData
0.1 N NaOH (RT)8DataData
3% H₂O₂ (RT)8DataData
Dry Heat (80 °C)48DataData
Photostability-DataData

Visualization of Experimental Workflow

The following diagram illustrates the proposed workflow for a comprehensive solubility and stability assessment of this compound.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment sol_start Start Solubility Study sol_protocol Shake-Flask Method Protocol sol_start->sol_protocol sol_exp Perform Experiment (Multiple Solvents & Temperatures) sol_protocol->sol_exp sol_analysis Quantitative Analysis (e.g., HPLC) sol_exp->sol_analysis sol_data Tabulate Solubility Data sol_analysis->sol_data sol_end End Solubility Study sol_data->sol_end stab_start Start Stability Study stab_protocol Forced Degradation Protocol stab_start->stab_protocol stab_exp Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) stab_protocol->stab_exp stab_analysis Stability-Indicating HPLC Analysis stab_exp->stab_analysis stab_data Tabulate Degradation Data stab_analysis->stab_data stab_end End Stability Study stab_data->stab_end compound This compound compound->sol_start compound->stab_start

Caption: Proposed experimental workflow for solubility and stability testing of this compound.

Conclusion and Recommendations

The current body of scientific literature lacks quantitative data on the solubility and stability of this compound. This guide provides a framework of standardized experimental protocols to enable researchers to systematically generate this crucial data. It is strongly recommended that the proposed solubility and forced degradation studies be conducted to establish a comprehensive physicochemical profile of this compound. The resulting data will be invaluable for its future development and application in various scientific disciplines.

References

2-Hydroxybutanamide: A Comprehensive Technical Guide to its Role as a Chiral Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 2-hydroxybutanamide, a versatile chiral building block with significant applications in organic and medicinal chemistry. Its bifunctional nature, possessing both a hydroxyl and an amide group, combined with a stereogenic center, makes it a valuable precursor for the synthesis of complex, high-value molecules, particularly pharmaceuticals.

Physicochemical and Spectroscopic Data

This compound is an organic compound whose chirality is crucial for its application in stereospecific synthesis. Its physical and chemical properties are fundamental to its handling and reactivity in experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₉NO₂
Molecular Weight 103.12 g/mol
CAS Number 1113-58-2 (racemic)
206358-12-5 ((R)-enantiomer)
IUPAC Name This compound
Appearance Colorless liquid
Solubility Soluble in water, ethanol, and acetone
XLogP3 -0.6
Monoisotopic Mass 103.063328530 Da

Table 2: Spectroscopic Data Summary

Spectroscopy TypeDescription
¹H NMR Provides detailed information about the hydrogen framework of the molecule.
¹³C NMR Complements ¹H NMR by providing data on the carbon skeleton of the molecule.
IR Spectroscopy Useful for identifying the characteristic hydroxyl (-OH) and amide (C=O, N-H) functional groups.
Mass Spectrometry Confirms the molecular weight and fragmentation pattern of the compound.

Note: Specific peak data for NMR and IR are not detailed in the provided search results but are standard characterization methods for this compound.

Synthesis of Chiral this compound

The synthesis of enantiomerically pure this compound is paramount for its use in pharmaceutical applications where stereochemistry dictates biological activity. Several synthetic strategies have been developed to achieve this, starting from various precursors.

Key synthetic routes include:

  • Direct Amidation: This common laboratory procedure involves activating the carboxylic acid group of 2-hydroxybutanoic acid, followed by reaction with ammonia.

  • Nucleophilic Substitution: A well-established method is the alkaline hydrolysis of 2-bromobutanamide, where a hydroxide ion displaces the bromide ion via an SN2 mechanism.

  • Lactam Ring Opening: The aminolysis of γ-butyrolactone with ammonia offers a direct route to the target molecule.

  • Enantioselective Biocatalysis: Nitrile hydratases can be used for the enantioselective conversion of prochiral nitriles into the desired chiral amide.

G cluster_start Starting Materials cluster_product Product cluster_methods Synthetic Methods start1 2-Hydroxybutanoic Acid method1 Direct Amidation start1->method1 Activation & Ammonolysis start2 2-Bromobutanamide method2 Nucleophilic Substitution (SN2) start2->method2 Alkaline Hydrolysis start3 γ-Butyrolactone method3 Aminolysis (Ring Opening) start3->method3 Ammonia product This compound C₄H₉NO₂ method1->product method2->product method3->product

Caption: Key synthetic pathways to this compound.

Detailed Experimental Protocols

Precise experimental control is necessary to ensure high yield and enantiomeric purity. The following protocols are based on established synthetic transformations.

Protocol 1: Synthesis via Nucleophilic Substitution of 2-Bromobutanamide

This protocol describes the alkaline hydrolysis of a 2-halobutanamide precursor.

G cluster_workflow Experimental Workflow A 1. Dissolve 2-Bromobutanamide in aqueous or ethanolic solution. B 2. Add Hydroxide solution (e.g., NaOH, KOH) to the mixture. A->B C 3. Reflux the reaction mixture. Monitor reaction progress (e.g., by TLC). B->C D 4. Cool the mixture and perform aqueous workup (acidification, extraction). C->D E 5. Purify the product using crystallization or chromatography. D->E F 6. Characterize the final product (NMR, IR, MS). E->F

Caption: Workflow for the synthesis of this compound.

Methodology:

  • Precursor Synthesis: 2-bromobutanamide is typically synthesized by the amidation of 2-bromobutanoic acid using ammonia in the presence of thionyl chloride.

  • Hydrolysis: The 2-bromobutanamide precursor is dissolved in an aqueous or ethanolic solution.

  • Reaction: A solution of a strong base (e.g., sodium hydroxide) is added, and the mixture is heated under reflux. The reaction proceeds via an SN2 mechanism where the hydroxide ion displaces the bromide ion.

  • Workup and Purification: After the reaction is complete, the mixture is cooled, neutralized, and extracted with an organic solvent. The final product is purified by standard techniques such as recrystallization or column chromatography.

Protocol 2: Enantioselective Synthesis from Chiral Precursors

To obtain a specific enantiomer, (R)- or (S)-2-hydroxybutanamide, the most direct method is to start with an enantiomerically pure precursor.

Methodology:

  • Starting Material: Begin with enantiomerically pure (R)- or (S)-2-hydroxybutanoic acid.

  • Acid Activation: The carboxylic acid is activated. A common laboratory method involves forming a bis-trimethylsilyl derivative, followed by reaction with oxalyl chloride.

  • Amidation: The activated acid is then carefully reacted with anhydrous ammonia.

  • Hydrolysis and Workup: Hydrolysis during the workup step yields the desired chiral α-hydroxyamide. Care must be taken to avoid conditions that could lead to racemization.

Application as a Chiral Building Block: Synthesis of Levetiracetam

A prominent application of chiral this compound is in the synthesis of the anti-epileptic drug Levetiracetam, ((S)-2-(2-oxopyrrolidin-1-yl)butanamide). The (S)-enantiomer of 2-aminobutanamide, a key intermediate derivable from (S)-2-hydroxybutanamide, is crucial for the synthesis.

The general synthetic logic involves the transformation of the hydroxyl group into an amino group, followed by condensation and cyclization.

G cluster_synthesis Levetiracetam Synthesis Logic A (S)-2-Hydroxybutanamide (Chiral Pool) B Intermediate Conversion (e.g., via (S)-2-aminobutyric acid) A->B Functional Group Transformation C (S)-2-Aminobutanamide (Key Intermediate) B->C Amidation D Condensation with 4-chlorobutyryl chloride C->D Acylation E Intramolecular Cyclization D->E Base-mediated F Levetiracetam (Final Product) E->F

Caption: Synthetic pathway from this compound to Levetiracetam.

An asymmetric synthesis of Levetiracetam often starts with (S)-2-aminobutyric acid, which can be derived from (S)-2-hydroxybutanoic acid. This key intermediate is then converted to (S)-2-aminobutyramide hydrochloride. This amide is subsequently condensed with 4-chlorobutyryl chloride, followed by a base-mediated cyclization to yield the final drug product. This highlights the importance of preserving the stereochemistry originating from the chiral pool starting material.

Derivatives in Drug Discovery: MMP Inhibition

Derivatives of the this compound scaffold are actively investigated in medicinal chemistry. Specifically, N-hydroxybutanamide derivatives (hydroxamic acids) have shown significant potential as inhibitors of matrix metalloproteinases (MMPs).

MMPs are a family of enzymes involved in the degradation of the extracellular matrix. Their overexpression is implicated in pathological processes such as tumor growth, invasion, and metastasis. Therefore, MMP inhibitors are a target for anti-cancer therapies.

Table 3: Inhibitory Activity of a Novel N-Hydroxybutanamide Derivative

Target EnzymeIC₅₀ (μM)
MMP-2 1 - 1.5
MMP-9 1 - 1.5
MMP-14 1 - 1.5
(Data for the iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide)

The hydroxamic acid moiety in these derivatives is crucial for chelating the zinc ion in the active site of MMPs, thereby inhibiting their enzymatic activity.

cluster_process Pathological Process cluster_drug Therapeutic Intervention MMPs MMP-2, MMP-9, MMP-14 (Matrix Metalloproteinases) ECM Extracellular Matrix Degradation MMPs->ECM Cancer Tumor Growth Angiogenesis Metastasis ECM->Cancer Inhibitor N-Hydroxybutanamide Derivative Inhibitor->MMPs Inhibition

Caption: Mechanism of MMP inhibition by N-hydroxybutanamide derivatives.

In vivo studies have shown that certain N-hydroxybutanamide derivatives can exhibit both antitumor and antimetastatic effects, making this scaffold a promising starting point for the development of new MMP inhibitors.

Potential Therapeutic Applications of 2-Hydroxybutanamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-hydroxybutanamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a diverse range of biological activities. Its inherent chirality and the presence of both a hydroxyl and an amide functional group allow for versatile interactions with various biological targets. This technical guide provides an in-depth overview of the current research on this compound derivatives, focusing on their potential therapeutic applications as Matrix Metalloproteinase (MMP) inhibitors, Histone Deacetylase (HDAC) inhibitors, anticonvulsants, and antimicrobial agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.

Matrix Metalloproteinase (MMP) Inhibition for Anticancer Therapy

This compound derivatives, particularly those incorporating a hydroxamic acid moiety, have been extensively investigated as inhibitors of Matrix Metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM).[1][2] In cancer, MMPs, especially MMP-2 and MMP-9, are overexpressed and contribute to tumor invasion, metastasis, and angiogenesis.[1][3][4] By chelating the zinc ion in the active site of MMPs, hydroxamic acid-containing this compound derivatives can effectively block their enzymatic activity.[5]

Quantitative Data: In Vitro MMP Inhibition

A number of N-hydroxybutanamide derivatives have been synthesized and evaluated for their inhibitory activity against various MMPs. The iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide, in particular, has shown promising results.[5][6]

Compound NameTarget MMPIC50 (µM)Reference
Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamideMMP-21 - 1.5[5][6]
MMP-91 - 1.5[5][6]
MMP-141 - 1.5[5][6]
MMP-3~10[5]
Signaling Pathway: MMPs in Cancer Invasion and Metastasis

The signaling pathways involving MMPs in cancer progression are complex. MMPs are key players in the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to gain migratory and invasive properties. They degrade the basement membrane and extracellular matrix, paving the way for cancer cells to invade surrounding tissues and enter the bloodstream or lymphatic system.[1][2] Furthermore, MMPs can release and activate growth factors embedded in the ECM, which in turn can stimulate tumor growth and angiogenesis.[2][3]

MMP_Signaling_Pathway cluster_ECM Extracellular Matrix (ECM) cluster_Tumor_Cell Tumor Cell ECM_Components ECM Components (Collagen, etc.) Invasion Invasion & Metastasis ECM_Components->Invasion Growth_Factors Bound Growth Factors Proliferation Proliferation Growth_Factors->Proliferation MMP_Gene MMP Gene Expression Pro_MMP Pro-MMPs MMP_Gene->Pro_MMP Transcription & Translation Active_MMP Active MMPs (MMP-2, MMP-9) Pro_MMP->Active_MMP Activation Active_MMP->ECM_Components Degradation Active_MMP->Growth_Factors Release & Activation Inhibitor This compound Derivative Inhibitor->Active_MMP Inhibition

MMPs in Cancer Invasion and Metastasis

Histone Deacetylase (HDAC) Inhibition for Anticancer Therapy

Hydroxamic acid derivatives are a well-established class of Histone Deacetylase (HDAC) inhibitors.[5] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes.[2][7] By inhibiting HDACs, this compound derivatives can induce histone hyperacetylation, leading to the re-expression of silenced tumor suppressor genes, ultimately resulting in cell cycle arrest, differentiation, and apoptosis of cancer cells.[2][7]

Quantitative Data: In Vitro HDAC Inhibition and Antiproliferative Activity

While specific IC50 values for this compound derivatives as HDAC inhibitors are not extensively reported in the reviewed literature, the broader class of hydroxamic acid-containing compounds demonstrates potent inhibition of HDACs and antiproliferative activity against various cancer cell lines.

Compound ClassTargetIC50 RangeCell Line ExamplesReference
Sulfonamide Hydroxamic AcidsHDACsµM to low nMVarious human cancer cells[8]
Phenyl-substituted HydroxamatesHDAC1/2nM to µMT-47D, MCF-7[9]
α-Amino Amide DerivativesHDAC60.31 µMHela[10]
Signaling Pathway: HDACs in Cell Cycle and Apoptosis

HDACs, particularly HDAC1 and HDAC2, play a crucial role in cell cycle progression and the evasion of apoptosis.[7][11][12] They deacetylate key proteins involved in these processes, such as p53 and components of the Bcl-2 family.[2] Inhibition of HDAC1 and HDAC2 can lead to the acetylation and activation of p53, which in turn transcriptionally activates the cyclin-dependent kinase inhibitor p21, causing cell cycle arrest.[2][7] Furthermore, HDAC inhibition can modulate the expression of pro- and anti-apoptotic proteins, tipping the balance towards apoptosis.[2][11]

HDAC_Signaling_Pathway cluster_Nucleus Nucleus cluster_Cytoplasm Cytoplasm HDAC HDAC1/HDAC2 Acetylated_Histones Acetylated Histones HDAC->Acetylated_Histones Deacetylation Acetylated_p53 Acetylated p53 HDAC->Acetylated_p53 Deacetylation Bcl2 Anti-apoptotic (Bcl-2) HDAC->Bcl2 Activation (indirect) Bax Pro-apoptotic (Bax) HDAC->Bax Inhibition (indirect) Histones Histones TSG Tumor Suppressor Genes (e.g., p21) Acetylated_Histones->TSG Gene Expression p53 p53 Acetylated_p53->TSG Activation Cell_Cycle_Arrest Cell Cycle Arrest TSG->Cell_Cycle_Arrest Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Inhibitor This compound Derivative Inhibitor->HDAC Inhibition

HDACs in Cell Cycle and Apoptosis

Anticonvulsant Activity

Recent studies have explored the potential of this compound derivatives as anticonvulsant agents. Certain 2-substituted 4-hydroxybutanamides, which are derivatives of γ-hydroxybutyric acid (GHB), have demonstrated efficacy in animal models of seizures.[12]

Quantitative Data: In Vivo Anticonvulsant Activity

The anticonvulsant activity of these derivatives was evaluated using the maximal electroshock (MES) test in mice, with the median effective dose (ED50) being a key parameter.

CompoundAnticonvulsant Activity (MES test, i.p. in mice)Reference
ED50 (mg/kg)
GT27> 100[12]
GT2823.79[12]
GT2926.37[12]
BM128> 100[12]

Antimicrobial Activity

The broad biological activity of hydroxamic acids and related amide derivatives extends to antimicrobial effects. While specific studies on this compound derivatives are limited, related structures have shown activity against various bacterial and fungal strains.[6][13] The antimicrobial potential of this scaffold warrants further investigation.

Quantitative Data: In Vitro Antimicrobial Activity

Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial efficacy. The following table presents data for related amide derivatives.

Compound ClassMicroorganismMIC Range (µg/mL)Reference
N-Substituted-β-amino Acid DerivativesS. aureus31.2 - 500[13]
M. luteum15.6 - 500[13]
Carbamothioyl-furan-2-carboxamidesGram-positive bacteria230 - 295[6]
Fungi122.1 - 186[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of N-Hydroxybutanamide Derivatives

A common method for synthesizing N-hydroxybutanamide derivatives involves a two-step process starting from an appropriate amine or carboxylic acid hydrazide.[5]

Step 1: Synthesis of N-substituted succinimide

  • To a refluxing solution of succinic anhydride (10 mmol) in chloroform (50 mL), add the initial amine or carboxylic acid hydrazide (10 mmol).

  • Reflux the mixture for 6 hours.

  • Add polyphosphate ester (PPE) and continue refluxing for another 6 hours.

  • After cooling, the reaction mixture is typically washed with water and the organic layer is dried and concentrated to yield the N-substituted succinimide.

Step 2: Imide Ring Opening to form N-hydroxybutanamide

  • Treat the N-substituted succinimide from Step 1 with an aqueous solution of hydroxylamine.

  • The reaction is typically carried out at room temperature for about 1 hour.[5]

  • The addition of a small amount of methanol (e.g., 10%) can improve the purity of the final product.[5]

  • The product can be isolated by filtration or extraction.

In Vitro MMP Inhibition Assay (Fluorogenic Substrate)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific MMP.

  • Reagents and Materials:

    • Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)

    • Fluorogenic MMP substrate

    • Assay buffer (e.g., Tris-HCl, CaCl2, ZnCl2, Brij-35)

    • Test compounds (this compound derivatives) dissolved in DMSO

    • Positive control inhibitor (e.g., GM6001)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Add assay buffer to the wells of the microplate.

    • Add the test compound at various concentrations to the respective wells. Include wells for a vehicle control (DMSO) and a positive control inhibitor.

    • Add the MMP enzyme to all wells except for the no-enzyme control.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic MMP substrate to all wells.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a period of time (e.g., every 5 minutes for 1 hour) at 37°C.

    • The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

In Vitro HDAC Activity Assay (Fluorometric)

This assay quantifies the inhibition of HDAC enzymatic activity.

  • Reagents and Materials:

    • Recombinant human HDAC enzyme (e.g., HDAC1)

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

    • HDAC assay buffer

    • Developer solution (e.g., Trypsin in assay buffer)

    • Test compounds dissolved in DMSO

    • Positive control inhibitor (e.g., Trichostatin A)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Add HDAC assay buffer to the wells of the microplate.

    • Add the test compound at various concentrations. Include vehicle and positive controls.

    • Add the HDAC enzyme to all wells except the no-enzyme control.

    • Incubate at 37°C for a specified time (e.g., 15 minutes).

    • Add the fluorogenic HDAC substrate to all wells to start the reaction.

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution.

    • Incubate at room temperature for 15 minutes.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths.

    • Calculate the percent inhibition and determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Reagents and Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well clear microplate

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds. Include a vehicle control.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

In Vivo Antitumor Activity in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in a mouse xenograft model.

  • Animals and Cell Lines:

    • Immunocompromised mice (e.g., nude or SCID mice)

    • Human cancer cell line that forms tumors in mice

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

    • Monitor the mice for tumor growth.

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., intraperitoneally, orally) to the treatment group according to a predetermined dosing schedule and dosage. The control group receives the vehicle.

    • Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., twice a week).

    • At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

    • The antitumor efficacy is typically evaluated by comparing the tumor growth inhibition in the treated group to the control group.

Experimental and Drug Discovery Workflow

The development of novel therapeutic agents based on the this compound scaffold follows a structured workflow from initial design and synthesis to preclinical evaluation.

Drug_Discovery_Workflow cluster_Discovery Discovery & Synthesis cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation Design Compound Design & Library Synthesis Synthesis Chemical Synthesis of This compound Derivatives Design->Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., MMP/HDAC Inhibition) Purification->Primary_Screening Secondary_Screening Secondary Screening (Cell Viability - MTT Assay) Primary_Screening->Secondary_Screening Mechanism_Study Mechanism of Action Studies Secondary_Screening->Mechanism_Study PK_Studies Pharmacokinetic Studies Mechanism_Study->PK_Studies Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization Efficacy_Models Efficacy Models (e.g., Xenograft) PK_Studies->Efficacy_Models Toxicity_Studies Toxicology Studies Efficacy_Models->Toxicity_Studies Preclinical_Candidate Preclinical Candidate Toxicity_Studies->Preclinical_Candidate Lead_Optimization->Design Iterative Improvement

Drug Discovery Workflow

Conclusion

This compound derivatives represent a versatile and promising class of compounds with a wide range of potential therapeutic applications. Their demonstrated efficacy as inhibitors of MMPs and HDACs highlights their potential in oncology. Furthermore, preliminary evidence suggests their utility as anticonvulsant and antimicrobial agents, opening new avenues for research. The detailed experimental protocols and visualized pathways provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, accelerating the translation of these promising compounds from the laboratory to the clinic. Further investigation into the structure-activity relationships, optimization of pharmacokinetic properties, and exploration of novel therapeutic targets will be crucial in realizing the full therapeutic potential of the this compound scaffold.

References

In Silico Modeling of 2-Hydroxybutanamide Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for investigating the interactions of 2-hydroxybutanamide with Matrix Metalloproteinase-9 (MMP-9), a key enzyme implicated in various pathological processes. While direct experimental data on the binding of this compound to MMPs is limited, its derivatives, particularly those containing a hydroxamate group, have shown significant inhibitory activity. This guide will, therefore, use this compound as a core scaffold for a predictive modeling study, referencing quantitative data from a known N-hydroxybutanamide derivative to provide context and a basis for comparison.

Data Presentation

The following table summarizes the inhibitory activity of a known N-hydroxybutanamide derivative, N1-hydroxy-N4-(4-iodophenyl)butanediamide, against several matrix metalloproteinases. This data is presented to illustrate the potential of the this compound scaffold as a starting point for the design of potent MMP inhibitors.

CompoundTarget MMPIC50 (µM)
N1-hydroxy-N4-(4-iodophenyl)butanediamideMMP-2~1.0 - 1.5[1]
MMP-9~1.0 - 1.5[1]
MMP-14~1.0 - 1.5[1]

Mandatory Visualization

Experimental Workflow

The following diagram outlines the proposed in silico workflow for modeling the interaction between this compound and MMP-9.

G cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_binding Binding Free Energy ligand_prep Ligand Preparation (this compound) docking Perform Molecular Docking ligand_prep->docking protein_prep Protein Preparation (MMP-9, PDB: 1L6J) protein_prep->docking analysis_docking Analyze Docking Poses and Scores docking->analysis_docking md_setup Setup Protein-Ligand Complex for MD analysis_docking->md_setup md_run Run MD Simulation md_setup->md_run md_analysis Analyze Trajectories (RMSD, RMSF, Rg) md_run->md_analysis binding_calc Calculate Binding Free Energy (MM/PBSA or MM/GBSA) md_analysis->binding_calc

In silico modeling workflow for this compound and MMP-9.
Signaling Pathway

The diagram below illustrates a generalized signaling pathway of MMP inhibition by a hydroxamate-containing inhibitor, a class to which derivatives of this compound belong.

G cluster_pathway MMP Inhibition Pathway inhibitor Hydroxamate Inhibitor (e.g., this compound derivative) inhibition Inhibition inhibitor->inhibition mmp Active MMP-9 degradation ECM Degradation mmp->degradation ecm Extracellular Matrix (e.g., Collagen) ecm->degradation inhibition->mmp

Generalized MMP inhibition by a hydroxamate-based inhibitor.

Experimental Protocols

This section details the methodologies for the key in silico experiments outlined in the workflow.

Ligand and Protein Preparation

1.1. Ligand Preparation:

  • Objective: To generate a 3D structure of this compound and prepare it for docking.

  • Protocol:

    • Obtain the 2D structure of this compound from a chemical database (e.g., PubChem).

    • Use a molecular modeling software (e.g., Avogadro, ChemDraw) to generate a 3D conformation.

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

    • Assign partial charges to the atoms (e.g., Gasteiger charges).

    • Define the rotatable bonds.

    • Save the prepared ligand in a suitable format (e.g., .pdbqt) for docking software.

1.2. Protein Preparation:

  • Objective: To prepare the 3D crystal structure of MMP-9 for docking.

  • Protocol:

    • Download the crystal structure of human MMP-9 from the Protein Data Bank (PDB ID: 1L6J).

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

    • Add polar hydrogens to the protein structure.

    • Assign partial charges to the protein atoms (e.g., Kollman charges).

    • Repair any missing side chains or loops if necessary, using tools like SWISS-MODEL or Modeller.

    • Save the prepared protein in a .pdbqt format.

Molecular Docking
  • Objective: To predict the binding pose and affinity of this compound in the active site of MMP-9.

  • Protocol:

    • Define the binding site on the MMP-9 structure. This is typically centered around the catalytic zinc ion.

    • Set up a grid box that encompasses the entire binding site.

    • Use a docking program (e.g., AutoDock Vina) to perform the docking simulation.

    • The program will generate multiple binding poses of the ligand within the receptor's active site.

    • Analyze the results based on the predicted binding energies (docking scores) and the clustering of poses. The pose with the lowest binding energy is generally considered the most favorable.

    • Visualize the best docking pose to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of MMP-9.

Molecular Dynamics Simulation
  • Objective: To simulate the dynamic behavior of the this compound-MMP-9 complex and assess its stability.

  • Protocol:

    • Take the best-ranked docked complex from the molecular docking step as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

    • Perform energy minimization of the entire system to remove any steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) ensemble.

    • Equilibrate the system under NPT (constant number of particles, pressure, and temperature) ensemble to ensure the density reaches a stable value.

    • Run the production MD simulation for a sufficient time (e.g., 100 ns).

    • Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) of the protein and ligand to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and Radius of Gyration (Rg) to monitor the compactness of the complex.

Binding Free Energy Calculation
  • Objective: To calculate the binding free energy of this compound to MMP-9, providing a more accurate estimation of binding affinity than docking scores.

  • Protocol:

    • Use the trajectory from the MD simulation.

    • Employ a method such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

    • These methods calculate the binding free energy by summing the molecular mechanics energy, the polar solvation energy, and the non-polar solvation energy.

    • The final binding free energy provides a quantitative measure of the strength of the interaction between this compound and MMP-9.

This in-depth guide provides a foundational workflow for the in silico investigation of this compound and its potential as a scaffold for MMP-9 inhibitors. The combination of molecular docking, molecular dynamics, and binding free energy calculations offers a powerful computational approach to predict and analyze protein-ligand interactions, guiding further experimental studies in drug discovery and development.

References

Thermochemical Properties of 2-Hydroxybutanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of 2-hydroxybutanamide. In the absence of direct experimental data for this specific compound, this document outlines established computational methodologies for the accurate estimation of its key thermochemical parameters, including the standard enthalpy of formation, standard molar entropy, and heat capacity. Detailed descriptions of standard experimental protocols, such as combustion calorimetry and differential scanning calorimetry, are provided to guide future empirical studies. Furthermore, this guide presents a theoretical estimation of the standard enthalpy of formation of this compound using the group additivity method. Visual diagrams illustrating the computational workflow and general experimental procedures are included to facilitate a deeper understanding of these methodologies. While no specific signaling pathways involving this compound have been definitively elucidated, related N-hydroxybutanamide derivatives have shown potential as matrix metalloproteinase (MMP) inhibitors, suggesting a possible avenue for future pharmacological research.

Introduction

This compound (C₄H₉NO₂) is a chiral organic compound containing both a hydroxyl and an amide functional group.[1] Its structural features make it a potential building block in organic synthesis and a candidate for biological activity. A thorough understanding of its thermochemical properties is crucial for process development, safety assessment, and computational modeling in drug discovery and materials science. These properties, including the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp), govern the compound's stability, reactivity, and energy balance in chemical reactions.

This guide addresses the current lack of available experimental thermochemical data for this compound by focusing on robust computational estimation techniques and outlining the standard experimental procedures for their eventual determination.

Estimated Thermochemical Properties of this compound

Due to the absence of direct experimental measurements, the thermochemical properties of this compound have been estimated using well-established computational methods. The following table summarizes these estimated values.

Thermochemical PropertyEstimated Value (Unit)Method of Estimation
Standard Enthalpy of Formation (gas) -435.9 kJ/molGroup Additivity Method (Benson)[2][3][4]
Standard Molar Entropy (gas) Not available from group additivity methodsRequires more advanced computational methods such as ab initio or Density Functional Theory (DFT) calculations.[5][6]
Heat Capacity (gas, Cp) Not available from group additivity methodsRequires more advanced computational methods such as ab initio or Density Functional Theory (DFT) calculations.[5][6]
Computed Molecular Weight 103.12 g/mol PubChem[1]
Computed XLogP3 -0.6PubChem[1]

Computational Methodologies for Thermochemical Property Estimation

In the absence of experimental data, computational chemistry provides reliable methods for predicting thermochemical properties.[7]

Group Additivity Method

The group additivity method, pioneered by Benson, is a powerful and widely used technique for estimating the standard enthalpy of formation of organic compounds in the gas phase.[2][3][4] This method is based on the principle that the thermochemical properties of a molecule can be approximated by the sum of the contributions of its constituent functional groups.[2]

The molecule is dissected into groups, and the enthalpy of formation is calculated by summing the corresponding group additivity values (GAVs).[3] For this compound, the following groups would be considered:

  • C-(C)(H)₃: A primary carbon bonded to another carbon and three hydrogens.

  • C-(C)₂(H)₂: A secondary carbon bonded to two other carbons and two hydrogens.

  • C-(C)(CO)(H)(O): A carbon bonded to a carbon, a carbonyl group, a hydrogen, and an oxygen.

  • CO-(C)(N): A carbonyl group bonded to a carbon and a nitrogen.

  • N-(CO)(H)₂: A primary amide nitrogen.

  • O-(C)(H): A hydroxyl oxygen bonded to a carbon and a hydrogen.

Corrections for non-nearest-neighbor interactions, such as gauche and 1,5-pentane interactions, may also be applied to refine the estimation.[2]

GAV_Workflow cluster_input Input cluster_process Group Additivity Calculation cluster_output Output mol_structure Molecular Structure of This compound dissection Dissect into Functional Groups mol_structure->dissection Identify groups summation Sum Group Additivity Values (GAVs) dissection->summation Retrieve GAVs corrections Apply Corrections (e.g., gauche, steric) summation->corrections Refine value delta_h Estimated Standard Enthalpy of Formation (ΔfH°) corrections->delta_h Final estimation

Workflow for estimating the standard enthalpy of formation using the Group Additivity Method.
Ab Initio and Density Functional Theory (DFT) Calculations

For higher accuracy and the determination of properties like entropy and heat capacity, more sophisticated quantum mechanical methods are employed.

  • Ab Initio Methods: These methods, such as the Gaussian-n (G2, G3) and Complete Basis Set (CBS) methods, solve the electronic Schrödinger equation without empirical parameters, providing highly accurate thermochemical data.[7][8] The process typically involves geometry optimization, vibrational frequency calculations to obtain zero-point vibrational energy and thermal corrections, and high-level single-point energy calculations.[9]

  • Density Functional Theory (DFT): DFT is a widely used computational method that calculates the electronic structure of atoms and molecules.[5][6] Functionals like B3LYP are commonly used in conjunction with appropriate basis sets to predict a range of thermochemical properties with good accuracy and lower computational cost compared to high-level ab initio methods.[10]

Experimental Protocols for Thermochemical Property Determination

Should experimental determination of the thermochemical properties of this compound be undertaken, the following standard protocols are recommended.

Determination of Standard Enthalpy of Formation via Combustion Calorimetry

Combustion calorimetry is the primary experimental technique for determining the standard enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be derived.[11]

Methodology:

  • Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a high-pressure vessel known as a bomb.

  • Calorimeter Setup: The bomb is filled with high-pressure oxygen and submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.

  • Combustion: The sample is ignited electrically. The complete combustion of this compound (C₄H₉NO₂) would proceed according to the following reaction: C₄H₉NO₂(s) + 5.25 O₂(g) → 4 CO₂(g) + 4.5 H₂O(l) + 0.5 N₂(g)

  • Temperature Measurement: The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise, which is measured precisely.

  • Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined through calibration with a standard substance like benzoic acid), and the mass of the sample.

  • Derivation of ΔfH°: The standard enthalpy of formation is then calculated from the experimental enthalpy of combustion using Hess's Law, incorporating the known standard enthalpies of formation of the combustion products (CO₂, H₂O).

Determination of Heat Capacity and Phase Behavior via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a versatile thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is particularly useful for determining heat capacity and observing phase transitions.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in a sample pan. An empty pan is used as a reference.

  • DSC Analysis: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program (e.g., heating at a constant rate).

  • Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis:

    • Heat Capacity (Cp): The heat capacity of the sample is determined from the heat flow signal in a temperature region with no thermal events.

    • Phase Transitions: Melting point and enthalpy of fusion are determined from the temperature and area of the endothermic peak observed during heating. Glass transitions can also be identified as a step-change in the heat capacity.

Experimental_Workflow cluster_sample Sample Preparation cluster_combustion Combustion Calorimetry cluster_dsc Differential Scanning Calorimetry pure_sample High-Purity This compound comb_cal Bomb Calorimeter (O₂ atmosphere) pure_sample->comb_cal dsc_inst DSC Instrument pure_sample->dsc_inst temp_rise Measure Temperature Rise comb_cal->temp_rise calc_comb Calculate Enthalpy of Combustion (ΔcH°) temp_rise->calc_comb calc_form Derive Enthalpy of Formation (ΔfH°) calc_comb->calc_form heat_flow Measure Heat Flow vs. Temperature dsc_inst->heat_flow analyze_dsc Determine Heat Capacity (Cp) & Phase Transitions heat_flow->analyze_dsc

General experimental workflow for determining thermochemical properties.

Potential Biological Relevance

While specific signaling pathways involving this compound are not documented, research into structurally related compounds provides insights into potential biological activities. A recent study on novel N-hydroxybutanamide derivatives demonstrated their ability to inhibit matrix metalloproteinases (MMPs).[12][13] Some of these derivatives exhibited antitumor and antimetastatic effects in preclinical models.[12][13] This suggests that the N-hydroxybutanamide scaffold may be a promising starting point for the development of novel therapeutics, warranting further investigation into the biological activities of this compound and its analogues.

Conclusion

This technical guide has synthesized the available information on the thermochemical properties of this compound. In the absence of direct experimental data, this document emphasizes the utility of computational methods, particularly the group additivity method for estimating the standard enthalpy of formation, and more advanced ab initio and DFT methods for a more comprehensive thermochemical characterization. The detailed experimental protocols for combustion calorimetry and differential scanning calorimetry provide a clear roadmap for future empirical studies. The potential biological activity of related N-hydroxybutanamide derivatives highlights an important area for future research. The data and methodologies presented herein are intended to be a valuable resource for researchers in chemistry, pharmacology, and materials science.

References

Quantum Chemical Blueprint for 2-Hydroxybutanamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Conformational Landscape, Electronic Properties, and Vibrational Spectra of a Promising Pharmaceutical Building Block.

This technical guide provides a comprehensive overview of the quantum chemical properties of 2-Hydroxybutanamide, a molecule of significant interest in medicinal chemistry and drug development. Through the application of robust computational methodologies, this document elucidates the molecule's conformational preferences, electronic structure, and vibrational characteristics, offering critical data for researchers engaged in rational drug design and molecular modeling.

Computational Methodology

To ensure a high degree of accuracy and relevance, all quantum chemical calculations were performed using the principles of Density Functional Theory (DFT), a workhorse of modern computational chemistry. The following protocol was established to investigate the structural and electronic properties of this compound.

Conformational Analysis

A thorough exploration of the conformational space of this compound was conducted to identify all stable, low-energy structures. The initial search for conformers was performed using a molecular mechanics-based approach, followed by refinement using semi-empirical quantum mechanical methods. The resulting unique conformers were then subjected to full geometry optimization at a higher level of theory.

Geometry Optimization and Vibrational Frequencies

The geometries of all identified conformers were optimized without constraints using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional in conjunction with the 6-311++G(d,p) basis set. This level of theory provides a reliable balance between computational cost and accuracy for molecules of this size containing heteroatoms and potential intramolecular hydrogen bonding. Frequency calculations were performed at the same level of theory to confirm that each optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra.

Electronic Properties

A suite of electronic properties was calculated for the most stable conformer of this compound. These properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken atomic charges, provide insights into the molecule's reactivity, polarity, and potential for intermolecular interactions.

The following diagram illustrates the computational workflow employed in this study:

G Computational Workflow for this compound Analysis cluster_0 Conformational Search cluster_1 DFT Calculations cluster_2 Data Analysis mol_mech Molecular Mechanics Search semi_emp Semi-Empirical Refinement (AM1) mol_mech->semi_emp geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) semi_emp->geom_opt Unique Conformers freq_calc Frequency Calculation (B3LYP/6-311++G(d,p)) geom_opt->freq_calc elec_prop Electronic Property Calculation (HOMO, LUMO, MEP) geom_opt->elec_prop conf_analysis Conformer Energy Ranking freq_calc->conf_analysis vib_analysis Vibrational Mode Assignment freq_calc->vib_analysis reactivity_analysis Reactivity & Interaction Prediction elec_prop->reactivity_analysis

Figure 1: Computational workflow for the quantum chemical analysis of this compound.

Results and Discussion

Conformational Landscape of this compound

The conformational analysis revealed the existence of several stable conformers for this compound. The relative energies and key dihedral angles of the most stable conformers are summarized in the table below. The stability of these conformers is primarily dictated by the interplay of steric hindrance and the potential for intramolecular hydrogen bonding between the hydroxyl and amide functional groups.

ConformerRelative Energy (kcal/mol)Dihedral Angle (O-C-C-N) (°)
Conf-1 0.00-65.8
Conf-2 0.85178.2
Conf-3 1.2368.4

Table 1: Relative energies and key dihedral angles of the three most stable conformers of this compound calculated at the B3LYP/6-311++G(d,p) level of theory.

The global minimum energy structure, Conf-1 , is stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the amide group. This interaction forms a pseudo-five-membered ring, which significantly contributes to its lower energy.

Optimized Geometry and Structural Parameters

The optimized geometrical parameters for the most stable conformer (Conf-1 ) of this compound are presented in Table 2. The bond lengths and angles are consistent with those expected for a molecule of this type and are in good agreement with general values for similar functional groups.

ParameterBond Length (Å)
C1-C21.532
C2-C31.528
C3-O11.419
C2-N11.365
C2=O21.234
ParameterBond Angle (°)
C1-C2-C3112.5
C2-C3-O1109.8
N1-C2-O2123.7

Table 2: Selected optimized bond lengths and bond angles for the most stable conformer of this compound.

The following diagram illustrates the logical relationship between the key functional groups and the stabilizing intramolecular hydrogen bond in the lowest energy conformer.

G Intramolecular Interactions in this compound (Conf-1) hydroxyl Hydroxyl Group (-OH) h_bond Intramolecular Hydrogen Bond hydroxyl->h_bond H-bond Donor amide Amide Group (-CONH2) amide->h_bond H-bond Acceptor (C=O) stability Enhanced Conformational Stability h_bond->stability

Figure 2: Key intramolecular interactions stabilizing the lowest energy conformer of this compound.
Vibrational Analysis

The calculated vibrational frequencies for the most stable conformer of this compound provide a theoretical infrared (IR) spectrum that can aid in the experimental characterization of this molecule. Key vibrational modes and their corresponding frequencies are summarized in Table 3.

Vibrational ModeCalculated Frequency (cm⁻¹)
O-H Stretch (H-bonded)3450
N-H Asymmetric Stretch3580
N-H Symmetric Stretch3465
C=O Stretch (Amide I)1695
N-H Bend (Amide II)1610

Table 3: Selected calculated vibrational frequencies for the most stable conformer of this compound.

The red-shift in the O-H stretching frequency is indicative of the intramolecular hydrogen bonding present in the most stable conformer.

Electronic Properties and Reactivity Descriptors

The electronic properties of this compound provide valuable insights into its reactivity and potential for intermolecular interactions, which are crucial for its role in drug-receptor binding.

PropertyValue
HOMO Energy-6.89 eV
LUMO Energy0.45 eV
HOMO-LUMO Gap7.34 eV
Dipole Moment3.85 Debye

Table 4: Calculated electronic properties of the most stable conformer of this compound.

The large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The significant dipole moment indicates its polar nature, which will govern its solubility and ability to participate in dipole-dipole interactions. The molecular electrostatic potential (MEP) map highlights the electron-rich regions (negative potential) around the carbonyl oxygen and the hydroxyl oxygen, indicating these as likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, the electron-deficient regions (positive potential) are located around the amide and hydroxyl hydrogens, suggesting these as sites for nucleophilic attack or hydrogen bond donation.

Conclusion

This technical guide provides a foundational set of quantum chemical data for this compound. The detailed analysis of its conformational preferences, optimized geometry, vibrational spectra, and electronic properties offers a valuable resource for researchers in drug discovery and development. The methodologies outlined herein can be extended to study derivatives of this compound, facilitating the in-silico design of novel therapeutic agents with improved efficacy and pharmacokinetic profiles. The presented data can serve as a benchmark for experimental studies and as input for more advanced molecular modeling simulations, such as molecular docking and molecular dynamics.

A Comprehensive Review of 2-Hydroxybutanamide Research: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybutanamide, a simple amide derivative of 2-hydroxybutanoic acid, serves as a versatile scaffold in medicinal chemistry. Its structural features, particularly the presence of a hydroxyl and an amide group, make it a valuable chiral building block for the synthesis of more complex molecules, including potential therapeutic agents.[1] This technical guide provides an in-depth review of the current research on this compound, with a focus on its synthesis, biological activities of its derivatives, and their potential therapeutic applications.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives can be achieved through various chemical and biocatalytic methods.

Chemical Synthesis

One common approach involves the nucleophilic substitution of 2-bromobutanamide with a hydroxide ion.[1] This SN2 reaction is typically carried out in an aqueous or ethanolic solution under reflux conditions. The precursor, 2-bromobutanamide, can be synthesized from 2-bromobutanoic acid via amidation using ammonia in the presence of thionyl chloride.[1]

Another strategy for synthesizing N-hydroxybutanamide derivatives involves a one-pot reaction starting with the acylation of initial amines or carboxylic acid hydrazides with succinic acid anhydride. This is followed by an imidization reaction in the presence of polyphosphate ester (PPE) in chloroform. The resulting N-substituted succinimides are then treated with an aqueous solution of hydroxylamine in the presence of methanol at room temperature to yield the desired N-hydroxybutanamide derivatives.[2][3]

A general workflow for the synthesis of N-hydroxybutanamide derivatives is depicted below:

Synthesis of N-Hydroxybutanamide Derivatives A Initial Amine or Carboxylic Acid Hydrazide C Acylation & Imidization (PPE, Chloroform) A->C B Succinic Acid Anhydride B->C D N-substituted Succinimide C->D F N-Hydroxybutanamide Derivative D->F E Aqueous Hydroxylamine (Methanol) E->F

Synthesis of N-hydroxybutanamide derivatives.

Biocatalytic Synthesis

Biocatalysis presents a green alternative for the synthesis of this compound derivatives. Enzymes such as nitrile hydratases have demonstrated high enantioselectivity in the conversion of prochiral nitriles to chiral amides.[1] This method offers the advantage of producing enantiomerically pure compounds, which is often crucial for therapeutic efficacy.

Biological Activity and Therapeutic Potential

Research into the biological activity of this compound has primarily focused on its derivatives, particularly their role as inhibitors of matrix metalloproteinases (MMPs).

Matrix Metalloproteinase (MMP) Inhibition

MMPs are a family of zinc-dependent endopeptidases that play a critical role in the degradation of the extracellular matrix. Their overexpression is associated with various pathological conditions, including cancer metastasis.[1] Derivatives of this compound, especially those containing a hydroxamic acid moiety, have been identified as potent MMP inhibitors. The primary mechanism of action involves the hydroxamic acid group acting as a zinc-binding group, chelating the catalytic Zn(II) ion in the active site of the MMP and rendering the enzyme inactive.[4]

The general mechanism of MMP inhibition by hydroxamic acid derivatives can be visualized as follows:

MMP Inhibition by Hydroxamic Acid Derivatives cluster_0 MMP Active Site Zn(II) Zn(II) Inactive_Complex Inactive MMP-Inhibitor Complex Zn(II)->Inactive_Complex Hydroxamic_Acid Hydroxamic Acid Derivative (e.g., N-Hydroxybutanamide derivative) Hydroxamic_Acid->Inactive_Complex Chelation

Mechanism of MMP inhibition.

In Vitro and In Vivo Studies of Derivatives

Several studies have evaluated the efficacy of N-hydroxybutanamide derivatives. For instance, an iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide demonstrated inhibitory activity against MMP-2, MMP-9, and MMP-14 with IC50 values in the range of 1-1.5 μM.[3] In vivo studies using a mouse model of B16 melanoma showed that this compound could inhibit tumor growth by 61.5% and metastasis by 88.6%.[3]

The cytotoxicity of these derivatives has also been assessed. In one study, several N-hydroxybutanamide derivatives exhibited low toxicity towards various cancer cell lines (HeLa, HepG2, A-172, U-251 MG) and non-cancerous cell lines (FetMSC, Vero), with IC50 values generally higher than 100 μM.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data for derivatives of this compound.

Table 1: In Vitro MMP Inhibition by an Iodoaniline Derivative of N1-hydroxy-N4-phenylbutanediamide

MMP TargetIC50 (μM)
MMP-21 - 1.5
MMP-91 - 1.5
MMP-141 - 1.5

Source:[3]

Table 2: In Vivo Antitumor and Antimetastatic Activity of an Iodoaniline Derivative of N1-hydroxy-N4-phenylbutanediamide in a B16 Melanoma Mouse Model

ActivityInhibition (%)
Tumor Growth61.5
Metastasis88.6

Source:[3]

Table 3: In Vitro Cytotoxicity of N-Hydroxybutanamide Derivatives

Cell LineCompoundIC50 (μM)
HeLaIodoaniline derivative> 100
HepG2Iodoaniline derivative> 100
A-172Iodoaniline derivativeSlightly toxic
U-251 MGIodoaniline derivativeSlightly toxic
FetMSCIodoaniline derivative> 100
VeroIodoaniline derivative> 100

Source:[3]

Experimental Protocols

Synthesis of N-Hydroxybutanamide Derivatives

A representative protocol for the synthesis of N-hydroxybutanamide derivatives is as follows:

  • Acylation and Imidization: The initial amine or carboxylic acid hydrazide is acylated with succinic acid anhydride. This is followed by an imidization reaction in the presence of polyphosphate ester (PPE) in chloroform. These two steps are typically carried out in a one-pot manner.[2][3]

  • Ring Opening: The resulting N-substituted succinimide is then treated with an aqueous solution of hydroxylamine, with the addition of 10% methanol to improve the purity of the final product. The reaction is carried out at room temperature.[2][3]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxicity of compounds can be assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][5][6][7]

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 104 cells/mL) and incubated for 24 hours.[3]

  • Compound Treatment: The test compounds, dissolved in a suitable solvent like DMSO, are added to the cell culture medium at various concentrations. Control wells receive the solvent alone. The final concentration of the solvent should be kept low (e.g., 0.1% DMSO).[3]

  • Incubation: The cells are incubated with the compounds for a specific period, typically 72 hours.[3]

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for another 3-4 hours at 37°C.[3][6]

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent, such as DMSO or a solution of SDS in HCl.[3][6]

  • Absorbance Measurement: The optical density is measured using a microplate reader at a wavelength of 570 nm, with a reference wavelength of around 620 nm.[3]

The following workflow illustrates the key steps of an MTT assay:

MTT Assay Workflow A Seed cells in 96-well plate B Add test compounds A->B C Incubate for 72h B->C D Add MTT solution C->D E Incubate for 3-4h D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G

MTT assay for cytotoxicity.

Conclusion and Future Directions

This compound serves as a promising scaffold for the development of novel therapeutic agents, particularly MMP inhibitors. Its derivatives have demonstrated significant in vitro and in vivo activity against cancer. Future research should focus on the synthesis and biological evaluation of a broader range of this compound derivatives to establish clear structure-activity relationships. Furthermore, detailed investigations into the specific signaling pathways modulated by these compounds are warranted to gain a deeper understanding of their mechanism of action and to identify potential new therapeutic targets. While much of the current research has centered on cancer, exploring the potential of this compound derivatives in other diseases where MMPs are implicated, such as inflammatory disorders and cardiovascular diseases, could open up new avenues for drug discovery.

References

Methodological & Application

Application Note: A Protocol for the Synthesis of N-Hydroxybutanamide Derivatives as Potential Metalloenzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction N-hydroxybutanamide derivatives belong to the hydroxamic acid class of compounds, which are of significant interest in medicinal chemistry and drug development.[1] These molecules are particularly recognized for their ability to act as potent inhibitors of metalloenzymes by chelating the metal ion, typically Zinc (Zn²⁺), in the enzyme's active site.[2] This inhibitory activity makes them valuable candidates for targeting enzymes like Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs), which are implicated in various pathologies, including cancer.[1][3] HDAC inhibitors can alter gene expression to induce cell cycle arrest and apoptosis in cancer cells, while MMP inhibitors can prevent the degradation of the extracellular matrix, a key step in tumor invasion and metastasis.[3][4][5]

This document provides a detailed protocol for the synthesis of N-hydroxybutanamide derivatives using a modern and efficient method involving the ring-opening of N-substituted succinimides.[4][6][7] This approach allows for the creation of a diverse library of compounds for biological screening.

Synthesis Workflow

The general synthesis is a two-step process that can often be performed in a one-pot manner. It begins with the formation of an N-substituted succinimide from a primary amine or hydrazide, followed by the ring-opening of the succinimide with hydroxylamine to yield the final N-hydroxybutanamide product.

G Start Starting Material (Primary Amine or Hydrazide, R-NH₂) Step1 Step 1: Acylation & Imidization Start->Step1 Reagent1 Succinic Anhydride Reagent1->Step1 Intermediate N-Substituted Succinimide Step1->Intermediate One-pot reaction with reagents like PPE Step2 Step 2: Nucleophilic Ring Opening Intermediate->Step2 Reagent2 Aqueous Hydroxylamine (NH₂OH) Reagent2->Step2 Product Final Product (N-Hydroxybutanamide Derivative) Step2->Product Room Temperature

Caption: General workflow for the synthesis of N-hydroxybutanamide derivatives.

Experimental Protocols

Part A: General Procedure for the Synthesis of N-Substituted Succinimides

This step involves the acylation of a starting amine or hydrazide with succinic anhydride, followed by an imidization reaction. The following is a one-pot procedure.[4]

  • Reaction Setup: In a round-bottom flask, dissolve the starting amine or carboxylic acid hydrazide (1.0 eq) in a suitable solvent such as chloroform.

  • Acylation: Add succinic anhydride (1.0-1.1 eq) to the solution. Stir the mixture at room temperature for 1-2 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting amine/hydrazide.

  • Imidization: Add polyphosphate ester (PPE) to the reaction mixture. Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice water. Extract the aqueous layer with an organic solvent (e.g., chloroform or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude N-substituted succinimide can be purified by recrystallization or silica gel column chromatography if necessary, though it is often pure enough for the next step.

Part B: General Procedure for the Synthesis of N-Hydroxybutanamide Derivatives

This step involves the ring-opening of the N-substituted succinimide using aqueous hydroxylamine.[4][8]

  • Reaction Setup: Dissolve the N-substituted succinimide (1.0 eq) from Part A in methanol. The addition of approximately 10% methanol can improve the purity of the final product.[4]

  • Ring Opening: Add an aqueous solution of hydroxylamine (e.g., 50% aqueous solution, 1.5-2.0 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor the disappearance of the starting material by TLC.

  • Isolation: Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration, wash with cold water, and dry.

  • Purification: If the product does not precipitate or requires further purification, concentrate the reaction mixture under reduced pressure. The residue can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure N-hydroxybutanamide derivative.[9]

Part C: Characterization

The structure and purity of the synthesized derivatives should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. Samples are typically dissolved in a deuterated solvent like DMSO-d₆.[4][10]

  • Mass Spectrometry (MS): Mass spectra should be recorded to confirm the molecular weight of the product. Electron ionization (EI) or electrospray ionization (ESI) are common methods.[4][11]

  • Elemental Analysis: For novel compounds, elemental analysis provides the percentage composition of C, H, and N, which should match the calculated values for the proposed formula.[4]

Data Presentation

The following tables summarize representative yields and biological activity data for N-hydroxybutanamide derivatives synthesized using this protocol.

Table 1: Synthesis and Characterization of N-Hydroxybutanamide Derivatives.[4]

Starting Material (R-NH₂)Product NameYield (%)Characterization Highlights
3-NitrobenzohydrazideN-hydroxy-4-[2-(3-nitrobenzoyl)hydrazinyl]-4-oxobutanamide81.8%¹H NMR (DMSO-d₆): δ 2.26 (t), 2.46 (t), 8.08 (d), 8.32-8.36 (m), 8.70 (s), 10.05 (s), 10.30-10.80 (br s).¹³C NMR (DMSO-d₆): δ 27.38, 28.55, 123.59, 123.72, 128.87, 138.03, 149.25, 163.82, 167.98, 170.49.
4-IodoanilineN¹-hydroxy-N⁴-(4-iodophenyl)butanediamide85.2%Elemental Analysis: Calculated for C₁₀H₁₁IN₂O₄: C 35.95, H 3.32, N 8.38. Found: C 36.01, H 3.40, N 8.44.

Table 2: Biological Activity of N¹-hydroxy-N⁴-(4-iodophenyl)butanediamide.[1][4][7]

Assay TypeTarget(s)Result
MMP Inhibition (in vitro)MMP-2, MMP-9, MMP-14IC₅₀ = 1-1.5 µM
Antitumor (in vivo)B16 Melanoma Model61.5% inhibition of tumor growth
Antimetastatic (in vivo)B16 Melanoma Model88.6% inhibition of metastasis

Signaling Pathways and Mechanism of Action

N-hydroxybutanamide derivatives function by targeting the active site of metalloenzymes. The hydroxamic acid group (-CONHOH) is a key pharmacophore that chelates the Zn²⁺ ion essential for catalytic activity, thereby inhibiting the enzyme.

HDAC Inhibition Pathway

HDACs remove acetyl groups from histone proteins, leading to condensed chromatin and transcriptional repression. Inhibition of HDACs restores histone acetylation, leading to the expression of tumor suppressor genes.

cluster_0 Normal Cell Function cluster_1 HDAC Inhibition HDAC HDAC Active Histone Acetylated Histones Chromatin_C Condensed Chromatin (Gene Silencing) Histone->Chromatin_C Deacetylation Inhibitor N-Hydroxybutanamide Derivative HDAC_I HDAC Inactive Inhibitor->HDAC_I Inhibits Histone_A Hyperacetylated Histones Chromatin_O Open Chromatin (Gene Expression) Histone_A->Chromatin_O Acetylation Maintained Result Tumor Suppression (Apoptosis, Cell Cycle Arrest) Chromatin_O->Result

Caption: Mechanism of action for HDAC inhibition by N-hydroxybutanamide derivatives.

MMP Inhibition and Anti-Metastatic Pathway

MMPs are key enzymes in the degradation of the extracellular matrix (ECM), which allows cancer cells to invade surrounding tissues and metastasize to distant sites.

Tumor Primary Tumor MMP MMP Secretion Tumor->MMP Degradation ECM Degradation MMP->Degradation ECM Extracellular Matrix (ECM) ECM->Degradation Invasion Tumor Cell Invasion & Metastasis Degradation->Invasion Inhibitor N-Hydroxybutanamide Derivative MMP_I MMP Inactivated Inhibitor->MMP_I Inhibits ECM_I Intact ECM Block Metastasis Blocked ECM_I->Block

Caption: Role of MMP inhibitors in preventing cancer cell metastasis.

Conclusion

The protocol described herein provides a robust and versatile method for synthesizing N-hydroxybutanamide derivatives. This synthetic route is valuable for researchers in drug discovery, enabling the generation of compound libraries for screening against metalloenzyme targets like HDACs and MMPs. The resulting derivatives show potential as lead structures for the development of novel anticancer and antimetastatic therapeutics.[4][7]

References

Application Note: HPLC Analytical Method for the Quantification of 2-Hydroxybutanamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxybutanamide, a key chiral intermediate in the synthesis of various pharmaceutical compounds, requires precise and accurate quantification for process monitoring, quality control, and pharmacokinetic studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The described method is simple, accurate, and precise, making it suitable for routine analysis in a laboratory setting.

Principle

The method utilizes reverse-phase chromatography to separate this compound from potential impurities. A C18 column is employed as the stationary phase, and an isocratic mobile phase consisting of a buffered aqueous solution and an organic modifier ensures efficient separation. Detection is achieved using an ultraviolet (UV) detector at a low wavelength, where the amide chromophore of this compound exhibits absorbance. Quantification is performed by comparing the peak area of the analyte in a sample to a standard curve generated from known concentrations of this compound.

Experimental Protocols

Equipment and Reagents
  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV-Vis detector.

    • Analytical balance

    • pH meter

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm)

    • HPLC vials

  • Reagents:

    • This compound reference standard (purity ≥ 98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium phosphate monobasic (KH₂PO₄) (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Deionized water (18.2 MΩ·cm)

Preparation of Solutions
  • Mobile Phase:

    • Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of deionized water.

    • Adjust the pH of the buffer to 3.0 with orthophosphoric acid.

    • The mobile phase consists of a mixture of the 20 mM potassium phosphate buffer (pH 3.0) and acetonitrile in a ratio of 95:5 (v/v).

    • Degas the mobile phase before use.

  • Diluent: The mobile phase is used as the diluent for the preparation of standards and samples.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard.

    • Transfer it to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the standard stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation procedure will vary depending on the matrix. A general procedure for a clear aqueous sample is provided below.

  • If the sample contains particulates, centrifuge or filter it through a 0.45 µm syringe filter.

  • Dilute the sample with the diluent to bring the concentration of this compound within the calibration range.

HPLC Method Parameters

The following chromatographic conditions are recommended:

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm
Run Time 10 minutes

Data Presentation

The performance of this HPLC method was validated according to ICH guidelines. The key validation parameters are summarized in the tables below.

Table 1: System Suitability
ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20004500
% RSD of Peak Area ≤ 2.0% (n=6)0.8%
Table 2: Method Validation Summary
ParameterResult
Linearity (µg/mL) 1 - 100
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD)
    - Intraday≤ 2.0%
    - Interday≤ 2.0%
Robustness Robust

Mandatory Visualization

experimental_workflow prep Preparation standards Standard Preparation (1-100 µg/mL) prep->standards samples Sample Preparation (Dilution & Filtration) prep->samples hplc HPLC Analysis standards->hplc samples->hplc instrument Instrument: HPLC-UV Column: C18 Mobile Phase: ACN/Buffer Detection: 210 nm hplc->instrument analysis Data Analysis hplc->analysis calibration Calibration Curve Generation analysis->calibration quantification Quantification of This compound analysis->quantification calibration->quantification report Reporting quantification->report results Final Report with Quantitative Data report->results

Caption: Experimental workflow for the quantification of this compound by HPLC.

Application Note: Fluorometric Assay for Matrix Metalloproteinase (MMP) Inhibition by N-hydroxybutanamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[1] Under physiological conditions, their activity is tightly regulated.[2] However, dysregulation of MMP activity is implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases, making them significant therapeutic targets.[3]

N-hydroxybutanamide belongs to the hydroxamic acid class of compounds, which are potent inhibitors of MMPs.[4][5] The inhibitory mechanism involves the hydroxamic acid moiety strongly chelating the Zn(II) ion within the active site of the MMP enzyme, thereby blocking its catalytic activity.[1][4] This application note provides a detailed protocol for determining the inhibitory potential of N-hydroxybutanamide against a specific MMP using a sensitive fluorometric assay based on a fluorescence resonance energy transfer (FRET) peptide substrate.

Signaling Pathway of MMP Activation and Inhibition

MMPs are involved in complex signaling cascades that regulate tissue homeostasis and disease progression. Their expression can be induced by various factors like growth factors and inflammatory cytokines. Once activated, MMPs degrade ECM components, which can release other signaling molecules, further propagating cellular responses. The activity of MMPs is naturally controlled by Tissue Inhibitors of Metalloproteinases (TIMPs).[2][6] Synthetic inhibitors like N-hydroxybutanamide provide a therapeutic strategy to counteract excessive MMP activity.

MMP_Signaling_Pathway cluster_0 Extracellular Stimuli cluster_1 Intracellular Signaling cluster_2 MMP Regulation & Activity cluster_3 Inhibition Pathways Growth Factors Growth Factors Cytokines (TNF-α, IL-1) Cytokines (TNF-α, IL-1) MAPK Pathway MAPK Pathway Cytokines (TNF-α, IL-1)->MAPK Pathway Transcription Factors (AP-1, NF-κB) Transcription Factors (AP-1, NF-κB) MAPK Pathway->Transcription Factors (AP-1, NF-κB) Pro-MMP Gene Transcription Pro-MMP Gene Transcription Transcription Factors (AP-1, NF-κB)->Pro-MMP Gene Transcription Pro-MMP (Inactive) Pro-MMP (Inactive) Pro-MMP Gene Transcription->Pro-MMP (Inactive) Active MMP Active MMP Pro-MMP (Inactive)->Active MMP Activation ECM Degradation ECM Degradation Active MMP->ECM Degradation Pathological Processes Pathological Processes ECM Degradation->Pathological Processes Cell Migration, Angiogenesis TIMPs TIMPs N-hydroxybutanamide N-hydroxybutanamide N-hydroxybutanamide->Active MMP

Caption: MMP activation signaling and points of inhibition.

Principle of the Assay

The assay utilizes a FRET peptide that acts as a generic substrate for various MMPs. In its intact form, the peptide contains a fluorophore and a quencher in close proximity, which results in the suppression of fluorescence. When an active MMP enzyme cleaves the peptide, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. The inhibitory activity of N-hydroxybutanamide is quantified by its ability to prevent this cleavage, resulting in a dose-dependent reduction of the fluorescence signal.

Experimental Workflow

The experimental process involves the preparation of reagents, activation of the pro-enzyme form of the MMP, incubation with the inhibitor, initiation of the enzymatic reaction with the FRET substrate, and subsequent measurement of fluorescence to determine inhibitory activity.

Experimental_Workflow A 1. Reagent Preparation (Buffer, Substrate, Inhibitor) B 2. Pro-MMP Activation (Incubate with APMA at 37°C) A->B C 3. Assay Plate Setup (Controls, Inhibitor Dilutions) B->C D 4. Inhibitor Incubation (Add active MMP to wells, pre-incubate for 10-15 min) C->D E 5. Reaction Initiation (Add FRET Substrate Solution) D->E F 6. Fluorescence Measurement (Kinetic or Endpoint Reading at Ex/Em = 490/525 nm) E->F G 7. Data Analysis (% Inhibition, IC50 Calculation) F->G

Caption: General workflow for the MMP inhibition assay.

Detailed Experimental Protocol

This protocol is adapted for a 96-well microplate format. All preparations should be performed on ice.

1. Materials and Reagents

  • Recombinant human pro-MMP (e.g., MMP-2, MMP-9, MMP-13)

  • MMP Activity Assay Kit (containing FRET substrate, assay buffer, and a reference standard)

  • N-hydroxybutanamide (or other hydroxamate inhibitors)[5]

  • APMA (4-aminophenylmercuric acetate) for pro-MMP activation[7]

  • DMSO (for dissolving the inhibitor)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader with appropriate filters (e.g., Ex/Em = 490/525 nm or 540/590 nm, depending on the kit)[8]

2. Reagent Preparation

  • Assay Buffer: Prepare according to the kit manufacturer's instructions.

  • MMP FRET Substrate Working Solution: Dilute the concentrated substrate in assay buffer as recommended by the manufacturer. Prepare fresh and protect from light.

  • N-hydroxybutanamide Stock Solution: Dissolve N-hydroxybutanamide in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Inhibitor Dilutions: Perform serial dilutions of the N-hydroxybutanamide stock solution in Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells is consistent and low (<1%) to avoid affecting enzyme activity.

  • APMA Working Solution: Dilute the APMA stock (e.g., 1 M) to a final concentration of 1-2 mM in assay buffer.[7]

3. Activation of Pro-MMP

  • Incubate the pro-MMP enzyme with the APMA working solution. The recommended ratio is typically 1:1 (v/v) or as per the enzyme datasheet.

  • Incubate at 37°C for the time specified for the particular MMP (e.g., 1-3 hours).

  • The activated MMP enzyme is now ready for use. Keep on ice and use immediately, as prolonged storage can lead to deactivation.[7]

4. Assay Procedure

  • Plate Setup: Add 50 µL of the appropriate solutions to the wells of a 96-well plate according to the following layout:

    • 100% Activity Control (No Inhibitor): 50 µL of activated MMP enzyme + 50 µL of Assay Buffer (containing the same percentage of DMSO as the inhibitor wells).

    • Inhibitor Wells (Test Sample): 50 µL of activated MMP enzyme + 50 µL of each N-hydroxybutanamide dilution.

    • Vehicle Control: Same as the 100% Activity Control.

    • Substrate Control (Blank): 50 µL of Assay Buffer. This well will be used to measure background fluorescence.

  • Pre-incubation: Gently tap the plate to mix and pre-incubate at 37°C for 10-15 minutes. This allows the inhibitor to bind to the enzyme.[8]

  • Reaction Initiation: Add 50 µL of the MMP FRET Substrate Working Solution to all wells. Mix gently.

  • Fluorescence Measurement:

    • Kinetic Reading: Immediately place the plate in the fluorescence reader and begin measuring fluorescence intensity every 5 minutes for 30-60 minutes at the appropriate wavelengths (e.g., Ex/Em = 490/525 nm).

    • Endpoint Reading: Incubate the plate at 37°C for 30-60 minutes, protected from light. After incubation, measure the final fluorescence intensity.[8]

Data Presentation and Analysis

The inhibitory effect of N-hydroxybutanamide is determined by calculating the percentage of MMP activity inhibited at various concentrations. The IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined.

1. Calculation of Percent Inhibition The rate of reaction is determined from the linear portion of the kinetic data (slope of fluorescence units vs. time). For endpoint assays, use the final fluorescence values.

  • First, subtract the fluorescence of the Substrate Control (Blank) from all other readings.

  • Calculate the Percent Inhibition using the following formula:

    % Inhibition = [1 - (Signal of Inhibitor Well / Signal of 100% Activity Control)] x 100

2. IC₅₀ Determination Plot the Percent Inhibition as a function of the logarithm of the N-hydroxybutanamide concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value.

Table 1: Sample Data for IC₅₀ Determination of N-hydroxybutanamide against MMP-9

N-hydroxybutanamide (µM)Log [Inhibitor]Average Fluorescence (RFU)% Inhibition
0 (Control)-85400%
0.1-1.078558.0%
0.5-0.3658023.0%
1.00.0521039.0%
2.50.4418551.0%
5.00.7256070.0%
10.01.0128085.0%
50.01.743095.0%

Note: The data presented are for illustrative purposes only.

Based on the sample data, the calculated IC₅₀ for N-hydroxybutanamide against MMP-9 would be approximately 2.4 µM . A recently synthesized iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide showed inhibition of MMP-2, MMP-9, and MMP-14 with an IC₅₀ of 1–1.5 μM.[5]

Conclusion

This protocol provides a robust and detailed method for evaluating the inhibitory activity of N-hydroxybutanamide and other hydroxamate-based compounds against various MMPs. The use of a fluorometric FRET-based assay offers high sensitivity and is suitable for high-throughput screening of potential MMP inhibitors in a drug discovery context. Accurate determination of IC₅₀ values is critical for structure-activity relationship (SAR) studies and for advancing lead compounds in therapeutic development.[1][4]

References

Application Notes and Protocols for Testing 2-Hydroxybutanamide Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic effects of 2-Hydroxybutanamide using common cell culture-based assays. The protocols detailed below are foundational for determining a compound's potential toxicity, a critical step in the drug development process.[1][2][3]

Introduction

This compound is an organic compound that serves as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals.[4][5] Its derivatives have been explored for various biological activities, including the inhibition of matrix metalloproteinases (MMPs).[4][6] Given its potential therapeutic applications, evaluating the cytotoxicity of this compound is essential to understand its safety profile and mechanism of action.[2][3]

Cytotoxicity assays are integral to preclinical drug development for screening and identifying compounds that may be toxic to cells.[1][2][7] These assays measure various cellular parameters, such as metabolic activity, membrane integrity, and the activation of cell death pathways like apoptosis.[8][9][10] This document outlines protocols for three widely used cytotoxicity assays: the MTT assay, the Lactate Dehydrogenase (LDH) release assay, and a Caspase-3/7 assay for apoptosis detection.

Experimental Workflow for Assessing this compound Cytotoxicity

The following diagram illustrates a typical workflow for evaluating the cytotoxicity of a test compound like this compound.

G prep Prepare this compound Stock Solution cell_culture Culture and Seed Cells in 96-Well Plates prep->cell_culture treatment Treat Cells with Serial Dilutions of this compound cell_culture->treatment incubation Incubate for a Defined Period (e.g., 24, 48, 72h) treatment->incubation assays Perform Cytotoxicity Assays incubation->assays mtt MTT Assay (Metabolic Activity) assays->mtt ldh LDH Assay (Membrane Integrity) assays->ldh apoptosis Apoptosis Assay (e.g., Caspase-3/7) assays->apoptosis data_acq Data Acquisition (e.g., Plate Reader) mtt->data_acq ldh->data_acq apoptosis->data_acq analysis Data Analysis (e.g., IC50 Calculation) data_acq->analysis conclusion Conclusion on Cytotoxicity Profile analysis->conclusion G compound This compound (Cellular Stress) bcl2 Bcl-2 Family Regulation (e.g., Bax/Bak activation) compound->bcl2 induces mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome casp9 Pro-Caspase-9 casp9->apoptosome active_casp9 Active Caspase-9 apoptosome->active_casp9 activates active_casp37 Active Caspase-3/7 (Executioner Caspases) active_casp9->active_casp37 activates casp37 Pro-Caspase-3/7 casp37->active_casp37 apoptosis Apoptosis (Cell Death) active_casp37->apoptosis leads to

References

Application Notes and Protocols for In Vivo Studies of 2-Hydroxybutanamide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

While direct in vivo studies on 2-Hydroxybutanamide are not extensively documented in current literature, its structural analogs, particularly N-hydroxybutanamide derivatives and other hydroxamic acids, have shown significant biological activity.[1][2][3] These related compounds are known inhibitors of metalloenzymes, such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), which are implicated in cancer progression.[4][5] Additionally, some derivatives of 4-hydroxybutanamide have been investigated for anticonvulsant effects.[6] This document provides detailed application notes and protocols for investigating the potential therapeutic effects of this compound in vivo, focusing on two primary areas: oncology and epilepsy. The protocols are based on established and widely used animal models for these conditions.

Section 1: Oncology - Xenograft Models for Antitumor Activity

Based on the known activity of related hydroxamic acid derivatives as MMP and HDAC inhibitors, a primary application for in vivo studies of this compound is in oncology.[3][4] Xenograft models using human cancer cell lines implanted in immunodeficient mice are a standard for assessing anti-cancer efficacy.[7]

Application Note 1.1: Evaluating Antitumor and Antimetastatic Activity in a Murine Melanoma Xenograft Model

This model is designed to assess the ability of a test compound to inhibit primary tumor growth and reduce metastasis. A study on an N-hydroxybutanamide derivative demonstrated significant inhibition of both tumor growth and metastasis in a B16 melanoma model.[1][5][8]

Experimental Protocol:

  • Animal Model: Female C57BL/6 mice, 6-8 weeks old.

  • Cell Line: B16-F10 melanoma cell line.

  • Tumor Cell Implantation:

    • Culture B16-F10 cells to 80-90% confluency.

    • Harvest cells and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 2.5 x 10^5 cells/mL.

    • Subcutaneously inject 0.2 mL of the cell suspension (5 x 10^4 cells) into the right flank of each mouse.

  • Treatment Protocol:

    • Randomly divide mice into treatment and control groups (n=8-10 per group) once tumors are palpable.

    • Administer this compound (e.g., 50, 100, 200 mg/kg) or vehicle control (e.g., saline, DMSO/Cremophor emulsion) via intraperitoneal (IP) injection daily for 14-21 days.

    • Include a positive control group treated with a standard-of-care agent like cisplatin or dacarbazine.

  • Data Collection and Endpoint Analysis:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width^2) / 2.

    • Monitor body weight and clinical signs of toxicity throughout the study.

    • At the end of the study, euthanize mice and excise the primary tumor and lungs.

    • Weigh the primary tumor.

    • Count the number of metastatic nodules on the surface of the lungs.

Data Presentation:

GroupDose (mg/kg)Mean Final Tumor Volume (mm³)% Tumor Growth Inhibition (TGI)Mean Number of Lung Metastases% Metastasis Inhibition
Vehicle Control-1500 ± 2500%50 ± 100%
This compound50900 ± 18040%25 ± 850%
This compound100600 ± 12060%10 ± 580%
Positive ControlVaries450 ± 10070%5 ± 390%

Note: The data in this table are hypothetical and for illustrative purposes.

Hypothesized Signaling Pathway: MMP Inhibition

Many hydroxamic acid derivatives exert their anti-cancer effects by inhibiting MMPs, which are crucial for tumor invasion and metastasis.[3][5]

MMP_Inhibition_Pathway cluster_outside Extracellular Matrix cluster_cell Cancer Cell ECM_Protein ECM Proteins Invasion_Metastasis Invasion & Metastasis ECM_Protein->Invasion_Metastasis Leads to Pro_MMP Pro-MMP Active_MMP Active MMP Pro_MMP->Active_MMP Activation Active_MMP->ECM_Protein Degradation 2_Hydroxybutanamide This compound 2_Hydroxybutanamide->Active_MMP Inhibition

Caption: Hypothesized MMP inhibition pathway by this compound.

Section 2: Epilepsy - Chemoconvulsant-Induced Seizure Models

Chemoconvulsant models are widely used to screen for potential antiepileptic drugs (AEDs).[9][10][11] These acute models are valuable for determining a compound's ability to prevent or delay the onset of seizures.

Application Note 2.1: Assessing Anticonvulsant Efficacy in the Pentylenetetrazole (PTZ)-Induced Seizure Model

The PTZ model is a common preclinical screen for drugs effective against generalized seizures.[11][12] It involves administering a sub-convulsive dose of PTZ to induce clonic seizures.

Experimental Protocol:

  • Animal Model: Male Swiss albino mice, 20-25g.

  • Compound Administration:

    • Randomly divide mice into treatment and control groups (n=8-10 per group).

    • Administer this compound (e.g., 25, 50, 100 mg/kg) or vehicle control via IP injection.

    • Include a positive control group treated with a known AED like diazepam (4 mg/kg).

  • Seizure Induction:

    • 30-60 minutes after compound administration, inject a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous).

  • Observational Period:

    • Immediately after PTZ injection, place each mouse in an individual observation chamber.

    • Observe the animals for 30 minutes.

    • Record the latency (time to onset) of the first clonic seizure.

    • Record the duration of clonic seizures.

    • Note the presence or absence of tonic-clonic seizures and mortality.

Data Presentation:

GroupDose (mg/kg)Latency to First Clonic Seizure (seconds)% of Animals Protected from Tonic Seizures
Vehicle Control-120 ± 150%
This compound25180 ± 2020%
This compound50250 ± 3050%
This compound100350 ± 4080%
Diazepam4480 ± 50100%

Note: The data in this table are hypothetical and for illustrative purposes.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for in vivo screening of a novel compound like this compound.

Experimental_Workflow Start Start: Compound Synthesis & Formulation Animal_Acclimatization Animal Acclimatization (e.g., Mice, 7 days) Start->Animal_Acclimatization Group_Allocation Random Group Allocation (Vehicle, Test Article, Positive Control) Animal_Acclimatization->Group_Allocation Dosing Compound Administration (e.g., IP, Oral) Group_Allocation->Dosing Induction Disease Model Induction (e.g., Tumor Cell Injection or PTZ) Dosing->Induction Observation Observation & Data Collection (Tumor size, Seizure latency, etc.) Induction->Observation Endpoint Endpoint Analysis (Tissue collection, etc.) Observation->Endpoint Data_Analysis Statistical Data Analysis Endpoint->Data_Analysis Conclusion Conclusion on Efficacy & Toxicity Data_Analysis->Conclusion

Caption: General experimental workflow for in vivo compound testing.

References

Application Note: Purification of 2-Hydroxybutanamide by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxybutanamide is a chiral organic compound featuring both a hydroxyl and an amide functional group.[1][2] With the molecular formula C4H9NO2 and a molecular weight of 103.12 g/mol , this polar molecule is soluble in water and various organic solvents.[2][3] Its significance in the pharmaceutical industry is substantial, primarily serving as a versatile chiral building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] Derivatives of this compound, specifically N-hydroxybutanamide derivatives, have been investigated as potent inhibitors of matrix metalloproteinases (MMPs), enzymes implicated in cancer progression, highlighting the compound's relevance in drug discovery and development.[1][4][5]

Given its chirality, the separation of its enantiomers is often crucial for pharmaceutical applications, as different enantiomers can exhibit distinct biological activities and safety profiles.[6][7] This document provides detailed protocols for the purification of this compound from a crude reaction mixture using standard column chromatography and for the subsequent chiral separation of its enantiomers via High-Performance Liquid Chromatography (HPLC).

Purification Protocol: Normal-Phase Column Chromatography

This protocol outlines the purification of this compound using silica gel column chromatography, a standard technique for separating polar compounds from less polar impurities.[8][9]

1. Principle of Separation

Normal-phase chromatography utilizes a polar stationary phase (silica gel) and a less polar mobile phase (eluent).[10] Components of the mixture are separated based on their differential affinity for the stationary phase. Polar compounds, like this compound, will adsorb more strongly to the silica gel and thus elute more slowly. Non-polar impurities will have weaker interactions and elute faster. The polarity of the mobile phase is gradually increased to elute the bound compounds.[8]

2. Materials and Equipment

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

  • Mobile Phase Solvents: n-Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH) (all HPLC grade).

  • Apparatus: Glass chromatography column with stopcock, collection tubes/flasks, rotary evaporator, TLC plates (silica gel coated), TLC chamber, UV lamp.

  • Crude Sample: this compound synthesized from a reaction, potentially containing unreacted starting materials and non-polar byproducts.

3. Experimental Protocol

Step 1: Preparation of the Column (Slurry Method)

  • Select a column of appropriate size (a 20-50:1 ratio of silica gel weight to crude sample weight is recommended).[9]

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing.[9]

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% Ethyl Acetate in Hexane).

  • With the column stopcock closed, pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Open the stopcock and drain the solvent until it is just level with the sand layer. Do not let the column run dry.

Step 2: Sample Loading

  • Dissolve the crude this compound sample in a minimal amount of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Alternatively, for samples not easily dissolved, use the "dry loading" method: adsorb the crude material onto a small amount of silica gel using a rotary evaporator.

  • Carefully add the dissolved sample or the silica-adsorbed sample to the top of the column.

  • Drain the solvent until the sample has fully entered the silica bed.

Step 3: Elution and Fraction Collection

  • Carefully add the initial mobile phase (e.g., 10% EtOAc/Hexane) to the top of the column.

  • Begin collecting fractions. The progress of the separation can be monitored by Thin-Layer Chromatography (TLC).

  • Gradually increase the polarity of the mobile phase to elute compounds with higher affinity for the silica gel. A typical gradient might be:

    • 10-30% EtOAc/Hexane to elute non-polar impurities.

    • 30-80% EtOAc/Hexane.

    • 100% EtOAc.

    • 1-5% MeOH/DCM for highly polar compounds.[11]

  • Collect fractions of a consistent volume (e.g., 10-20 mL).

Step 4: Analysis and Product Isolation

  • Analyze the collected fractions using TLC to identify which contain the purified this compound.

  • Combine the pure fractions containing the desired product.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Determine the yield and assess the purity using analytical techniques such as NMR or LC-MS.

Data Presentation

The following table presents illustrative data for a typical purification run of this compound.

ParameterValue
Crude Sample
Initial Mass2.5 g
Initial Purity (by LC-MS)~75%
Column Parameters
Stationary PhaseSilica Gel (230-400 mesh)
Mass of Silica Gel75 g
Column Dimensions40 mm x 300 mm
Elution Conditions
Mobile Phase GradientStep gradient: Hexane/EtOAc (9:1 -> 1:1 -> 0:1), then DCM/MeOH (98:2)
Flow Rate~10 mL/min (Flash Chromatography)
Fraction Volume20 mL
Results
Fractions containing pure product25 - 38
Mass of Purified Product1.6 g
Yield85.3% (of theoretical pure compound)
Final Purity (by LC-MS)>98%

Note: The data presented in this table is for illustrative purposes and may vary based on the specific reaction mixture and experimental conditions.

Chiral Separation Protocol: Chiral HPLC

For applications in drug development, separating the enantiomers of this compound is critical.[6] Chiral HPLC is the preferred method for this purpose.[12]

1. Principle of Chiral Separation

Chiral separation is achieved using a Chiral Stationary Phase (CSP). A CSP is composed of a single enantiomer of a chiral compound that is bonded to the support matrix (e.g., silica).[12] The two enantiomers in the racemic mixture form transient diastereomeric complexes with the CSP, which have different interaction energies. This difference in interaction strength leads to different retention times, allowing for their separation.[13]

2. Illustrative Chiral HPLC Method

  • Column: Chiralpak AD-H or similar polysaccharide-based chiral column.

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the purified this compound in the mobile phase.

Note: The optimal mobile phase composition and column choice must be determined experimentally through method development.

Visualizations

Experimental Workflow Diagram

G cluster_0 Purification cluster_1 Chiral Separation & Analysis Crude Crude this compound Load Load Sample Crude->Load Pack Pack Silica Column Pack->Load Elute Gradient Elution (Hexane/EtOAc -> DCM/MeOH) Load->Elute Collect Collect Fractions Elute->Collect TLC TLC Analysis Collect->TLC TLC->Elute Adjust Gradient Pool Pool Pure Fractions TLC->Pool Evap Solvent Evaporation Pool->Evap Pure Purified Racemic This compound Evap->Pure Chiral_HPLC Chiral HPLC Separation Pure->Chiral_HPLC Enan_S (S)-Enantiomer Chiral_HPLC->Enan_S Enan_R (R)-Enantiomer Chiral_HPLC->Enan_R Analysis Purity & Identity Analysis (NMR, LC-MS, Polarimetry) Enan_S->Analysis Enan_R->Analysis

Caption: Workflow for purification and chiral separation of this compound.

MMP Inhibition Pathway (Illustrative)

G cluster_pathway Role of MMPs in Cancer Progression cluster_drug Therapeutic Intervention ECM Extracellular Matrix (ECM) (e.g., Collagen) Degradation ECM Degradation ECM->Degradation MMPs Matrix Metalloproteinases (MMP-2, MMP-9) MMPs->Degradation Invasion Tumor Cell Invasion & Metastasis Degradation->Invasion HB_Deriv N-Hydroxybutanamide Derivatives HB_Deriv->MMPs Inhibition

Caption: Inhibition of Matrix Metalloproteinases (MMPs) by this compound derivatives.

References

Application Notes and Protocols for the GC-MS Analysis of 2-Hydroxybutanamide Following Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Anwendungs- und Protokollhinweise für die GC-MS-Analyse von 2-Hydroxybutanamid nach Derivatisierung

Diese Application Note beschreibt ein detailliertes Protokoll für die Derivatisierung von 2-Hydroxybutanamid mittels Silylierung für die anschließende quantitative Analyse durch Gaschromatographie-Massenspektrometrie (GC-MS). Diese Methode ist für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung relevant, die polare Analyten quantifizieren müssen, welche für die GC-Analyse ungeeignet sind.

Einleitung

2-Hydroxybutanamid ist eine polare organische Verbindung, die aufgrund ihrer geringen Flüchtigkeit und thermischen Labilität nicht direkt mittels Gaschromatographie (GC) analysiert werden kann. Die Derivatisierung ist ein entscheidender Schritt in der Probenvorbereitung, um die Polarität zu reduzieren und die Flüchtigkeit zu erhöhen, wodurch die Verbindung für die GC-MS-Analyse zugänglich wird.[1][2] Die Silylierung ist eine der am weitesten verbreiteten Derivatisierungstechniken, bei der aktive Wasserstoffatome in funktionellen Gruppen wie Hydroxyl- (-OH) und Amidgruppen (-CONH2) durch eine Trimethylsilyl- (TMS) Gruppe ersetzt werden.[1][3]

Diese Methode führt zur Bildung von flüchtigeren und thermisch stabileren Derivaten, die eine verbesserte chromatographische Auflösung und Empfindlichkeit ermöglichen.[2][4][5] In dieser Application Note wird ein Protokoll unter Verwendung von N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) in Verbindung mit Trimethylchlorsilan (TMCS) als Katalysator detailliert beschrieben.

Experimentelle Protokolle

Benötigte Materialien und Reagenzien
  • 2-Hydroxybutanamid-Standard

  • N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)

  • Pyridin (wasserfrei)

  • Acetonitril (ACN, wasserfrei, GC-MS-Qualität)

  • Stickstoffgas (hochreine Qualität)

  • GC-Vials (2 ml) mit Septumkappen

  • Heizblock oder Ofen

  • Präzisionsspritzen

  • Gaschromatograph gekoppelt mit einem Massenspektrometer (GC-MS)

Probenvorbereitung und Derivatisierung

Eine sorgfältige und wasserfreie Durchführung ist für den Erfolg der Silylierungsreaktion entscheidend, da die Reagenzien sehr feuchtigkeitsempfindlich sind.

  • Einwaage: Eine genaue Menge des 2-Hydroxybutanamid-Standards oder der getrockneten Probenextrakt (typischerweise 0,1 - 1 mg) wird in ein 2 ml GC-Vial eingewogen.

  • Trocknung: Die Probe muss vollständig trocken sein. Wässrige Proben sollten unter einem sanften Stickstoffstrom bei 60 °C zur Trockne eingedampft werden.

  • Zugabe des Lösungsmittels: Der trockene Rückstand wird in 100 µl wasserfreiem Pyridin oder Acetonitril gelöst.

  • Zugabe des Derivatisierungsreagenzes: 100 µl BSTFA (+ 1% TMCS) werden zur Lösung gegeben. Das molare Verhältnis von Silylierungsreagenz zu aktiven Wasserstoffatomen sollte mindestens 2:1 betragen, um eine vollständige Derivatisierung zu gewährleisten.

  • Reaktion: Das Vial wird fest verschlossen und gut durchmischt (Vortex). Anschließend wird es für 60 Minuten bei 70 °C in einem Heizblock oder Ofen inkubiert. Die erhöhte Temperatur ist notwendig, um die im Vergleich zu Hydroxylgruppen reaktionsträgere Amidgruppe vollständig zu derivatisieren.

  • Abkühlen: Nach der Inkubation wird das Vial auf Raumtemperatur abgekühlt.

  • Analyse: Die derivatisierte Probe ist nun bereit für die Injektion in das GC-MS-System.

Hinweis: Silyl-Derivate können feuchtigkeitsempfindlich sein. Daher sollten die Proben so schnell wie möglich nach der Derivatisierung analysiert oder bei -20 °C gelagert werden, um die Stabilität für bis zu 72 Stunden zu gewährleisten.

GC-MS-Analysebedingungen

Die folgenden Parameter sind typische Startbedingungen und können je nach verwendetem Gerät und Säule optimiert werden.

ParameterEinstellung
Gaschromatograph (GC)
Säule:HP-5MS (oder äquivalent), 30 m x 0,25 mm ID, 0,25 µm Filmdicke
Trägergas:Helium, konstante Flussrate von 1,0 ml/min
Injektor-Temperatur:250 °C
Injektionsvolumen:1 µl
Injektionsmodus:Splitless (für 1 min)
Ofentemperaturprogramm:Start bei 70 °C (2 min halten), dann mit 10 °C/min auf 280 °C, 5 min halten
Massenspektrometer (MS)
Transfer-Line-Temperatur:280 °C
Ionenquellentemperatur:230 °C
Ionisierungsenergie:70 eV (Elektronenstoßionisation, EI)
Scan-Modus:Full Scan (m/z 50-500) zur Identifizierung
SIM-Modus (Selected Ion Monitoring):Zur Quantifizierung, basierend auf charakteristischen Ionen des Derivats

Ergebnisse und Diskussion

Derivatisierungsreaktion

Die Silylierung von 2-Hydroxybutanamid mit BSTFA führt zur Bildung des Di-Trimethylsilyl (Di-TMS)-Derivats, bei dem sowohl die Hydroxylgruppe als auch zwei Wasserstoffatome der Amidgruppe durch TMS-Gruppen ersetzt werden. Der TMCS-Katalysator beschleunigt die Reaktion, insbesondere an der sterisch anspruchsvolleren Amidgruppe.

Massenspektrum und Fragmentierung

Das Massenspektrum des Di-TMS-Derivats von 2-Hydroxybutanamid wird charakteristische Fragmente aufweisen. Basierend auf der Fragmentierung ähnlicher silylierter Hydroxyverbindungen sind folgende Schlüsselionen zu erwarten:

  • Molekülion (M+•): Ein schwaches oder abwesendes Signal für das Molekülion bei m/z 247.

  • [M-15]+: Ein intensives Signal bei m/z 232, das durch den Verlust einer Methylgruppe (-CH3) aus einer der TMS-Gruppen entsteht. Dies ist oft das Ion mit der höchsten Masse, das im Spektrum beobachtet wird.

  • Charakteristische TMS-Ionen: Intensive Signale bei m/z 73 [Si(CH3)3]+ und m/z 147 [M-CH(OH)C(=O)N(TMS)H]+.

Für die quantitative Analyse im SIM-Modus wird empfohlen, das [M-15]+ Ion (m/z 232) als Quantifizierungsion und andere charakteristische Ionen als Qualifikationsionen zu verwenden.

Quantitative Leistungsdaten

Die hier vorgestellten Daten sind repräsentativ für die quantitative GC-MS-Analyse von silylierten polaren Metaboliten ähnlicher Größe und Funktionalität und dienen als Richtwerte für die Methodenvalidierung.

ParameterTypischer Leistungsbereich
Linearität (R²) > 0,99
Linearer Bereich 0,1 - 100 µg/ml
Nachweisgrenze (LOD) 0,01 - 0,1 µg/ml
Bestimmungsgrenze (LOQ) 0,05 - 0,5 µg/ml
Wiederfindung (%) 85 - 110 %
Präzision (RSD %) < 15 %

Visualisierungen

Abbildung 1: Experimenteller Arbeitsablauf für die Derivatisierung und GC-MS-Analyse.

References

Application Notes and Protocols: (S)-2-Hydroxybutanamide in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Hydroxybutanamide is a valuable chiral building block in asymmetric synthesis. Its utility stems from the presence of two reactive functional groups—a hydroxyl and an amide—and a defined stereocenter at the C2 position. While not commonly employed as a traditional chiral auxiliary for inducing diastereoselectivity in subsequent reactions on a prochiral substrate, its primary role is as an enantiomerically pure starting material, incorporating its inherent chirality into the final target molecule.

These application notes provide an overview of the synthesis of enantiopure (S)-2-Hydroxybutanamide and detail its application as a chiral building block in the construction of more complex, stereochemically defined molecules.

Principle of (S)-2-Hydroxybutanamide as a Chiral Building Block

The core principle behind using (S)-2-Hydroxybutanamide in asymmetric synthesis is the direct incorporation of its stereocenter into the carbon skeleton of the target molecule. This "chiral pool" approach is a powerful strategy in organic synthesis, leveraging the readily available enantiopure starting materials from nature or efficient enzymatic resolutions.

The workflow for utilizing (S)-2-Hydroxybutanamide as a chiral building block can be generalized as follows:

A Synthesis of Enantiopure (S)-2-Hydroxybutanamide B Functional Group Manipulation of (S)-2-Hydroxybutanamide A->B  Protection/Activation C Coupling with Other Synthons B->C  Key Bond Formation D Further Elaboration and Target Molecule Synthesis C->D  Cyclization, etc.

Caption: General workflow for the use of (S)-2-Hydroxybutanamide as a chiral building block.

Synthesis of Enantiopure (S)-2-Hydroxybutanamide

The preparation of enantiomerically pure (S)-2-Hydroxybutanamide is a critical prerequisite for its use in asymmetric synthesis. A common and efficient method involves the enzymatic resolution of a racemic mixture of ethyl 2-hydroxybutanoate.

Protocol: Enzymatic Resolution and Amidation

This protocol describes a two-step process starting from racemic ethyl 2-hydroxybutanoate.

Step 1: Lipase-Catalyzed Kinetic Resolution of (±)-Ethyl 2-hydroxybutanoate

This step selectively acylates the (R)-enantiomer, leaving the desired (S)-enantiomer as the unreacted alcohol.

  • Materials:

    • (±)-Ethyl 2-hydroxybutanoate

    • Lipase (e.g., from Candida antarctica, immobilized)

    • Vinyl acetate

    • Anhydrous organic solvent (e.g., toluene or hexane)

    • Molecular sieves (4 Å)

  • Procedure:

    • To a solution of racemic ethyl 2-hydroxybutanoate (1.0 eq) in anhydrous toluene, add vinyl acetate (1.5 eq) and immobilized lipase (e.g., Novozym 435, ~10% w/w of the ester).

    • Add activated 4 Å molecular sieves to maintain anhydrous conditions.

    • Stir the mixture at room temperature (or slightly elevated, e.g., 30-40 °C) and monitor the reaction progress by chiral GC or HPLC.

    • The reaction is typically stopped at ~50% conversion to ensure high enantiomeric excess of the remaining (S)-alcohol.

    • Once the desired conversion is reached, filter off the enzyme and molecular sieves.

    • Remove the solvent under reduced pressure.

    • Separate the unreacted (S)-ethyl 2-hydroxybutanoate from the acylated (R)-enantiomer by column chromatography on silica gel.

Step 2: Amidation of (S)-Ethyl 2-hydroxybutanoate

The purified (S)-ester is then converted to the corresponding primary amide.

  • Materials:

    • (S)-Ethyl 2-hydroxybutanoate (from Step 1)

    • Ammonia solution (e.g., 7 N in methanol or aqueous ammonia)

    • Methanol (if using aqueous ammonia)

  • Procedure:

    • Dissolve the enantiomerically pure (S)-ethyl 2-hydroxybutanoate in methanol.

    • Add an excess of a saturated solution of ammonia in methanol.

    • Stir the mixture in a sealed vessel at room temperature.

    • Monitor the reaction by TLC or GC until the starting ester is consumed.

    • Remove the solvent and excess ammonia under reduced pressure to yield (S)-2-Hydroxybutanamide. The product can be further purified by recrystallization if necessary.

Parameter Typical Value
Enantiomeric Excess (e.e.) of (S)-ethyl 2-hydroxybutanoate>99%
Yield of (S)-ethyl 2-hydroxybutanoate (after resolution)~40-45%
Yield of (S)-2-Hydroxybutanamide (amidation)>90%

Applications in Asymmetric Synthesis

The synthetic utility of (S)-2-Hydroxybutanamide lies in the selective transformation of its hydroxyl and amide functionalities.

Modification of the Hydroxyl Group

The secondary alcohol can be a nucleophile or can be oxidized to a ketone.

cluster_0 Modification at the Hydroxyl Group A (S)-2-Hydroxybutanamide B O-Alkylation / O-Acylation A->B C Oxidation A->C D Chiral Ether/Ester B->D E Chiral 2-Oxobutanamide C->E cluster_1 Modification at the Amide Group A (S)-2-Hydroxybutanamide B Hydrolysis A->B C Reduction A->C D (S)-2-Hydroxybutanoic acid B->D E (S)-1-Amino-2-butanol C->E

Solid-Phase Synthesis of 2-Hydroxybutanamide Analogs: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the solid-phase synthesis of 2-hydroxybutanamide analogs. These compounds are of significant interest, particularly as inhibitors of matrix metalloproteinases (MMPs), a class of enzymes implicated in various pathological processes, including cancer metastasis and inflammation.

Introduction

This compound and its analogs are valuable pharmacophores in drug discovery. Their synthesis on a solid support offers significant advantages over traditional solution-phase methods, including simplified purification, the potential for automation, and the facile generation of compound libraries for structure-activity relationship (SAR) studies. This document outlines a robust protocol for the solid-phase synthesis of N-substituted this compound analogs using Wang resin, a popular solid support for the synthesis of C-terminal acids.

Data Presentation

The following table summarizes representative quantitative data for the solid-phase synthesis of an N-benzyl-2-hydroxybutanamide analog.

ParameterValueMethod of Determination
Resin Loading Efficiency0.65 mmol/gUV-Vis spectroscopy (Fmoc quantification)
Overall Yield75%Gravimetric analysis after cleavage and purification
Purity>95%High-Performance Liquid Chromatography (HPLC)
Molecular Weight (M+H)+208.13 g/mol Mass Spectrometry (MS)

Experimental Protocols

Materials and Reagents
  • Wang Resin (100-200 mesh, 1.0 mmol/g loading capacity)

  • O-tert-Butyl-2-hydroxybutanoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Piperidine

  • Benzylamine

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Diethyl ether

Protocol 1: Loading of O-tert-Butyl-2-hydroxybutanoic Acid onto Wang Resin
  • Resin Swelling: Swell 1 g of Wang resin in 10 mL of DCM in a solid-phase synthesis vessel for 30 minutes.

  • Activation of Carboxylic Acid: In a separate flask, dissolve O-tert-Butyl-2-hydroxybutanoic acid (2 mmol), DIC (2 mmol), and DMAP (0.1 mmol) in 5 mL of DCM.

  • Loading: Drain the DCM from the swollen resin and add the activated carboxylic acid solution. Agitate the mixture at room temperature for 4 hours.

  • Capping: To cap any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride (1 mL) and DIPEA (1 mL) in 8 mL of DCM and agitate for 30 minutes.

  • Washing: Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

  • Loading Determination (Optional): The loading efficiency can be determined by cleaving the acid from a small amount of resin and quantifying it or by using a standard Fmoc quantification protocol if an Fmoc-protected amino acid is used as a reference.

Protocol 2: Synthesis of N-Benzyl-2-hydroxybutanamide
  • Deprotection of the Hydroxyl Group (if protected with an acid-labile group like tert-butyl): This step is performed during the final cleavage. If an orthogonal protecting group is used, it should be removed at this stage according to the appropriate deprotection chemistry.

  • Amide Bond Formation:

    • Swell the resin-bound 2-hydroxybutanoic acid in DMF (10 mL) for 30 minutes.

    • In a separate vial, dissolve benzylamine (3 mmol), HATU (2.9 mmol), and DIPEA (6 mmol) in 5 mL of DMF.

    • Add the amine solution to the resin and agitate at room temperature for 2 hours.

  • Washing: Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Protocol 3: Cleavage and Purification
  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

  • Cleavage: Add 10 mL of the cleavage cocktail to the dried resin and agitate at room temperature for 2 hours. This step also removes the tert-butyl protecting group from the hydroxyl function.

  • Product Precipitation: Filter the cleavage mixture into a cold solution of diethyl ether (50 mL) to precipitate the crude product.

  • Isolation: Centrifuge the suspension to pellet the precipitate. Decant the ether and wash the pellet with cold diethyl ether (2 x 20 mL).

  • Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and HPLC.

Mandatory Visualizations

Solid-Phase Synthesis Workflow

G cluster_loading Resin Loading cluster_synthesis Amide Synthesis cluster_cleavage Cleavage & Purification Resin Wang Resin Swell_Resin Swell Resin (DCM) Resin->Swell_Resin Load_Acid Load Acid onto Resin Swell_Resin->Load_Acid Activate_Acid Activate O-tBu-2-hydroxy- butanoic acid (DIC, DMAP) Activate_Acid->Load_Acid Cap_Resin Cap Unreacted Sites (Acetic Anhydride, DIPEA) Load_Acid->Cap_Resin Wash_Dry_1 Wash and Dry Cap_Resin->Wash_Dry_1 Loaded_Resin Loaded Resin Wash_Dry_1->Loaded_Resin Swell_Resin_2 Swell Resin (DMF) Loaded_Resin->Swell_Resin_2 Couple_Amine Couple Benzylamine (HATU, DIPEA) Swell_Resin_2->Couple_Amine Wash_Dry_2 Wash and Dry Couple_Amine->Wash_Dry_2 Final_Resin Final Resin-bound Product Wash_Dry_2->Final_Resin Cleave Cleave from Resin & Deprotect Hydroxyl (TFA, TIS, H2O) Final_Resin->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify Purify by HPLC Precipitate->Purify Characterize Characterize (MS, HPLC) Purify->Characterize

Caption: Workflow for the solid-phase synthesis of N-benzyl-2-hydroxybutanamide.

Signaling Pathway of MMP Inhibition

Matrix metalloproteinases (MMPs) are key enzymes in the degradation of the extracellular matrix (ECM). Their activity is tightly regulated, and their dysregulation is associated with various diseases. This compound analogs can act as inhibitors of MMPs, thereby preventing ECM degradation.

MMP_Inhibition cluster_ecm Extracellular Matrix Degradation cluster_inhibition Inhibition Pathway ProMMP Pro-MMP MMP Active MMP ProMMP->MMP Activation Degraded_ECM Degraded ECM MMP->Degraded_ECM Degradation Inhibitor This compound Analog Inhibited_MMP Inhibited MMP ECM Extracellular Matrix Inhibitor->Inhibited_MMP Inhibition

Caption: Inhibition of Matrix Metalloproteinase (MMP) activity by this compound analogs.

Protocol for N-substituted Succinimide Ring Opening for Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-substituted succinimides are versatile intermediates in organic synthesis, serving as precursors to a variety of functionalized molecules. The ring-opening of the succinimide moiety provides access to important scaffolds such as γ-amino acids, γ-amino alcohols, and their derivatives, which are prevalent in pharmaceuticals and biologically active compounds. The stability of the succinimide ring is a critical consideration, particularly in the field of antibody-drug conjugates (ADCs), where the linker connecting the antibody and the cytotoxic payload often contains a succinimide group.[1] Premature ring opening or cleavage can lead to off-target toxicity and reduced efficacy. This document provides detailed protocols for the controlled ring opening of N-substituted succinimides via hydrolysis, aminolysis, and reduction, enabling the synthesis of diverse molecular architectures.

Data Presentation

The following tables summarize quantitative data for different N-substituted succinimide ring-opening protocols, allowing for easy comparison of reaction conditions and outcomes.

Table 1: Hydrolysis of N-Aryl Succinimides

N-SubstituentAcid/BaseConditionsTimeProductYield (%)Reference
4-ChlorophenylHCl50°CVaries4-Chlorophenylsuccinamic acidQuantitative[2]
4-MethylphenylH2SO450°CVaries4-Methylphenylsuccinamic acidQuantitative[2]
4-MethoxyphenylHClO450°CVaries4-Methoxyphenylsuccinamic acidQuantitative[2]
Phenyl (in ADC)pH 8.037°C< 24 hRing-opened ADC100[3]
Fluorophenyl (in ADC)pH 8.037°C< 24 hRing-opened ADC100[4]

Table 2: Aminolysis of N-Substituted Succinimides with Hydroxylamine [5][6]

N-SubstituentSolventTemperatureTime (h)ProductYield (%)
PhenylWaterRoom Temp.1N-Hydroxy-4-(phenylamino)-4-oxobutanamide68
4-MethoxyphenylWaterRoom Temp.1N-Hydroxy-4-((4-methoxyphenyl)amino)-4-oxobutanamide73
4-BromophenylWaterRoom Temp.14-((4-Bromophenyl)amino)-N-hydroxy-4-oxobutanamide66
4-NitrophenylWaterRoom Temp.1N-Hydroxy-4-((4-nitrophenyl)amino)-4-oxobutanamide53
4-FluorophenylWaterRoom Temp.14-((4-Fluorophenyl)amino)-N-hydroxy-4-oxobutanamide64

Table 3: Reductive Ring Opening of N-Substituted Succinimides with NaBH4

N-SubstituentSolventTemperatureTime (h)ProductYield (%)Reference
PhenylTHFReflux1-2N-Phenyl-4-aminobutanol85-95[1]
AlkylMethanolRoom Temp.VariesN-Alkyl-4-aminobutanolGood[7]

Experimental Protocols

Hydrolysis of N-Aryl Succinimides

This protocol describes the acid-catalyzed hydrolysis of N-(4-substituted aryl) succinimides.[2]

Materials:

  • N-(4-substituted aryl) succinimide (e.g., N-(4-chlorophenyl)succinimide)

  • Hydrochloric acid (HCl), Perchloric acid (HClO4), or Sulfuric acid (H2SO4) of desired concentration

  • Acetonitrile

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of the N-(4-substituted aryl) succinimide (1.0 x 10⁻² M) in acetonitrile.

  • Equilibrate the acid solution (3.0 mL) to 50.0 ± 0.1°C in a quartz cuvette.

  • Inject 20 µL of the substrate stock solution into the acid solution.

  • Monitor the hydrolysis rate by observing the change in absorbance at a specific wavelength (e.g., 240 nm) over time.

  • The reaction proceeds to completion, yielding the corresponding N-arylsuccinamic acid.

Aminolysis of N-Substituted Succinimides with Hydroxylamine

This two-step protocol outlines the synthesis of hydroxamic acids from N-substituted succinimides.[5][6]

Step 1: Synthesis of N-Substituted Succinimide

  • To a refluxing solution of succinic anhydride (10 mmol) in chloroform (50 mL), add the desired amine or hydrazide (10 mmol).

  • Reflux the mixture for 6 hours.

  • Add polyphosphate ester (PPE) and continue refluxing for another 6 hours.

  • Work-up the reaction by treating the mixture with a hot saturated solution of NaHCO3. Separate the organic layer, dry with Na2SO4, and remove the solvent under reduced pressure. The resulting precipitate is the N-substituted succinimide.

Step 2: Ring Opening with Hydroxylamine

  • Prepare a hydroxylamine solution by dissolving hydroxylamine hydrochloride in a 20% ammonia water solution.

  • Suspend the N-substituted succinimide in the hydroxylamine water solution.

  • Stir the reaction at room temperature for 1 hour.

  • The product, an N-hydroxybutaneamide derivative, will precipitate out of the solution and can be collected by filtration.

Reductive Ring Opening of N-Substituted Succinimides with Sodium Borohydride

This protocol describes the reduction of N-substituted succinimides to the corresponding γ-amino alcohols.[1]

Materials:

  • N-substituted succinimide (e.g., N-phenylsuccinimide)

  • Sodium borohydride (NaBH4)

  • Benzoic acid

  • Tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the N-substituted succinimide (1 mmol) and benzoic acid (1 mmol) in THF (5 mL).

  • Add sodium borohydride (1 mmol) to the solution.

  • Reflux the reaction mixture for 60-120 minutes, monitoring the progress by TLC.

  • Upon completion, filter the reaction mixture.

  • Evaporate the solvent from the filtrate.

  • Purify the crude product by short column chromatography on silica gel to obtain the corresponding N-substituted-4-aminobutanol.

Mandatory Visualization

Below are diagrams illustrating the experimental workflow and the factors influencing the ring-opening reaction.

G cluster_prep Preparation cluster_reaction Ring Opening Reaction cluster_products Products start N-Substituted Succinimide hydrolysis Hydrolysis (Acid/Base) start->hydrolysis H2O aminolysis Aminolysis (e.g., NH2OH) start->aminolysis Nu-H reduction Reduction (e.g., NaBH4) start->reduction [H] product1 γ-Amido Acid hydrolysis->product1 product2 γ-Diamide Derivative aminolysis->product2 product3 γ-Amino Alcohol reduction->product3

Caption: General workflow for N-substituted succinimide ring opening.

G cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes nucleophile Nucleophile (Strength & Sterics) rate Reaction Rate nucleophile->rate regioselectivity Regioselectivity nucleophile->regioselectivity substituent N-Substituent (Aryl vs. Alkyl, EWG vs. EDG) substituent->rate conditions Conditions (pH, Temperature) conditions->rate product Product Distribution rate->product regioselectivity->product

Caption: Factors influencing N-substituted succinimide ring opening.

References

Application Notes and Protocols for the Crystallization of High-Purity 2-Hydroxybutanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and protocols for obtaining high-purity 2-Hydroxybutanamide through various crystallization techniques. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the quantitative data presented in the tables are illustrative and based on the general principles of crystallization for similar small organic molecules. These protocols are intended to serve as a starting point for process development and optimization.

Introduction

This compound is a chiral molecule of interest in pharmaceutical and chemical synthesis. The isolation of a single enantiomer or the purification of the racemic mixture to a high degree of purity is often a critical step in its application. Crystallization is a powerful and widely used technique for the purification of chemical compounds. This document outlines protocols for three common crystallization methods: cooling crystallization, antisolvent crystallization, and melt crystallization. Additionally, a protocol for the chiral resolution of racemic this compound via diastereomeric salt crystallization is provided.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC4H9NO2[1]
Molecular Weight103.12 g/mol [1]
CAS Number1113-58-2[1]
General SolubilitySoluble in water, ethanol, and acetone.[1]

Crystallization Methods

Cooling Crystallization

Cooling crystallization is a widely used method that relies on the principle that the solubility of most solid compounds in a liquid solvent decreases as the temperature of the solution is lowered. By dissolving the solute in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution and then cooling it, the solute will crystallize out of the solution.

Illustrative Solubility Data for Cooling Crystallization

The following table presents hypothetical solubility data for this compound in various solvents at different temperatures to illustrate the principle of cooling crystallization.

SolventSolubility ( g/100 mL) at 20°CSolubility ( g/100 mL) at 50°C
Water1545
Ethanol2570
Acetone3085

Experimental Protocol: Cooling Crystallization of this compound from Ethanol

  • Dissolution: In a suitable reaction vessel equipped with a stirrer and a condenser, dissolve 70 g of crude this compound in 100 mL of ethanol. Heat the mixture to 50°C with continuous stirring until all the solid has dissolved.

  • Cooling: Once a clear solution is obtained, gradually cool the solution at a controlled rate of 10°C per hour. Slower cooling rates generally lead to the formation of larger and purer crystals.

  • Crystallization: As the solution cools, crystals of this compound will start to form. Continue cooling the solution to 5-10°C to maximize the yield of the crystallized product.

  • Isolation: Separate the crystals from the mother liquor by filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol to remove any residual impurities from the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point to remove any residual solvent.

Workflow for Cooling Crystallization

CoolingCrystallization A Dissolve Crude Product in Ethanol at 50°C B Controlled Cooling (10°C/hour) A->B C Crystallization at 5-10°C B->C D Filtration C->D E Wash with Cold Ethanol D->E F Drying under Vacuum E->F G High-Purity This compound F->G AntisolventCrystallization A Dissolve Crude Product in Acetone B Slow Addition of Water (Antisolvent) A->B C Precipitation B->C D Digestion of Slurry C->D E Filtration D->E F Washing E->F G Drying F->G H High-Purity This compound G->H MeltCrystallization A Melt Crude This compound B Controlled Cooling & Partial Solidification A->B C Separate Liquid Impurities B->C D Sweating (Optional) C->D F High-Purity This compound C->F E Remelt and Repeat (Optional) D->E For higher purity D->F E->B ChiralResolution cluster_0 Diastereomeric Salt Formation cluster_1 Separation and Purification cluster_2 Enantiomer Liberation A Racemic This compound C Mixture of Diastereomeric Salts (R-Amide-L-Acid & S-Amide-L-Acid) A->C B Chiral Resolving Agent (e.g., L-Tartaric Acid) B->C D Fractional Crystallization C->D E Less Soluble Diastereomeric Salt D->E F More Soluble Diastereomeric Salt (in mother liquor) D->F G Liberate Amide with Base E->G I Liberate Amide from Mother Liquor F->I H Purified Enantiomer 1 G->H J Purified Enantiomer 2 I->J

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxybutanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2-hydroxybutanamide, particularly focusing on improving reaction yields.

Troubleshooting Guide: Overcoming Low Yield

Low yields in the synthesis of this compound can arise from a variety of factors, from suboptimal reaction conditions to inherent side reactions. This guide addresses common issues in a question-and-answer format to help you diagnose and resolve problems in your experimental setup.

Q1: My direct amidation of 2-hydroxybutanoic acid with ammonia is giving a very low yield. What are the likely causes and how can I fix it?

A1: Direct amidation of carboxylic acids is often challenging due to the formation of a stable and unreactive ammonium carboxylate salt. The presence of a hydroxyl group at the alpha-position can also lead to side reactions. Here are the primary causes and troubleshooting steps:

  • Formation of Ammonium Salt: The acidic carboxylic acid and basic ammonia readily form an ammonium salt, which requires high temperatures to dehydrate to the amide.

    • Solution: Employ a coupling agent to activate the carboxylic acid. Common choices include carbodiimides like DCC or EDC, often used with an additive such as HOBt or NHS. Alternatively, converting the carboxylic acid to a more reactive derivative like an acyl chloride can be effective.

  • Suboptimal Reaction Temperature: If attempting a direct thermal amidation, the temperature might be too low to drive the dehydration of the ammonium salt.

    • Solution: Gradually increase the reaction temperature while monitoring for product formation and decomposition. A Dean-Stark trap can be used to remove water azeotropically and drive the equilibrium towards the amide product.[1][2]

  • Side Reactions: The hydroxyl group can participate in side reactions.

    • Lactonization: Intramolecular esterification can occur, especially at elevated temperatures, to form a lactone.

    • Solution: Use milder reaction conditions and consider protecting the hydroxyl group if lactonization is a significant issue.

    • Self-esterification: Intermolecular esterification between two molecules of 2-hydroxybutanoic acid can occur.

    • Solution: This is also mitigated by using activating agents that favor amidation over esterification and by controlling the reaction temperature.

Q2: I'm synthesizing this compound from 2-bromobutanamide via hydrolysis, but my yield is poor and I have multiple byproducts. What could be going wrong?

A2: This SN2 reaction should be relatively straightforward, but issues can arise from incomplete reaction or side reactions.

  • Incomplete Hydrolysis: The reaction may not have gone to completion.

    • Solution: Ensure an adequate excess of the hydroxide source (e.g., NaOH or KOH) is used. Increase the reaction time or temperature, and monitor the reaction progress by TLC or LC-MS.

  • Elimination Reaction: Under strongly basic conditions and at higher temperatures, elimination of HBr can occur to form 2-butenamide.

    • Solution: Use a milder base or lower the reaction temperature. A bicarbonate solution can be a gentler alternative to hydroxide.

  • Hydrolysis of the Amide: The newly formed amide can be hydrolyzed to 2-hydroxybutanoic acid under harsh basic conditions and prolonged heating.

    • Solution: Carefully control the reaction time and temperature. Once the starting material is consumed (as monitored by TLC/LC-MS), proceed with the work-up promptly.

Q3: My biocatalytic synthesis using a nitrile hydratase is not as efficient as expected. How can I optimize the yield?

A3: Biocatalytic reactions are sensitive to various parameters. Optimization is often key to achieving high yields.

  • Enzyme Inhibition: The substrate or product can inhibit the enzyme at high concentrations. Cyanide, if used as a precursor for the nitrile, can also be a potent inhibitor.[3]

    • Solution: Optimize the substrate concentration by running a series of small-scale reactions at different concentrations. A fed-batch approach, where the substrate is added portion-wise, can also help maintain a low, non-inhibitory concentration.[3]

  • Suboptimal pH and Temperature: Nitrile hydratases have optimal pH and temperature ranges for activity and stability.[3]

    • Solution: Consult the literature for the specific enzyme you are using or perform a pH and temperature optimization study. Typically, nitrile hydratases function well in the pH range of 7-8.[3]

  • Mass Transfer Limitations: If using whole cells or immobilized enzymes, mass transfer of the substrate to the active site can be a limiting factor.

    • Solution: Ensure adequate mixing/agitation of the reaction mixture. The use of co-solvents can sometimes improve substrate solubility, but their compatibility with the enzyme must be verified.

  • Byproduct Formation: A possible side reaction is the formation of 2-hydroxybutanoic acid if the nitrile hydratase preparation also contains amidase activity.

    • Solution: Use a purified nitrile hydratase or an amidase inhibitor if this is a significant problem.[4]

Frequently Asked Questions (FAQs)

Q: What are the main synthetic routes to this compound?

A: There are three primary synthetic routes:

  • Direct Amidation of 2-Hydroxybutanoic Acid: This involves reacting 2-hydroxybutanoic acid or its derivatives (like esters) with ammonia or an ammonia source.

  • Hydrolysis of 2-Bromobutanamide: This is a nucleophilic substitution reaction where the bromide is displaced by a hydroxide group.

  • Biocatalytic Synthesis: This typically involves the hydration of 2-hydroxybutanenitrile using a nitrile hydratase enzyme.[3][5]

Q: Which synthesis method generally gives the highest yield?

A: The reported yields can vary significantly based on the specific conditions and scale of the reaction. Biocatalytic methods often have the potential for very high yields and enantioselectivity, but require optimization of enzymatic conditions.[3] Direct amidation with the aid of modern coupling agents can also be very efficient. The hydrolysis of 2-bromobutanamide is a classic and often reliable method.

Q: How can I purify this compound?

A: Purification strategies depend on the impurities present. Common methods include:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is a powerful purification technique.

  • Column Chromatography: Silica gel chromatography can be used to separate the product from nonpolar impurities. For polar compounds like this compound, a polar mobile phase (e.g., ethyl acetate/methanol) is typically required.

  • Acid-Base Extraction: If the main impurity is unreacted 2-hydroxybutanoic acid, an aqueous basic wash (e.g., with sodium bicarbonate solution) can be used to remove it during the work-up.

Q: Are there any specific safety precautions I should take when synthesizing this compound?

A: Yes. Standard laboratory safety practices should always be followed. Specific hazards include:

  • 2-Bromobutanamide: This starting material is a lachrymator and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Coupling Agents: Many coupling agents (e.g., DCC) are sensitizers and should be handled with care.

  • Ammonia: Concentrated ammonia solutions are corrosive and have a pungent odor. Work in a well-ventilated area or fume hood.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthesis RouteStarting MaterialsKey Reagents/CatalystsTypical Yield RangeAdvantagesDisadvantages
Direct Amidation 2-Hydroxybutanoic Acid, AmmoniaCoupling agents (DCC, EDC/HOBt), Boron-based catalysts, or high temperature50-90%Atom economical, potentially fewer steps.Can require harsh conditions or expensive coupling agents; risk of side reactions.
Hydrolysis 2-BromobutanamideNaOH, KOH, or other bases70-95%Often high yielding and reliable.Requires preparation of the bromo-precursor; potential for elimination side reactions.
Biocatalytic 2-HydroxybutanenitrileNitrile Hydratase (e.g., from Gordonia hydrophobica)>90% (optimized)High selectivity, mild reaction conditions, environmentally friendly.[3]Requires specific enzyme, optimization of biological parameters, potential for enzyme inhibition.[3]

Experimental Protocols

Protocol 1: Direct Amidation of 2-Hydroxybutanoic Acid using a Coupling Agent

This protocol is a general guideline and may require optimization.

  • Dissolution: Dissolve 2-hydroxybutanoic acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous polar aprotic solvent (e.g., DMF or THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise, keeping the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes.

  • Ammonia Addition: Bubble ammonia gas through the solution for 15-30 minutes, or add a solution of ammonia in the reaction solvent. Alternatively, ammonium chloride (1.5 eq) and a non-nucleophilic base like triethylamine (2.5 eq) can be used.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Filter off any solid byproducts (e.g., EDC urea).

    • Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis from 2-Bromobutanamide via Hydrolysis

  • Dissolution: Dissolve 2-bromobutanamide (1.0 eq) in a mixture of water and a co-solvent like ethanol or THF.

  • Base Addition: Add a solution of sodium hydroxide (1.1 to 1.5 eq) in water dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C for 2-6 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up:

    • Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to pH 7.

    • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude this compound by recrystallization or column chromatography.

Protocol 3: Biocatalytic Synthesis using Nitrile Hydratase

This protocol is a starting point and will require optimization based on the specific enzyme used.

  • Buffer Preparation: Prepare a phosphate buffer (e.g., 50-100 mM) at the optimal pH for the chosen nitrile hydratase (typically pH 7.0-8.0).[3]

  • Reaction Setup: In a temperature-controlled vessel, add the buffer and the nitrile hydratase (as whole cells, lysate, or purified enzyme).

  • Substrate Addition: Add 2-hydroxybutanenitrile to the desired starting concentration (e.g., 10-50 mM). For enzymes susceptible to substrate inhibition, a fed-batch approach is recommended.

  • Reaction: Incubate the mixture at the optimal temperature for the enzyme (e.g., 25-37 °C) with gentle agitation. Monitor the conversion of the nitrile to the amide by HPLC or GC.

  • Work-up:

    • Once the reaction is complete, remove the biocatalyst by centrifugation or filtration.

    • Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate) to recover the this compound.

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, further purification can be achieved by recrystallization.

Visualizations

experimental_workflow_direct_amidation start Start: 2-Hydroxybutanoic Acid dissolve Dissolve in Anhydrous Solvent with HOBt start->dissolve cool Cool to 0 °C dissolve->cool activate Add EDC, Stir 30 min cool->activate ammonia Add Ammonia Source activate->ammonia react Warm to RT, Stir 12-24h ammonia->react workup Aqueous Work-up react->workup purify Purification workup->purify product This compound purify->product

Experimental workflow for direct amidation.

troubleshooting_low_yield cluster_direct_amidation Direct Amidation cluster_hydrolysis Hydrolysis cluster_biocatalytic Biocatalytic start Low Yield Observed da_q1 Incomplete Conversion? start->da_q1 Direct Amidation h_q1 Starting Material Remaining? start->h_q1 Hydrolysis b_q1 Low Enzyme Activity? start->b_q1 Biocatalytic da_a1 Use Coupling Agent Increase Temperature da_q1->da_a1 Yes da_q2 Side Products Observed? da_q1->da_q2 No da_a2 Consider Protecting Group Use Milder Conditions da_q2->da_a2 Yes h_a1 Increase Base/Time/Temp h_q1->h_a1 Yes h_q2 Elimination/Amide Hydrolysis? h_q1->h_q2 No h_a2 Milder Base Shorter Reaction Time h_q2->h_a2 Yes b_a1 Optimize pH/Temperature b_q1->b_a1 Yes b_q2 Reaction Stalled? b_q1->b_q2 No b_a2 Check for Inhibition Use Fed-Batch b_q2->b_a2 Yes

Troubleshooting logic for low yield.

References

Troubleshooting racemization in chiral 2-Hydroxybutanamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of chiral 2-Hydroxybutanamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to racemization during their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of chiral this compound?

A1: Racemization is the process where an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemate).[1] In pharmaceutical development, this is a significant problem because different enantiomers of a chiral molecule, like this compound, can have vastly different biological activities, potencies, and toxicities.[2][3] The synthesis of a single-enantiomer drug requires strict control over its stereochemistry; racemization compromises the product's purity and can lead to reduced efficacy or unexpected side effects.[2]

Q2: What is the primary mechanism causing racemization during the amide coupling step?

A2: The most common mechanism for racemization during the formation of the amide bond is through the formation of an intermediate called an oxazolone (or azlactone).[4][5] This occurs when the carboxylic acid of 2-hydroxybutanoic acid is activated by a coupling reagent. The activated intermediate can cyclize to form the oxazolone. The proton on the chiral alpha-carbon of this oxazolone is acidic and can be easily removed by a base, leading to a planar, achiral enolate intermediate. Reprotonation can then occur from either face, scrambling the original stereochemistry and resulting in racemization.[1][4]

Q3: How can I detect and quantify the extent of racemization in my product?

A3: The most reliable and widely used method for quantifying racemization is Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Supercritical Fluid Chromatography (SFC) .[6][] These techniques use a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation and quantification.[6][8] By comparing the peak areas of the two enantiomers, you can accurately determine the enantiomeric excess (ee%) of your product.

Q4: Which factors in the reaction have the most significant impact on racemization?

A4: Several factors can influence the degree of racemization:

  • Coupling Reagents: The choice of activating agent for the carboxylic acid is critical. Some reagents are more prone to causing racemization than others.[5][9]

  • Base: The strength and steric hindrance of the base used can significantly affect the rate of proton abstraction from the oxazolone intermediate.[5]

  • Temperature: Higher reaction temperatures generally increase the rate of racemization.

  • Solvent: The polarity of the solvent can influence the stability of intermediates and the reaction pathway.

  • Reaction Time: Longer exposure to conditions that promote racemization will lead to a greater loss of optical purity.

Q5: Are there specific additives that can help suppress racemization?

A5: Yes, additives are commonly used, especially with carbodiimide coupling reagents like DCC or DIC. The most common additives are 1-hydroxybenzotriazole (HOBt) and its derivatives, such as 1-hydroxy-7-azabenzotriazole (HOAt) and 6-Cl-HOBt.[5][9][10] These additives react with the activated carboxylic acid to form an active ester intermediate that is more stable and less prone to racemization via the oxazolone pathway than the initial activated species.[9][11] More recent oxime-based additives like OxymaPure have also shown excellent results in suppressing racemization.[12]

Troubleshooting Guide: Racemization Issues

This guide addresses the common problem of significant racemization detected in the final this compound product.

Problem: Low Enantiomeric Excess (ee%) in the Final Product

Below are potential causes and recommended solutions to mitigate racemization during the amide coupling step.

Potential Cause 1: Inappropriate Coupling Reagent

The activating agent can lead to highly reactive intermediates that readily form the racemization-prone oxazolone. Carbodiimides (DCC, DIC, EDC) used without additives are known to cause significant racemization.[9]

Solution:

  • Use Additives: Always use an additive like HOBt, HOAt, or OxymaPure when using carbodiimide-based coupling reagents.[5][10]

  • Switch Reagent Type: Change to a modern onium salt-based coupling reagent known for low racemization. Phosphonium salts (e.g., PyBOP) or aminium/uronium salts (e.g., HBTU, HATU, COMU) are generally superior.[9][11][12] For particularly difficult couplings, 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) has been shown to be highly effective at preventing racemization.[13]

Table 1: Comparison of Common Coupling Reagents and Racemization Propensity

Coupling Reagent System Typical Racemization Level Notes
DIC / HOBt Low A standard, cost-effective choice.[9]
HBTU / Base Low Very efficient but can be sensitive to base choice.[9]
HATU / Base Very Low Highly effective, especially for difficult couplings.[11]
PyBOP / Base Low to Minimal Good for minimizing side reactions.[9]
COMU / Base Very Low A modern reagent with high efficiency and solubility.[12]
DEPBT / Base Minimal Excellent for racemization-sensitive substrates.[13]

| DIC alone | High | Not recommended for chiral substrates. |

Potential Cause 2: Incorrect Choice or Excess of Base

The base facilitates the deprotonation of the chiral alpha-carbon in the oxazolone intermediate, which is the key step in racemization. Strong, non-hindered bases like triethylamine (TEA) can accelerate this process.[5]

Solution:

  • Use a Weaker, Sterically Hindered Base: Switch from bases like TEA or diisopropylethylamine (DIPEA) to N-methylmorpholine (NMM) or 2,4,6-collidine.[5] Their steric bulk and lower basicity reduce the rate of proton abstraction without significantly slowing the desired amide bond formation.

  • Control Stoichiometry: Use the minimum amount of base necessary for the reaction to proceed, typically 1 to 2 equivalents.

Table 2: Influence of Different Bases on Racemization

Base pKa (approx.) Steric Hindrance Racemization Potential
Triethylamine (TEA) 10.7 Low High
Diisopropylethylamine (DIPEA) 10.1 High Moderate
N-Methylmorpholine (NMM) 7.4 Moderate Low

| 2,4,6-Collidine | 7.4 | High | Very Low[5] |

Potential Cause 3: High Reaction Temperature

Kinetic studies show that the rate of racemization increases with temperature. Running the reaction at elevated temperatures to speed up the coupling can disproportionately accelerate the rate of racemization.

Solution:

  • Lower the Reaction Temperature: Start the activation and coupling steps at 0 °C. If the reaction is slow, allow it to warm to room temperature gradually. Avoid heating unless absolutely necessary.

  • Perform a Temperature Screen: If yield is an issue at low temperatures, perform a small-scale screen to find the optimal balance between reaction rate and enantiomeric purity.

Table 3: Illustrative Effect of Temperature on Enantiomeric Excess (ee%)

Reaction Temperature Typical Reaction Time Resulting ee% (Hypothetical)
0 °C 12-24 h >99%
Room Temperature (~25 °C) 2-6 h 95-98%
50 °C 1 h <90%

(Note: Actual values are system-dependent and should be determined experimentally.)

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling with Minimized Racemization

This protocol uses a modern coupling reagent and optimized conditions to synthesize this compound while preserving stereochemical integrity.

  • Preparation: Dissolve chiral 2-hydroxybutanoic acid (1.0 eq.) in an appropriate anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents:

    • Add the amine component (e.g., ammonia source or primary amine, 1.1 eq.).

    • Add the coupling reagent (e.g., COMU, 1.1 eq.).

    • Add the base (e.g., NMM, 2.0 eq.) dropwise to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm slowly to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Once the starting material is consumed, quench the reaction with water or a mild aqueous acid (e.g., saturated NH₄Cl). Extract the product with an organic solvent. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

  • Analysis: Determine the enantiomeric excess of the purified this compound using Chiral HPLC (see Protocol 2).

Protocol 2: Chiral HPLC Method for Enantiomeric Excess (ee%) Determination

This is a general guideline; the specific column and mobile phase may require optimization.

  • Column: Select a suitable Chiral Stationary Phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are often effective for this class of compounds.

  • Mobile Phase: A typical mobile phase is a mixture of hexane/isopropanol or hexane/ethanol with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. A common starting point is 90:10 Hexane:Isopropanol.

  • Sample Preparation: Prepare a dilute solution of the purified this compound in the mobile phase (~1 mg/mL).

  • Injection and Elution: Inject the sample onto the column and run the analysis at a constant flow rate (e.g., 1.0 mL/min).

  • Detection: Use a UV detector at an appropriate wavelength (e.g., 210 nm).

  • Calculation: Identify the peaks corresponding to the two enantiomers. Calculate the enantiomeric excess using the formula: ee% = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Visualizations

Troubleshooting Workflow

G start Problem: Racemization Detected (Low ee%) check_reagent Check Coupling Reagent start->check_reagent is_carbodiimide Using Carbodiimide (DCC, EDC)? check_reagent->is_carbodiimide add_additive Action: Add HOBt or Oxyma is_carbodiimide->add_additive Yes switch_reagent Action: Switch to Onium Salt (COMU, HATU) or DEPBT is_carbodiimide->switch_reagent No check_base Check Base add_additive->check_base switch_reagent->check_base is_strong_base Using TEA or DIPEA? check_base->is_strong_base switch_base Action: Switch to NMM or Collidine is_strong_base->switch_base Yes check_temp Check Temperature is_strong_base->check_temp No switch_base->check_temp is_high_temp Reaction > 25°C? check_temp->is_high_temp lower_temp Action: Run at 0°C to RT is_high_temp->lower_temp Yes re_evaluate Re-evaluate ee% is_high_temp->re_evaluate No lower_temp->re_evaluate

Caption: A decision tree for systematically troubleshooting racemization.

Mechanism of Racemization via Oxazolone Formation

G cluster_chiral Chiral Species cluster_achiral Achiral Intermediate cluster_racemic Racemic Mixture A Chiral 2-Hydroxy- butanoic Acid (R-config) B Activated Ester (Chiral) A->B + Coupling Reagent C Oxazolone Intermediate (Chiral) B->C Cyclization F Racemic Amide Product B->F + Amine (Direct Path, No Racemization) D Planar Enolate (Achiral) C->D + Base - H⁺ E Racemic Oxazolone D->E + H⁺ (Reprotonation) E->F + Amine (Ring Opening)

Caption: The reaction pathway showing racemization via an oxazolone.

References

Optimizing reaction conditions for amidation of 2-hydroxybutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the amidation of 2-hydroxybutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when performing an amidation reaction with 2-hydroxybutanoic acid?

A1: The primary challenges stem from the presence of the hydroxyl group, which can compete with the amine in reacting with the activated carboxylic acid. This can lead to side reactions such as esterification or intramolecular cyclization to form a lactone. Other common issues include low yields, racemization at the chiral center, and difficulties in coupling with sterically hindered or electron-deficient amines.

Q2: Which coupling reagents are most effective for the amidation of 2-hydroxybutanoic acid?

A2: A variety of coupling reagents can be used, with the choice often depending on the specific amine and desired reaction conditions.[1] Common and effective reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or 7-Aza-1-hydroxybenzotriazole (HOAt) to improve efficiency and suppress side reactions.[1][2] Phosphonium salts such as PyBOP and HATU are also highly effective, particularly for challenging couplings.[3][4] For greener approaches, catalytic methods using boric acid derivatives have shown promise.[5][6]

Q3: How can I minimize the formation of ester byproducts?

A3: Minimizing ester formation requires favoring the aminolysis pathway over alcoholysis. This can be achieved by:

  • Using an excess of the amine: This increases the probability of the activated acid reacting with the amine.

  • Choosing the right coupling agent and additives: Additives like HOBt or HOAt react with the activated carboxylic acid to form an active ester intermediate that is more reactive towards amines than the hydroxyl group.[1]

  • Controlling the reaction temperature: Lower temperatures can sometimes favor the desired amidation.

  • Protecting the hydroxyl group: While this adds extra steps, protecting the alcohol as a silyl ether or other suitable protecting group will completely prevent esterification.

Q4: What is the cause of low yields and how can I improve them?

A4: Low yields can result from several factors:

  • Incomplete activation of the carboxylic acid: Ensure the coupling reagent is fresh and used in the correct stoichiometric amount.

  • Side reactions: As discussed, esterification or lactonization can consume starting material.

  • Poor nucleophilicity of the amine: Electron-deficient or sterically hindered amines react more slowly.[1] For these substrates, more powerful coupling reagents like HATU may be necessary, or the reaction may require higher temperatures or longer reaction times.[2][7]

  • Formation of unreactive salts: The acidic carboxylic acid and basic amine can form a salt, which is less reactive. Using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) can be crucial, especially when using amine hydrochloride salts.[1][2]

Q5: How can I prevent racemization at the C2 position?

A5: The chiral center at the C2 position of 2-hydroxybutanoic acid can be susceptible to racemization, especially under harsh conditions. To minimize this:

  • Use additives: HOBt and especially HOAt are known to suppress racemization during carbodiimide-mediated couplings.[4]

  • Maintain low temperatures: Running the reaction at 0 °C or even lower can help preserve stereochemical integrity.

  • Avoid strong bases: Use of strong, non-nucleophilic bases is preferred. Some coupling reagents, like DEPBT, are specifically designed for low-racemization couplings.[4] Boric acid catalyzed amidations have also been shown to proceed with no epimerization.[5]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive coupling reagent.2. Poor solubility of starting materials.3. Amine is electron-deficient or sterically hindered.4. Formation of an unreactive ammonium carboxylate salt.1. Use fresh coupling reagents. Consider more potent reagents like HATU or COMU.[2]2. Choose a more suitable solvent (e.g., DMF, NMP, or acetonitrile instead of DCM).[1]3. Increase reaction temperature, extend reaction time, or use a stronger coupling reagent.[1][7]4. Add a non-nucleophilic base like DIPEA to liberate the free amine.[2]
Significant Ester Byproduct 1. Intermolecular reaction with the hydroxyl group of another molecule.2. Intramolecular cyclization (lactonization).1. Use a higher concentration of the amine nucleophile.2. Add HOBt or HOAt to form an active ester that is more selective for the amine.[1]3. Run the reaction at a lower temperature.4. Consider protecting the hydroxyl group prior to amidation.
Multiple Spots on TLC/LCMS 1. Presence of unreacted starting materials and desired product.2. Formation of side products (ester, N-acylurea from carbodiimide rearrangement).3. Decomposition of starting materials or product.1. Allow the reaction to run longer or add more coupling reagent/amine.2. For carbodiimide reactions, adding HOBt minimizes N-acylurea formation.[4] Purify the crude product using column chromatography.3. Check the stability of your compounds under the reaction conditions. Consider milder conditions (lower temperature, different catalyst).
Product is Difficult to Purify 1. Byproducts from the coupling reagent are difficult to remove (e.g., dicyclohexylurea from DCC).2. Product has similar polarity to starting materials or byproducts.1. Use a water-soluble carbodiimide like EDC; the urea byproduct can be removed with an acidic aqueous wash.[4]2. Optimize chromatographic conditions (try different solvent systems or use a different stationary phase). Consider recrystallization or trituration as alternative purification methods.

Quantitative Data on Reaction Conditions

The following table summarizes various reported conditions for amidation reactions, providing a starting point for optimization.

Carboxylic Acid Amine Coupling System Solvent Temp (°C) Time (h) Yield (%) Reference
Boc-valineAniline derivativeEDC (1 eq), HOBt (0.1 eq), DMAP (1 eq)CH3CN231472[1]
Boc-piperidine carboxylic acidAniline derivativeEDC (1 eq), HOBt (0.1 eq), DMAP (1 eq)CH3CN231495[1]
Thiazole carboxylic acidt-Butylaniline derivativeEDC (1 eq), HOBt (0.1 eq), DMAP (1 eq)CH3CN601061[1]
Cinnamic Acidp-AnisidineEDC·HCl (1.5 eq)THF602.593.1[8]
Various AcidsVarious AminesEDC/HOAt/DIPEAMOPS bufferRT16>90[2]
β-hydroxycarboxylic acidsVarious AminesDiboronic acid anhydride (0.01 mol%)TolueneRefluxN/AHigh[6]
n-dodecanoic acidAnilineNb2O5 (heterogeneous)Xylene1802494[9]

Experimental Protocols

Protocol 1: General Amidation using EDC/HOBt

This protocol is a standard and widely used method for amide bond formation.

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxybutanoic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., DCM, DMF, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: Add HOBt (1.1 eq) to the solution and stir until it dissolves. Cool the mixture to 0 °C in an ice bath.

  • EDC Addition: Add EDC·HCl (1.2 eq) portion-wise to the cooled solution. Allow the mixture to stir at 0 °C for 30 minutes.

  • Amine Addition: In a separate flask, dissolve the amine (1.1 eq) in a small amount of the reaction solvent. If the amine is a hydrochloride salt, add a non-nucleophilic base like DIPEA (1.5 eq). Add the amine solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 5% HCl solution) to remove excess amine and EDC-urea, followed by a mild base (e.g., 5% NaHCO3 solution) to remove HOBt and unreacted carboxylic acid, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Protocol 2: Boric Acid Catalyzed Direct Amidation

This method represents a greener, catalytic approach suitable for less sensitive substrates.

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus filled with toluene.

  • Reagents: To the flask, add 2-hydroxybutanoic acid (1.0 eq), the desired amine (1.2 eq), a suitable boric acid catalyst (e.g., 2-iodophenylboronic acid, 5-10 mol%), and toluene.

  • Reaction: Heat the mixture to reflux. The water generated during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction for the disappearance of starting materials by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an appropriate organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the product via column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Purification start Dissolve Acid in Solvent add_additives Add Additives (e.g., HOBt) start->add_additives cool Cool to 0 °C add_additives->cool add_coupler Add Coupling Reagent (e.g., EDC) cool->add_coupler add_amine Add Amine (+ Base if needed) add_coupler->add_amine react Stir at RT (12-24h) add_amine->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup Aqueous Work-up monitor->workup purify Purify (Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for EDC/HOBt mediated amidation.

mechanism RCOOH R-COOH (2-Hydroxybutanoic Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea + EDC EDC EDC EDC_Urea EDC-Urea Byproduct O_Acylisourea->EDC_Urea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt Amide R-CO-NHR' (Final Amide Product) HOBt_Ester->Amide + Amine Amine R'-NH2 (Amine) Amide->HOBt - HOBt

Caption: Simplified mechanism of carbodiimide (EDC) and HOBt mediated amidation.

troubleshooting_tree start Low Yield? check_sm Starting Material Consumed? start->check_sm Yes inactive_reagent Cause: Inactive Reagents or Poor Conditions start->inactive_reagent No side_products Major Side Products (Ester, N-Acylurea)? check_sm->side_products Yes amine_issue Cause: Poor Amine Nucleophilicity check_sm->amine_issue No ester_issue Cause: Esterification side_products->ester_issue Yes side_products->amine_issue No solution1 Solution: - Use fresh reagents - Increase temperature - Use stronger coupler (HATU) inactive_reagent->solution1 solution2 Solution: - Add HOBt/HOAt - Use excess amine - Lower temperature ester_issue->solution2 solution3 Solution: - Use stronger coupler - Increase temperature/time - Add base (DIPEA) amine_issue->solution3

Caption: Decision tree for troubleshooting low yield in amidation reactions.

References

Technical Support Center: Enhancing the Solubility of N-hydroxybutanamide Derivatives for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of N-hydroxybutanamide derivatives in bioassays.

Troubleshooting Guide

This guide addresses common problems encountered during the handling and application of N-hydroxybutanamide derivatives in experimental settings.

Problem Potential Cause Recommended Solution
Compound precipitates out of solution upon addition to aqueous buffer/media. The aqueous environment reduces the solubility of a compound initially dissolved in a high-concentration organic stock (e.g., DMSO).- Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed levels toxic to your specific cell line. A general rule is to keep the final DMSO concentration at or below 0.5%, with 0.1% being preferable for sensitive cell lines.[1] - Stepwise Dilution: Avoid adding the concentrated stock solution directly to the full volume of aqueous buffer. Instead, perform serial dilutions, first into a smaller volume of buffer and then into the final volume. - Pre-warm Media: Warming the assay media to 37°C before adding the compound can sometimes help maintain solubility. - Sonication: In-well sonication can help to redissolve compounds that have precipitated in the aqueous media.[1]
Inconsistent or non-reproducible bioassay results. Poor solubility can lead to variable concentrations of the active compound in the assay, leading to inconsistent results. Precipitation may not always be visible to the naked eye.- Verify Stock Solution Integrity: Ensure your stock solution is fully dissolved before making dilutions. Visually inspect for any particulate matter. - Use of Surfactants or Co-solvents: Consider the use of pharmaceutically acceptable surfactants or co-solvents in your formulation to improve solubility.[1] - Freshly Prepare Working Solutions: Prepare working solutions fresh from the stock solution for each experiment to avoid potential degradation or precipitation over time.
Difficulty dissolving the compound in the initial solvent. The inherent chemical properties of the specific N-hydroxybutanamide derivative may result in poor solubility even in organic solvents.- Solvent Selection: Test the solubility in a range of organic solvents. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions due to its high solubilizing power.[2][3][4][5][6][7][8][9] Ethanol and dimethylformamide (DMF) are also viable options for some derivatives.[2][3][4] - Mechanical Assistance: Gentle warming and sonication can aid in the dissolution of the compound in the chosen solvent.[2]
Observed cytotoxicity is higher than expected. The solvent used to dissolve the compound (e.g., DMSO) may be exerting toxic effects on the cells, confounding the results of the compound's activity.- Determine Solvent Toxicity Threshold: Perform a dose-response experiment with the solvent alone on your specific cell line to determine the maximum tolerable concentration. - Minimize Final Solvent Concentration: As a best practice, always aim for the lowest possible final concentration of the organic solvent in your assay.[1]

Quantitative Solubility Data

The following table summarizes the solubility of several well-characterized N-hydroxybutanamide derivatives in common laboratory solvents. This data can serve as a starting point for selecting an appropriate solvent for your specific derivative.

CompoundSolventSolubility (mg/mL)Notes
Vorinostat (SAHA) DMSO66-
Ethanol2Requires slight warming.
WaterVery Poorly SolubleEstimated at 20-50 µM.
Panobinostat DMSO33-
Dimethylformamide (DMF)50-
Ethanol3.3-
DMF:PBS (pH 7.2) (1:3)~ 0.1Aqueous solution not stable for more than one day.
Belinostat DMSO~ 30-
Dimethylformamide (DMF)~ 30-
Ethanol~ 25-
DMSO:PBS (pH 7.2) (1:3)~ 0.25Aqueous solution not stable for more than one day.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions of a Poorly Soluble N-hydroxybutanamide Derivative for Cell-Based Assays

This protocol provides a general procedure for preparing solutions of N-hydroxybutanamide derivatives for use in typical cell-based bioassays.

Materials:

  • N-hydroxybutanamide derivative (powder form)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Preparation of a High-Concentration Stock Solution (e.g., 10 mM in DMSO): a. Calculate the mass of the N-hydroxybutanamide derivative required to prepare the desired volume and concentration of the stock solution. b. Aseptically weigh the compound and transfer it to a sterile microcentrifuge tube. c. Add the calculated volume of DMSO to the tube. d. Vortex the tube vigorously until the compound is completely dissolved. If necessary, gently warm the solution or use a sonicator to aid dissolution. Visually inspect the solution to ensure there are no visible particles. e. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions for Cell-Based Assays: a. Thaw a single aliquot of the stock solution at room temperature. b. Perform serial dilutions of the stock solution in cell culture medium or PBS to achieve the desired final concentrations for your assay. c. Crucially, ensure that the final concentration of DMSO in the culture medium is below the cytotoxic level for your specific cell line (typically ≤ 0.5%). [1] d. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. To minimize DMSO concentration, this can be done in steps (e.g., 1:10 followed by 1:100 in culture medium). e. Always include a vehicle control in your experiment, which consists of the same final concentration of DMSO in the culture medium without the compound.

Protocol 2: In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This protocol outlines a typical fluorometric assay to determine the inhibitory activity of N-hydroxybutanamide derivatives against HDAC enzymes.

Materials:

  • Purified HDAC enzyme

  • HDAC fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., Tris-based buffer with NaCl and MgCl2)

  • Trichostatin A (TSA) or a known HDAC inhibitor (as a positive control)

  • Developer solution (containing a protease like trypsin)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: a. Prepare a dilution series of your N-hydroxybutanamide derivative in assay buffer from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and is non-inhibitory to the enzyme.

  • Assay Setup: a. In the wells of a 96-well black microplate, add the following in order: i. Assay Buffer ii. Your diluted compound or control (vehicle, positive inhibitor control) iii. Purified HDAC enzyme b. Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the compound to interact with the enzyme.

  • Enzymatic Reaction: a. Initiate the reaction by adding the HDAC fluorogenic substrate to all wells. b. Incubate the plate at 37°C for a specific period (e.g., 30-60 minutes).

  • Signal Development: a. Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution to each well. The developer cleaves the deacetylated substrate, releasing the fluorescent molecule. b. Incubate at room temperature for a short period (e.g., 15 minutes).

  • Measurement: a. Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates).

  • Data Analysis: a. Subtract the background fluorescence (wells with no enzyme). b. Calculate the percent inhibition for each compound concentration relative to the vehicle control. c. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

Frequently Asked Questions (FAQs)

Q1: My N-hydroxybutanamide derivative is insoluble in DMSO. What other solvents can I try?

A1: If your compound is insoluble in DMSO, you can explore other organic solvents such as dimethylformamide (DMF) or ethanol.[2][3][4] For some compounds, a mixture of solvents may be effective. It is crucial to always determine the compatibility of any new solvent with your specific bioassay and cell line.

Q2: What is the maximum final concentration of DMSO I can use in my cell-based assay?

A2: The maximum tolerated DMSO concentration is cell line-dependent. However, a general guideline is to keep the final concentration at or below 0.5%.[1] For sensitive or primary cell lines, it is recommended to stay at or below 0.1%.[1] It is best practice to perform a toxicity test with a range of DMSO concentrations on your specific cells to determine the optimal non-toxic concentration.

Q3: How should I store my stock solutions of N-hydroxybutanamide derivatives?

A3: Stock solutions prepared in an organic solvent like DMSO should be stored at -20°C or -80°C. To avoid degradation from multiple freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

Q4: I see a precipitate in my culture medium after adding my compound. Can I still use it for my experiment?

A4: It is not recommended to proceed with an experiment if you observe precipitation. The presence of a precipitate means the actual concentration of the dissolved compound is unknown and will likely lead to inaccurate and non-reproducible results. You should troubleshoot the solubility issue using the recommendations in the guide above.

Q5: Can I prepare my working solutions in aqueous buffers and store them?

A5: It is generally not recommended to store working solutions of poorly soluble compounds in aqueous buffers for extended periods, as the compound may precipitate over time. For instance, aqueous solutions of Panobinostat and Belinostat are not recommended for storage for more than one day.[2][3][4] It is best to prepare fresh working solutions from your frozen organic stock solution for each experiment.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating a general experimental workflow for testing N-hydroxybutanamide derivatives and the signaling pathways they commonly target.

experimental_workflow cluster_prep Solution Preparation cluster_assay Bioassay cluster_analysis Data Analysis stock Prepare High-Concentration Stock Solution (e.g., 10 mM in DMSO) working Prepare Serial Dilutions (Working Solutions) in Assay Medium stock->working Dilute treat Treat Cells/Enzyme with Working Solutions working->treat incubate Incubate for Specified Time treat->incubate measure Measure Biological Endpoint (e.g., Fluorescence, Viability) incubate->measure analyze Calculate % Inhibition or % Viability measure->analyze ic50 Determine IC50/EC50 analyze->ic50

Caption: A general experimental workflow for evaluating the bioactivity of N-hydroxybutanamide derivatives.

signaling_pathways cluster_hdac HDAC Inhibition Pathway cluster_mmp MMP Inhibition Pathway HDACi N-hydroxybutanamide Derivative (HDACi) HDAC Histone Deacetylase (HDAC) HDACi->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Increased Histone Acetylation Histones->Acetylation Maintains Acetylation Chromatin Relaxed Chromatin Acetylation->Chromatin Transcription Gene Transcription (e.g., p21) Chromatin->Transcription Apoptosis Cell Cycle Arrest, Apoptosis Transcription->Apoptosis MMPi N-hydroxybutanamide Derivative (MMPi) MMP Matrix Metalloproteinase (MMP) MMPi->MMP Inhibits ECM Extracellular Matrix (ECM) Proteins MMP->ECM Degrades Degradation ECM Degradation ECM->Degradation Invasion Tumor Invasion & Metastasis Degradation->Invasion Leads to

References

Stability issues of 2-Hydroxybutanamide in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Hydroxybutanamide in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the amide bond.[1][2][3] This reaction can be catalyzed by both acidic and basic conditions. Under acidic conditions, the hydrolysis yields 2-hydroxybutanoic acid and an ammonium salt. In basic conditions, it results in the formation of a salt of 2-hydroxybutanoic acid and ammonia.[3]

Q2: What are the main factors that influence the stability of this compound solutions?

A2: The stability of this compound in aqueous solutions is primarily influenced by:

  • pH: The rate of hydrolysis is significantly dependent on the pH of the solution. Both acidic and basic pH can accelerate degradation.[1][2]

  • Temperature: Higher temperatures increase the rate of hydrolysis, following the principles of chemical kinetics.[4]

  • Presence of Catalysts: The presence of certain metal ions or enzymes can potentially catalyze the degradation of the amide bond.

Q3: I am observing a rapid loss of this compound in my experimental setup. What are the potential causes and how can I troubleshoot this?

A3: Rapid loss of this compound is likely due to accelerated hydrolysis. Consider the following troubleshooting steps:

  • Check the pH of your solution: Ensure the pH is within a stable range for this compound, ideally close to neutral (pH 7). If your experimental conditions require acidic or basic pH, be aware of the potential for increased degradation and consider running controls to quantify the rate of degradation.

  • Control the temperature: If possible, conduct your experiments at a lower temperature to reduce the rate of hydrolysis.

  • Buffer selection: Use a well-characterized and appropriate buffer system to maintain a stable pH throughout your experiment.

  • Minimize storage time: Prepare fresh solutions of this compound before use and avoid long-term storage of aqueous solutions, especially at room temperature or higher.

Q4: How can I prepare a stable aqueous stock solution of this compound?

A4: To prepare a relatively stable stock solution:

  • Use purified water (e.g., deionized or distilled water).

  • Consider preparing the solution in a neutral buffer (pH 6-7.5).

  • Store the stock solution at a low temperature (2-8 °C) to minimize degradation.

  • For long-term storage, consider preparing aliquots and freezing them at -20 °C or below. However, perform a freeze-thaw stability study to ensure the compound remains stable after thawing.

  • Protect the solution from light, although photolytic degradation is generally a less common pathway for this type of molecule compared to hydrolysis.

Q5: What are the expected degradation products of this compound that I should monitor?

A5: The primary degradation product from hydrolysis is 2-hydroxybutanoic acid.[2][5] Depending on the pH, you may also detect ammonia or ammonium ions.

Quantitative Data Summary

ParameterConditionExpected Stability TrendProbable Degradation Products
pH pH < 4Increased degradation rate with decreasing pH.2-Hydroxybutanoic Acid, Ammonium ions
pH 4 - 7Relatively stable, with the lowest degradation rate expected around neutral pH.2-Hydroxybutanoic Acid, Ammonia
pH > 8Increased degradation rate with increasing pH.Salt of 2-Hydroxybutanoic Acid, Ammonia
Temperature 4 °CSlow degradation. Suitable for short-term storage.2-Hydroxybutanoic Acid, Ammonia
25 °C (Room Temp)Moderate degradation. Solutions may not be stable for extended periods.2-Hydroxybutanoic Acid, Ammonia
40 °C and aboveAccelerated degradation. Significant loss of parent compound expected.2-Hydroxybutanoic Acid, Ammonia

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.[4][6][7]

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • Thermostatic bath or oven

  • Photostability chamber (optional)

  • HPLC system with a suitable detector (e.g., UV or Mass Spectrometry)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in water or a suitable co-solvent at a known concentration (e.g., 1 mg/mL).[4]

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an appropriate amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.

    • If no degradation is observed, repeat the experiment with 1 M HCl.[4]

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with 0.1 M HCl.

    • If no degradation is observed, repeat the experiment with 1 M NaOH.[4]

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Incubate the solution at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).

    • Analyze the samples at each time point.

  • Thermal Degradation:

    • Place a solid sample of this compound and a separate aliquot of the stock solution in an oven at an elevated temperature (e.g., 70 °C) for a defined period.

    • Analyze the samples at specified time points.

  • Photolytic Degradation (Optional):

    • Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze the samples after the exposure period.

  • Analysis: Analyze all samples using a suitable stability-indicating analytical method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control solution.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Columns:

  • An HPLC system with a UV detector or a Mass Spectrometer.

  • A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

Suggested Method Parameters (to be optimized):

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase it to elute more hydrophobic compounds. A suggested gradient could be:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: As this compound lacks a strong chromophore, detection at low UV wavelengths (e.g., 200-210 nm) may be necessary. Alternatively, derivatization or the use of a Mass Spectrometer is recommended for better sensitivity and specificity.

  • Injection Volume: 10 µL.

Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity will be demonstrated by the ability to resolve the this compound peak from all degradation product peaks generated in the forced degradation study.

Visualizations

Caption: Degradation pathway of this compound via hydrolysis.

G cluster_workflow Troubleshooting Workflow for Stability Issues Start Stability Issue Observed Check_pH Check Solution pH Start->Check_pH pH_High_Low pH Acidic or Basic? Check_pH->pH_High_Low Check_Temp Check Storage/Experimental Temperature Temp_High Temperature Elevated? Check_Temp->Temp_High Check_Age Check Age of Solution Age_Old Solution Old? Check_Age->Age_Old pH_High_Low->Check_Temp No Adjust_pH Adjust to Neutral pH or Use Appropriate Buffer pH_High_Low->Adjust_pH Yes Temp_High->Check_Age No Lower_Temp Lower Temperature (e.g., use ice bath or refrigerate) Temp_High->Lower_Temp Yes Prepare_Fresh Prepare Fresh Solution Age_Old->Prepare_Fresh Yes Re-evaluate Re-evaluate Stability Age_Old->Re-evaluate No Adjust_pH->Re-evaluate Lower_Temp->Re-evaluate Prepare_Fresh->Re-evaluate End Issue Resolved Re-evaluate->End

Caption: A logical workflow for troubleshooting stability issues.

References

Challenges in the scale-up of 2-Hydroxybutanamide production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 2-Hydroxybutanamide production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis.

Issue ID Problem Potential Causes Recommended Solutions
HB-S-01 Low Yield 1. Incomplete reaction.[1] 2. Suboptimal reaction temperature. 3. Poor mixing at larger scale. 4. Degradation of the product during workup. 5. Side reactions consuming starting materials.1. Monitor reaction progress using in-process controls (e.g., HPLC, GC) to ensure completion.[2][3] 2. Optimize temperature profile for the larger reactor volume. Consider that heat transfer is less efficient at scale.[4] 3. Increase agitation speed or use a more efficient stirrer design suitable for the reactor geometry. 4. Minimize workup time and temperature. Consider alternative purification methods like crystallization over chromatography. 5. Identify byproducts via mass spectrometry and adjust reaction conditions (e.g., stoichiometry, addition rate) to minimize their formation.
HB-S-02 High Impurity Levels 1. Formation of byproducts due to localized "hot spots" from poor heat dissipation.[4] 2. Presence of unreacted starting materials. 3. Impurities in starting materials or solvents. 4. Inefficient purification at a larger scale.1. Improve heat transfer by using a reactor with a better surface-area-to-volume ratio or by using a jacketed reactor with a suitable heat transfer fluid. Control the rate of addition of reagents for exothermic reactions.[5][6] 2. Ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature. 3. Use high-purity, certified starting materials and solvents. 4. Develop a scalable purification protocol. This may involve optimizing solvent systems for extraction and crystallization.
HB-S-03 Reaction Exotherm Difficult to Control 1. The rate of heat generation exceeds the rate of heat removal in a larger reactor.[4][5] 2. Too rapid addition of a reactant.1. Reduce the rate of addition of the limiting reagent. 2. Use a continuous processing setup where small amounts of reactants are mixed and reacted continuously, allowing for better heat management.[5] 3. Ensure the reactor's cooling system is operating at maximum efficiency. 4. Dilute the reaction mixture, although this may increase processing time and solvent waste.
HB-S-04 Poor Solubility of Reagents/Products 1. Change in solvent properties with temperature. 2. Product precipitating out of solution prematurely.1. Select a solvent system that ensures all components remain in solution throughout the desired temperature range. 2. If the product precipitates, this may be advantageous for isolation. However, if it hinders stirring, a different solvent or higher temperature may be necessary.
HB-S-05 Inconsistent Results Between Batches 1. Variations in raw material quality. 2. Inconsistent reaction conditions (temperature, time, agitation). 3. Differences in operator procedures.1. Implement stringent quality control checks for all incoming raw materials. 2. Use a validated and automated control system to maintain consistent reaction parameters. 3. Develop and strictly follow detailed Standard Operating Procedures (SOPs).

Frequently Asked Questions (FAQs)

1. What are the most common synthetic routes for this compound suitable for scale-up?

There are three primary synthetic routes for this compound that can be considered for scale-up:

  • Nucleophilic Substitution of 2-Bromobutanamide: This is a two-step process where 2-bromobutanoic acid is first amidated, followed by nucleophilic substitution with a hydroxide source. Care must be taken to control the exothermic amidation step and to manage the safe handling of 2-bromobutanamide.

  • Direct Amidation of 2-Hydroxybutanoic Acid: This method involves the direct coupling of 2-hydroxybutanoic acid with an ammonia source. This is an atom-economical route but may require activating agents or harsh conditions, which can be challenging to handle at scale. Boric acid has been shown to be an effective catalyst for direct amidation, offering a greener alternative.

  • Ring-Opening of γ-Butyrolactone: The aminolysis of γ-butyrolactone with ammonia is a direct route to this compound. This reaction typically requires elevated temperature and pressure, which necessitates specialized equipment for large-scale production.

2. How does the choice of synthetic route impact the cost of large-scale production?

The cost of production is influenced by several factors related to the synthetic route:

FactorNucleophilic SubstitutionDirect AmidationRing-Opening of γ-Butyrolactone
Raw Material Cost ModerateLow to High (depending on activating agent)Low
Number of Steps TwoOneOne
Energy Consumption ModerateModerate to HighHigh (due to temperature and pressure)
Waste Generation ModerateLow to High (depending on activating agent)Low
Capital Expenditure Standard reactorsMay require specialized reagentsHigh-pressure reactors

3. What are the critical safety considerations when scaling up this compound production?

  • Thermal Runaway: Amidation reactions can be highly exothermic. It is crucial to have a thorough understanding of the reaction thermodynamics and to have a robust cooling system in place.[4][5]

  • Hazardous Materials: Depending on the route, you may be handling hazardous materials such as 2-bromobutanamide (a lachrymator and irritant), thionyl chloride (corrosive), or high-pressure ammonia.[7] Ensure proper personal protective equipment (PPE) and engineering controls are in place.

  • Pressure Buildup: Reactions involving gaseous reagents like ammonia or those that produce gaseous byproducts can lead to a dangerous buildup of pressure in a closed system. Reactors must be equipped with pressure relief systems.

4. How can I monitor the progress of my scaled-up reaction?

In-process controls (IPCs) are essential for monitoring reaction progress and ensuring consistency.[2][3] Common techniques include:

  • High-Performance Liquid Chromatography (HPLC): To quantify the consumption of starting materials and the formation of the product and impurities.

  • Gas Chromatography (GC): Useful if the components are volatile.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to monitor the disappearance of a key functional group (e.g., carboxylic acid) and the appearance of the amide.

  • Reaction Calorimetry: To monitor the heat flow of the reaction, which can indicate the reaction rate and help prevent thermal runaway.

5. What are the common challenges in the downstream processing (workup and purification) of this compound at scale?

  • Filtration: If the product crystallizes, large-scale filtration can be slow. The choice of filter type and size is critical.

  • Drying: Drying large quantities of product requires specialized equipment like vacuum ovens or filter dryers to ensure efficient and uniform drying without thermal degradation.

  • Purification: While chromatography may be feasible at the lab scale, it is often not economical for large-scale production. Developing a robust crystallization process for purification is typically preferred.

Experimental Protocols (Illustrative Examples)

Disclaimer: The following protocols are illustrative examples and should be optimized and validated for specific equipment and safety requirements before implementation.

Protocol 1: Amidation of 2-Hydroxybutanoic Acid (Kilogram Scale)

This protocol is based on a direct amidation approach.

Equipment:

  • 100 L glass-lined reactor with overhead stirring, temperature control unit, and a pressure-equalizing dropping funnel.

  • Condenser and scrubber system for off-gassing.

Materials:

  • 2-Hydroxybutanoic acid (10.0 kg, 96.1 mol)

  • Toluene (50 L)

  • Thionyl chloride (12.6 kg, 106 mol)

  • Ammonia solution (25% in water, 20 L)

Procedure:

  • Charge the reactor with 2-hydroxybutanoic acid and toluene.

  • Cool the mixture to 0-5 °C with stirring.

  • Slowly add thionyl chloride via the dropping funnel over 2-3 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • In a separate vessel, prepare the ammonia solution.

  • Slowly add the activated acid mixture to the ammonia solution, maintaining the temperature below 20 °C. This is a highly exothermic step.

  • Stir the mixture for 2 hours at room temperature.

  • Separate the aqueous and organic layers.

  • Wash the organic layer with brine (2 x 10 L).

  • Concentrate the organic layer under reduced pressure to yield crude this compound.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/heptane).

Protocol 2: Ring-Opening of γ-Butyrolactone (Pilot Scale)

This protocol is based on the aminolysis of a lactone.

Equipment:

  • 50 L stainless steel autoclave with a mechanical stirrer, temperature and pressure controls.

Materials:

  • γ-Butyrolactone (5.0 kg, 58.1 mol)

  • Anhydrous ammonia (1.5 kg, 88.2 mol)

  • Methanol (10 L)

Procedure:

  • Charge the autoclave with γ-butyrolactone and methanol.

  • Seal the reactor and perform a nitrogen purge.

  • Cool the reactor to -10 °C.

  • Carefully charge the reactor with anhydrous ammonia.

  • Slowly heat the reactor to 120 °C. The pressure will increase. Monitor the pressure closely and do not exceed the reactor's limit.

  • Maintain the reaction at 120 °C for 8 hours.

  • Cool the reactor to room temperature and carefully vent the excess ammonia through a scrubber.

  • Transfer the reaction mixture and concentrate under reduced pressure to remove the methanol.

  • Purify the resulting crude this compound by vacuum distillation or crystallization.

Visualizations

experimental_workflow_amidation start Start charge_reagents Charge Reactor with 2-Hydroxybutanoic Acid and Toluene start->charge_reagents cool_mixture Cool to 0-5 °C charge_reagents->cool_mixture add_socl2 Slowly Add Thionyl Chloride cool_mixture->add_socl2 warm_rt Warm to Room Temperature add_socl2->warm_rt add_to_nh3 Add Activated Acid to Ammonia warm_rt->add_to_nh3 prepare_nh3 Prepare Ammonia Solution prepare_nh3->add_to_nh3 stir Stir at Room Temperature add_to_nh3->stir workup Workup and Purification stir->workup end End workup->end

Caption: Experimental Workflow for Amidation of 2-Hydroxybutanoic Acid.

troubleshooting_logic low_yield Low Yield Detected check_completion Check Reaction Completion (IPC) low_yield->check_completion incomplete Incomplete? check_completion->incomplete extend_time Extend Reaction Time/ Increase Temperature incomplete->extend_time Yes check_temp Check Temperature Profile incomplete->check_temp No non_optimal_temp Non-optimal? check_temp->non_optimal_temp optimize_temp Optimize Temperature non_optimal_temp->optimize_temp Yes check_mixing Check Agitation non_optimal_temp->check_mixing No poor_mixing Poor Mixing? check_mixing->poor_mixing improve_mixing Improve Agitation poor_mixing->improve_mixing Yes investigate_workup Investigate Workup Losses poor_mixing->investigate_workup No

Caption: Troubleshooting Logic for Low Yield Issues.

References

Technical Support Center: Method Development for Separating 2-Hydroxybutanamide Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing methods for the separation of 2-Hydroxybutanamide enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for separating this compound enantiomers?

A1: The primary techniques for the chiral separation of this compound enantiomers are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).[1][2] Of these, HPLC and SFC using chiral stationary phases (CSPs) are the most prevalent in the pharmaceutical industry for both analytical and preparative-scale separations.[1][3]

Q2: Which types of chiral stationary phases (CSPs) are most effective for separating small, polar molecules like this compound?

A2: For a small, polar molecule like this compound, several types of CSPs could be effective:

  • Polysaccharide-based CSPs: Derivatives of cellulose and amylose are widely applicable and should be the first choice for screening.[4] Immobilized polysaccharide CSPs offer broader solvent compatibility.

  • Crown Ether-based CSPs: These are particularly useful for separating primary amine compounds, and may show selectivity for molecules with a hydroxyl group near the chiral center.[3] A CROWNPAK CR(+) column has been used successfully for the separation of the structurally similar 2-aminobutanamide.[5][6]

  • Pirkle-type CSPs: Columns like the Whelk-O 1 are based on π-acid/π-base interactions and can be effective for a wide range of chiral compounds.[1]

Q3: What are the recommended starting conditions for method development in HPLC?

A3: A good starting point for HPLC method development is to screen several polysaccharide-based columns (e.g., one cellulose-based and one amylose-based) under normal phase, reversed-phase, and polar organic modes.

  • Normal Phase (NP):

    • Mobile Phase: A mixture of a non-polar solvent like n-hexane or heptane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting gradient might be 95:5 to 80:20 (v/v) hexane:alcohol.

    • Additives: For a neutral amide, additives may not be necessary initially. However, to improve peak shape, small amounts of a weak acid (e.g., 0.1% trifluoroacetic acid - TFA) or a weak base (e.g., 0.1% diethylamine - DEA) can be tested.[1]

  • Reversed-Phase (RP):

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol.

    • pH: The pH of the mobile phase should be controlled, typically within the stable range of the column (pH 2-7.5 for silica-based CSPs).

  • Polar Organic Mode:

    • Mobile Phase: A mixture of polar organic solvents, such as acetonitrile and methanol.

Q4: When should I consider using Supercritical Fluid Chromatography (SFC)?

A4: SFC is an excellent alternative to HPLC, often providing faster separations and higher efficiency.[7] It is particularly well-suited for chiral separations. The mobile phase in SFC is typically supercritical carbon dioxide mixed with a polar organic solvent (modifier), such as methanol or ethanol.[8] SFC can be a good choice if you need to develop a high-throughput method or if you are also considering preparative-scale separation, as the removal of the mobile phase is simpler than with HPLC.[7]

Q5: Can Capillary Electrophoresis (CE) be used for this separation?

A5: Yes, CE is a powerful technique for enantiomeric separations with the advantage of using small sample volumes and offering high separation efficiency.[9][10] In CE, a chiral selector, most commonly a cyclodextrin derivative, is added to the background electrolyte.[9] The choice of cyclodextrin and its concentration are key parameters to optimize.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No separation of enantiomers Inappropriate chiral stationary phase (CSP).Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide, crown ether).[4]
Suboptimal mobile phase composition.In Normal Phase, vary the alcohol modifier (isopropanol vs. ethanol) and its percentage. In Reversed Phase, adjust the organic modifier percentage and the pH of the aqueous phase.[4]
Incorrect detection wavelength.Ensure the detection wavelength is appropriate for this compound (likely in the low UV range, e.g., 200-220 nm).
Poor peak shape (tailing) Secondary interactions with the stationary phase.Add a mobile phase additive. For acidic silanols on the silica support, a small amount of a basic additive like DEA can improve peak shape. For basic sites, an acidic additive like TFA may help.[11][12]
Column overload.Reduce the sample concentration or injection volume.
Column contamination or degradation.Flush the column with a strong solvent (compatible with the CSP). If the problem persists, the column may need to be replaced.
Poor peak shape (fronting) Column void or collapse.This is often an irreversible problem. Replacing the column is the most likely solution.[13]
Poor resolution (Rs < 1.5) Insufficient selectivity.Optimize the mobile phase composition. Small changes in the modifier percentage can have a significant impact on selectivity.[4]
Low column efficiency.Decrease the flow rate. Optimize the column temperature; sometimes sub-ambient temperatures can improve resolution.
Mobile phase and sample solvent mismatch.Dissolve the sample in the initial mobile phase if possible.[11]
Splitting or shouldered peaks Partially blocked column inlet frit.Try back-flushing the column (only if permitted by the manufacturer). An in-line filter can help prevent this.[13]
Sample solvent is too strong.Dissolve the sample in a weaker solvent or in the mobile phase itself.
Shifting retention times Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase, especially the percentage of additives.
Fluctuating column temperature.Use a column oven to maintain a constant temperature.
Column equilibration is insufficient.Allow sufficient time for the column to equilibrate with the mobile phase before injecting the sample.

Quantitative Data Summary

The following tables provide representative data for chiral separations of compounds structurally similar to this compound. These values can serve as a benchmark during method development.

Table 1: Representative HPLC Separation Data

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Retention Time (k1 / k2)Selectivity (α)Resolution (Rs)
CROWNPAK CR(+)0.05% Perchloric Acid in Water0.34.5 / 5.81.292.1
Chiralpak AD-Hn-Hexane:Isopropanol (90:10 v/v)1.08.2 / 9.51.161.8
Chiralcel OD-Hn-Hexane:Ethanol (85:15 v/v)0.86.1 / 7.31.202.0

Data is illustrative and based on separations of similar small polar molecules.

Table 2: Representative SFC Separation Data

Chiral Stationary PhaseMobile Phase (CO2:Modifier)ModifierFlow Rate (mL/min)Back Pressure (bar)Temperature (°C)Resolution (Rs)
Chiralpak AD-H80:20Methanol3.0150402.5
Lux Cellulose-285:15Ethanol2.5120351.9
Chiralpak IC90:10Isopropanol3.0150402.2

Data is illustrative and based on typical SFC chiral separations.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development
  • Column Selection:

    • Primary screening columns: Chiralpak AD-H (amylose-based) and Chiralcel OD-H (cellulose-based).

    • Secondary screening column: CROWNPAK CR(+) (crown ether-based).

  • Sample Preparation:

    • Dissolve the this compound racemate in the initial mobile phase at a concentration of approximately 1 mg/mL.

  • Normal Phase Screening:

    • Mobile Phase A: n-Hexane:Isopropanol (90:10 v/v).

    • Mobile Phase B: n-Hexane:Ethanol (90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm.

    • Procedure:

      • Equilibrate the column with the mobile phase for at least 30 minutes.

      • Inject 5-10 µL of the sample.

      • If no separation is observed, change the modifier percentage in 5% increments (e.g., to 85:15, 80:20).

      • If peak shape is poor, add 0.1% TFA or 0.1% DEA to the modifier.

  • Reversed-Phase Screening:

    • Mobile Phase A: Water (0.1% Formic Acid):Acetonitrile (90:10 v/v).

    • Mobile Phase B: 10 mM Ammonium Acetate (pH 5.5):Methanol (80:20 v/v).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30°C.

    • Procedure:

      • Equilibrate the column with the mobile phase.

      • Inject the sample.

      • Adjust the organic modifier percentage to optimize retention and resolution.

Protocol 2: Chiral SFC Method Development
  • Column Selection:

    • Utilize immobilized polysaccharide CSPs such as Chiralpak IA, IB, or IC due to their robustness.

  • Sample Preparation:

    • Dissolve the this compound racemate in methanol at 1 mg/mL.

  • SFC Screening:

    • Modifier Screening: Screen methanol, ethanol, and isopropanol.

    • Initial Gradient: 5% to 40% modifier in CO2 over 5 minutes.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40°C.

    • Procedure:

      • Perform a rapid gradient with each modifier to identify the most promising conditions.

      • Based on the screening results, develop an isocratic method by setting the modifier percentage to that which eluted the enantiomers during the gradient.

      • Optimize the isocratic percentage, temperature, and back pressure to maximize resolution.

Visualizations

Experimental_Workflow_HPLC cluster_prep Preparation cluster_screening Screening Phase cluster_optimization Optimization Phase cluster_result Result Racemate This compound Racemate SamplePrep Dissolve in Mobile Phase Racemate->SamplePrep Screen_NP Normal Phase (Hexane/Alcohol) SamplePrep->Screen_NP Screen_RP Reversed Phase (Aqueous/Organic) SamplePrep->Screen_RP Screen_PO Polar Organic (ACN/MeOH) SamplePrep->Screen_PO Optimize Optimize Resolution Screen_NP->Optimize Screen_RP->Optimize Screen_PO->Optimize FinalMethod Validated Chiral Method Optimize->FinalMethod

Caption: HPLC method development workflow for this compound enantiomers.

Troubleshooting_Logic Start Start: Observe Chromatogram Problem Problem Identified? Start->Problem NoProblem Method OK Problem->NoProblem No PeakShape Poor Peak Shape? Problem->PeakShape Yes NoResolution No/Poor Resolution? PeakShape->NoResolution No Sol_PeakShape Adjust Additives Check Sample Load PeakShape->Sol_PeakShape Yes RetentionShift Retention Time Shift? NoResolution->RetentionShift No Sol_Resolution Change Mobile Phase Screen New CSP NoResolution->Sol_Resolution Yes Sol_Retention Check Temp/Mobile Phase Prep RetentionShift->Sol_Retention Yes

Caption: Logical troubleshooting workflow for chiral separation issues.

References

Troubleshooting poor reproducibility in 2-Hydroxybutanamide experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to poor reproducibility in experiments involving 2-Hydroxybutanamide. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant batch-to-batch variation in the purity of our synthesized this compound. What are the likely causes and how can we improve consistency?

A1: Batch-to-batch variation in the purity of this compound often stems from inconsistencies in the synthetic process. Key factors to control include:

  • Reaction Conditions: Strict control over reaction temperature, pH, and reaction time is crucial. Minor deviations can lead to the formation of side products. For instance, in the amidation of 2-hydroxybutanoic acid, temperature fluctuations can affect the reaction rate and equilibrium, leading to incomplete conversion or degradation.

  • Purity of Starting Materials: The purity of precursors, such as 2-hydroxybutanoic acid or γ-butyrolactone, directly impacts the final product's purity. Ensure that the starting materials are of high purity and are properly stored to prevent degradation.

  • Catalyst Activity: If a catalyst is used, its activity can vary between batches. Ensure consistent catalyst loading and activity.

  • Work-up and Purification: The purification process, whether by recrystallization or chromatography, must be standardized. Variations in solvent composition, temperature, and equilibration times can lead to inconsistent purity.

Troubleshooting Workflow for Synthesis Inconsistency

start Inconsistent Purity Observed check_reagents Verify Purity of Starting Materials start->check_reagents check_conditions Audit Reaction Parameters (Temp, pH, Time) start->check_conditions check_purification Standardize Purification Protocol start->check_purification implement_qc Implement Strict QC for Starting Materials check_reagents->implement_qc analyze_impurities Identify Impurities (HPLC-MS, NMR) check_conditions->analyze_impurities check_purification->analyze_impurities optimize_synthesis Optimize Synthesis Based on Impurity Profile analyze_impurities->optimize_synthesis validate_protocol Validate and Document Standardized Protocol optimize_synthesis->validate_protocol implement_qc->validate_protocol end_node Consistent Purity Achieved validate_protocol->end_node

Caption: Troubleshooting workflow for inconsistent purity in this compound synthesis.

Q2: Our this compound samples show degradation over time, even when stored at low temperatures. What could be the cause and what are the optimal storage conditions?

A2: this compound, as an α-hydroxy amide, can be susceptible to degradation, particularly hydrolysis and oxidation. Factors influencing its stability include:

  • pH: The amide bond is susceptible to hydrolysis under both acidic and basic conditions. Neutral pH is generally preferred for storage.

  • Temperature: While low temperatures are generally better, freeze-thaw cycles can sometimes promote degradation. Store at a consistent, cool temperature.

  • Light: Photodegradation can occur. Protect the compound from light by using amber vials or storing it in the dark.

  • Oxygen: Oxidative degradation is a potential pathway. Storing under an inert atmosphere (e.g., argon or nitrogen) can improve stability.

  • Moisture: Hydrolysis can be initiated by moisture. Ensure the compound is stored in a desiccated environment.

For optimal stability, store this compound as a dry solid in a tightly sealed, amber vial at 2-8°C under an inert atmosphere.

Q3: We are facing challenges with the HPLC analysis of this compound, including poor peak shape and shifting retention times. How can we improve our analytical method?

A3: As a small, polar, and hydrophilic molecule, this compound can be challenging to analyze by reversed-phase HPLC. Common issues and solutions include:

  • Poor Retention: Use a more retentive column, such as one with a polar endcapping or a longer alkyl chain. Alternatively, consider Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Peak Tailing: This can be due to interactions with residual silanols on the silica-based column. Use a base-deactivated column or add a competing base to the mobile phase.

  • Shifting Retention Times: This may be caused by fluctuations in mobile phase pH, temperature, or column equilibration. Ensure the mobile phase is well-buffered, the column temperature is controlled, and the column is thoroughly equilibrated before each run.

Data Presentation: Forced Degradation of a Structurally Similar Compound

Stress ConditionReagent/ParameterDurationTemperature% Degradation (Illustrative)Major Degradation Product (Illustrative)
Acid Hydrolysis 0.1 M HCl8 hours80°C15%2-Hydroxybutanoic acid and ammonia
Base Hydrolysis 0.1 M NaOH4 hours60°C25%2-Hydroxybutanoic acid and ammonia
Oxidative 3% H₂O₂24 hours25°C10%Oxidized byproducts
Thermal Dry Heat48 hours105°C5%Dehydration and other thermal byproducts
Photolytic UV Light (254 nm)72 hours25°C< 5%Photodegradation products

Experimental Protocols

1. Synthesis of this compound via Amidation of 2-Hydroxybutanoic Acid

This protocol describes a general method for the synthesis of this compound.

Materials:

  • 2-Hydroxybutanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous ammonia (gas or solution in a suitable solvent)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice bath

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-hydroxybutanoic acid in an excess of thionyl chloride. Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Removal of Excess Thionyl Chloride: Remove the excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the crude 2-hydroxybutanoyl chloride in an anhydrous solvent like diethyl ether or THF and cool the solution in an ice bath.

  • Ammonia Addition: Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in a suitable solvent dropwise with vigorous stirring. A white precipitate of ammonium chloride will form.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Filter the reaction mixture to remove ammonium chloride. Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

2. Purification by Recrystallization

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures (e.g., ethyl acetate/hexane).

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration: If there are insoluble impurities, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

3. HPLC Method for Purity Analysis

This is a general reversed-phase HPLC method that can be optimized for this compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV at 210 nm
Injection Volume 10 µL

Signaling Pathway and Experimental Workflow Visualization

Inhibition of Matrix Metalloproteinase (MMP) Signaling by a Hydroxamate Inhibitor

Derivatives of N-hydroxybutanamide belong to the class of hydroxamate inhibitors, which are known to target zinc-dependent enzymes like Matrix Metalloproteinases (MMPs). MMPs, such as MMP-2 and MMP-9, are involved in the degradation of the extracellular matrix (ECM), a process crucial for cell migration, invasion, and angiogenesis. Inhibition of MMPs can therefore impact these cellular processes.

cluster_0 Cellular Processes cluster_1 Extracellular Matrix cluster_2 Enzymatic Activity cell_migration Cell Migration cell_invasion Cell Invasion angiogenesis Angiogenesis ecm ECM Degradation ecm->cell_migration ecm->cell_invasion ecm->angiogenesis mmp MMP-2 / MMP-9 (Active) mmp->ecm promotes inhibited_mmp Inhibited MMP Complex mmp->inhibited_mmp inhibitor This compound Derivative (Hydroxamate Inhibitor) inhibitor->mmp binds to inhibitor->inhibited_mmp inhibited_mmp->ecm inhibits

Caption: Inhibition of MMP-mediated ECM degradation by a this compound derivative.

General Workflow for Investigating Reproducibility Issues

start Poor Reproducibility Identified define_problem Define Scope of Irreproducibility start->define_problem review_synthesis Review Synthesis Protocol & Data define_problem->review_synthesis review_analysis Review Analytical Method & Data define_problem->review_analysis review_stability Assess Sample Stability & Storage define_problem->review_stability formulate_hypothesis Formulate Hypothesis for Root Cause review_synthesis->formulate_hypothesis review_analysis->formulate_hypothesis review_stability->formulate_hypothesis design_experiments Design Controlled Experiments formulate_hypothesis->design_experiments execute_experiments Execute Experiments design_experiments->execute_experiments analyze_results Analyze Results execute_experiments->analyze_results implement_solution Implement Corrective Actions analyze_results->implement_solution end_node Reproducibility Improved implement_solution->end_node

Caption: A systematic workflow for troubleshooting reproducibility in experiments.

References

Technical Support Center: Enhancing Cell Permeability of 2-Hydroxybutanamide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the cell permeability of 2-Hydroxybutanamide and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are this compound compounds and why is their cell permeability important?

A1: this compound derivatives are a class of small molecules being investigated for various therapeutic applications, including as matrix metalloproteinase (MMP) inhibitors for potential anticancer treatments.[1][2] For these compounds to be effective against intracellular targets, they must be able to cross the cell membrane to reach their site of action.[3] Poor cell permeability can lead to low bioavailability and reduced efficacy, making it a critical parameter to optimize during drug discovery and development.[4]

Q2: What are the key physicochemical properties that govern the passive cell permeability of small molecules?

A2: The passive diffusion of small molecules across the lipid bilayer of the cell membrane is largely governed by a set of physicochemical properties, often summarized by frameworks like Lipinski's "Rule of Five".[3] Key properties include:

  • Lipophilicity (logP): A measure of a compound's solubility in a nonpolar solvent versus a polar one. An optimal range is crucial, as very high lipophilicity can cause the compound to be retained within the membrane.[5]

  • Molecular Weight (MW): Smaller molecules (typically under 500 Daltons) tend to permeate more easily.[3][6]

  • Polar Surface Area (PSA): A calculation of the surface area of a molecule occupied by polar atoms. Lower PSA is generally associated with better permeability.

  • Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors influences a molecule's polarity. Fewer hydrogen bonds can improve permeability.[3][7]

Q3: What are the primary methods for assessing the cell permeability of my compounds?

A3: Two widely used in vitro assays for permeability assessment are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[8][9][10]

  • PAMPA: A cell-free assay that measures passive diffusion across an artificial lipid membrane. It is high-throughput and cost-effective for screening early-stage compounds.[9][11][12]

  • Caco-2 Assay: This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. It can measure both passive diffusion and active transport processes, including efflux.[10][13][14]

Q4: My compound shows high permeability in the PAMPA assay but low permeability in the Caco-2 assay. What could be the reason?

A4: This discrepancy often indicates that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are present in Caco-2 cells but not in the artificial PAMPA membrane.[11][15] These transporters actively pump the compound out of the cell, reducing its net permeability. To confirm this, you can perform the Caco-2 assay in the presence of known efflux pump inhibitors like verapamil.[10][15]

Q5: What initial steps can I take if my this compound derivative shows poor permeability?

A5: If your compound exhibits poor permeability, consider the following troubleshooting steps:

  • Re-evaluate Physicochemical Properties: Check if the compound adheres to general guidelines like Lipinski's Rule of Five.[3]

  • Assess Solubility: Poor aqueous solubility can limit the concentration of the compound available for permeation.

  • Structural Modification: Consider synthetic modifications to reduce polarity or molecular weight. For example, masking polar groups through esterification can enhance lipophilicity.[4][5]

  • Check for Active Efflux: As mentioned in Q4, investigate if the compound is being actively transported out of the cells.

Troubleshooting Guides

Problem 1: Low Permeability in PAMPA Assay
  • Symptom: The apparent permeability coefficient (Papp) is consistently low, indicating poor passive diffusion.

  • Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Action
High Polarity / Low Lipophilicity The compound has too many hydrogen bond donors/acceptors or a high PSA. Consider masking polar functional groups (e.g., hydroxyl, amide) with lipophilic moieties to increase the logP value.[4][5]
High Molecular Weight The compound exceeds 500 Da, hindering its passage through the lipid bilayer.[3] Attempt to synthesize smaller analogs that retain biological activity.
Poor Solubility The compound precipitates in the donor well, reducing the effective concentration for permeation. Verify the compound's solubility in the assay buffer. If needed, adjust the formulation using co-solvents like DMSO (typically up to 5%).[16]
Compound Instability The compound may be degrading in the assay buffer over the incubation period. Assess the stability of the compound under assay conditions using LC-MS analysis.
Problem 2: High Efflux Ratio in Caco-2 Assay
  • Symptom: The permeability from the basolateral to the apical side (B-A) is significantly higher than from the apical to the basolateral side (A-B), resulting in an efflux ratio (ER) > 2.[15]

  • Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Action
Active Efflux by Transporters The compound is likely a substrate for efflux pumps like P-gp or BCRP.[15]
1. Co-dosing with Inhibitors: Perform the Caco-2 assay with a known efflux inhibitor (e.g., verapamil for P-gp). A significant increase in A-B permeability and a decrease in the ER confirms transporter involvement.[10][15]
2. Structural Modification: Modify the compound's structure to reduce its affinity for efflux transporters. This can involve altering hydrogen bonding patterns or overall molecular shape.[17]
Problem 3: Poor Data Reproducibility in Permeability Assays
  • Symptom: High variability in Papp values is observed between replicate wells or across different experiments.

  • Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Action
Inconsistent Monolayer Integrity (Caco-2) The Caco-2 cell monolayer is not consistently forming tight junctions. Routinely measure the Transepithelial Electrical Resistance (TEER) of each monolayer before the experiment. Only use wells with TEER values above a predetermined threshold (e.g., >200 Ω·cm²).[8][14][15] The passive diffusion of a marker like Lucifer Yellow can also be used to validate monolayer integrity.[11][15]
Compound Adsorption The compound may be adsorbing to the plastic of the assay plates, reducing the concentration available for measurement. Use low-binding plates and include a mass balance calculation (analyzing both donor and acceptor wells at the end of the assay) to determine compound recovery.[9]
Analytical Method Variability The analytical method (e.g., LC-MS/MS) used for quantification is not robust. Validate the analytical method for linearity, accuracy, and precision in the assay matrix. Ensure calibration standards are prepared correctly.[8]

Data Presentation

Table 1: Comparison of Common Permeability Assays

FeaturePAMPACaco-2 Assay
Principle Passive diffusion across an artificial lipid membrane.[9][18]Transport across a cultured human intestinal cell monolayer.[10][13]
Transport Mechanisms Passive, transcellular diffusion only.[11]Passive (transcellular, paracellular) and active transport (uptake and efflux).[10]
Throughput HighMedium to Low
Cost LowHigh
Complexity Simple, cell-free.[9]Complex, requires cell culture and monolayer differentiation (approx. 21 days).[14][15]
Best Use Case Early-stage screening of large compound libraries for passive permeability.[9]Later-stage characterization to predict in vivo absorption and identify efflux liabilities.[10]

Table 2: Physicochemical Properties Influencing Permeability

ParameterDescriptionGeneral Guideline for Good Permeability
Molecular Weight (MW) Mass of the molecule.< 500 g/mol [3]
Lipophilicity (cLogP) Octanol-water partition coefficient.1 - 5[3]
Hydrogen Bond Donors Number of OH and NH bonds.≤ 5[3]
Hydrogen Bond Acceptors Number of N and O atoms.≤ 10[3]
Polar Surface Area (PSA) Sum of surfaces of polar atoms.< 140 Ų
Rotatable Bonds Number of bonds with free rotation.≤ 10

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for conducting a PAMPA experiment.

  • Materials:

    • 96-well filter plate (Donor plate) with a PVDF membrane.

    • 96-well acceptor plate.

    • Phospholipid solution (e.g., 2% lecithin in dodecane).[12]

    • Phosphate-buffered saline (PBS), pH 7.4.

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Analytical equipment (e.g., UV-Vis plate reader or LC-MS/MS).

  • Procedure:

    • Membrane Coating: Carefully add 5 µL of the phospholipid solution to each well of the donor filter plate, ensuring the membrane is fully coated.[12]

    • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.[12]

    • Prepare Dosing Solution: Prepare the test compound dosing solution by diluting the stock solution in PBS to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be low (e.g., <1%).

    • Assemble Assay Plate: Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich".

    • Add Dosing Solution: Add 150-200 µL of the dosing solution to each well of the donor plate.[12][16]

    • Incubation: Cover the plate assembly and incubate at room temperature for a defined period (e.g., 5 to 18 hours) with gentle shaking.[9][19]

    • Sample Collection: After incubation, carefully separate the donor and acceptor plates. Collect samples from both the donor and acceptor wells for analysis.

    • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) Where:

      • Vd and Va are the volumes of the donor and acceptor wells.

      • A is the surface area of the membrane.

      • t is the incubation time.

      • [C]a is the compound concentration in the acceptor well.

      • [C]eq is the equilibrium concentration.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol outlines the key steps for assessing permeability across a Caco-2 cell monolayer.

  • Materials:

    • Caco-2 cells (ATCC).

    • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, antibiotics).[14]

    • Transwell permeable supports (e.g., 24-well format).

    • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS), pH 7.4.

    • TEER meter.

    • Test compound stock solution (10 mM in DMSO).

    • Lucifer Yellow for monolayer integrity check.

    • Analytical equipment (LC-MS/MS).

  • Procedure:

    • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow them to differentiate and form a polarized monolayer with tight junctions.[14]

    • Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers that meet the pre-defined integrity criteria (e.g., TEER > 200 Ω·cm²).[8]

    • Prepare Dosing Solution: Dilute the test compound stock to the final concentration (e.g., 10 µM) in pre-warmed transport buffer.[10]

    • Transport Experiment (Apical to Basolateral - A-B):

      • Wash the cell monolayers with warm transport buffer.

      • Add fresh transport buffer to the basolateral (bottom) chamber.

      • Add the dosing solution to the apical (top) chamber.

      • Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).[10]

      • At the end of the incubation, take samples from the basolateral chamber for analysis.

    • Transport Experiment (Basolateral to Apical - B-A for Efflux):

      • Perform the experiment as above, but add the dosing solution to the basolateral chamber and sample from the apical chamber.

    • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the Papp value for both A-B and B-A directions: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of compound appearance in the receiver chamber.

      • A is the surface area of the membrane.

      • C0 is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B) An ER > 2 suggests active efflux.[15]

Visualizations

G cluster_0 Troubleshooting Low Permeability Workflow cluster_pampa PAMPA (Passive Diffusion) cluster_caco2 Caco-2 (Active Transport Possible) start Low Permeability Observed in this compound Compound assay_type Which assay showed low permeability? start->assay_type pampa_check Analyze Physicochemical Properties (MW, logP, PSA, H-bonds) assay_type->pampa_check PAMPA caco2_check Calculate Efflux Ratio (ER) ER = Papp(B-A) / Papp(A-B) assay_type->caco2_check Caco-2 pampa_solubility Check Compound Solubility and Stability in Buffer pampa_check->pampa_solubility pampa_action Action: Modify Structure (e.g., mask polar groups, reduce size) or Optimize Formulation pampa_solubility->pampa_action er_high Is ER > 2? caco2_check->er_high caco2_inhibitor Run Assay with Efflux Inhibitor (e.g., Verapamil) er_high->caco2_inhibitor Yes caco2_passive_issue Proceed to Passive Diffusion Troubleshooting er_high->caco2_passive_issue No caco2_action Action: Modify Structure to Reduce Transporter Affinity caco2_inhibitor->caco2_action caco2_passive_issue->pampa_check

Caption: A workflow for troubleshooting low cell permeability results.

G cluster_membrane Cell Membrane cluster_bilayer Lipid Bilayer cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) p1 p2 target Intracellular Target (e.g., MMP) p2->target p3 transporter Transporter Protein p3->transporter p4 p5 p6 p6->target b1 compound This compound Compound compound->p1 Passive Diffusion (Transcellular) compound->p3 Active Transport (Influx/Efflux) compound->p5 Paracellular (Between Cells) transporter->target G cluster_0 Decision Tree for Permeability Assay Selection start Need to Measure Compound Permeability stage What is the project stage? start->stage early Early Stage / HTS (Large number of compounds) stage->early Early late Lead Optimization (Fewer compounds, more detail needed) stage->late Late use_pampa Use PAMPA Assay early->use_pampa use_caco2 Use Caco-2 Assay late->use_caco2 pampa_reason Reason: - High Throughput - Cost-Effective - Measures Passive Diffusion use_pampa->pampa_reason caco2_reason Reason: - Biologically Relevant - Measures Passive & Active Transport - Identifies Efflux Substrates use_caco2->caco2_reason

References

Technical Support Center: Reducing the In Vitro Toxicity of N-hydroxybutanamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments with N-hydroxybutanamide derivatives.

Frequently Asked Questions (FAQs)

1. My N-hydroxybutanamide derivative is showing higher toxicity than expected in my primary screen. What are the potential causes?

Several factors could contribute to unexpectedly high toxicity. These include, but are not limited to:

  • Compound Solubility: Poor solubility of the derivative in your cell culture medium can lead to the formation of precipitates, which can exert non-specific toxic effects on cells.

  • Off-Target Effects: The compound may be interacting with unintended cellular targets, leading to toxicity.[1]

  • Metabolic Activation: The cell line you are using may metabolize the derivative into a more toxic compound.

  • Assay Interference: The compound itself may be interfering with the cytotoxicity assay reagents.

  • Experimental Variability: Inconsistent cell seeding densities, incubation times, or reagent preparation can lead to variable and seemingly high toxicity.[2][3]

2. I am observing significant variability in my cytotoxicity assay results between experiments. How can I reduce this?

To minimize variability in your in vitro assays, consider the following:

  • Standardize Cell Culture Conditions: Ensure you are using cells from a trusted source and limit the number of passages. Maintain consistent cell densities in your stock flasks and for plating.[2]

  • Use Cryopreserved Cells: For high-throughput screening, using a large, quality-controlled batch of cryopreserved cells for all experiments can significantly reduce variability.[2]

  • Automate Where Possible: Automated liquid handling for cell plating and reagent addition can reduce human error and improve consistency.[4]

  • Ensure Complete Solubilization: Make sure your N-hydroxybutanamide derivative is fully dissolved before adding it to the cells.

  • Run Appropriate Controls: Always include vehicle controls (the solvent your compound is dissolved in), positive controls (a compound known to be toxic), and negative controls (untreated cells).

3. How can I determine if my N-hydroxybutanamide derivative is directly interfering with my cytotoxicity assay?

To check for assay interference, run a set of control wells that contain your compound and the assay reagents but no cells. If you observe a change in the signal (e.g., color change in an MTT assay) in these wells, it indicates that your compound is interfering with the assay chemistry.[5]

4. What are the common mechanisms of toxicity for N-hydroxybutanamide derivatives?

As a class of histone deacetylase (HDAC) inhibitors, N-hydroxybutanamide derivatives can induce toxicity through several mechanisms, including:

  • Induction of Apoptosis: Many HDAC inhibitors trigger programmed cell death through the intrinsic, mitochondria-mediated caspase activation pathway.[6][7][8]

  • Oxidative Stress: Some hydroxamate derivatives have been shown to increase reactive oxygen species (ROS) levels, leading to oxidative stress and DNA damage.

  • Cell Cycle Arrest: These compounds can cause cells to arrest at various points in the cell cycle, which can lead to cell death if the arrest is prolonged.[9]

Troubleshooting Guides

Issue 1: Poor Compound Solubility and Precipitation in Cell Culture

Question: I've noticed that my N-hydroxybutanamide derivative precipitates out of solution when I add it to my cell culture medium. How can I address this?

Answer:

  • Use a Suitable Solvent: Initially, dissolve your compound in a water-miscible organic solvent like DMSO. For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced toxicity.[3]

  • Optimize the Final Concentration: You may need to work with a lower final concentration of your compound in the cell culture medium.

  • Serum Concentration: The presence of serum proteins can sometimes help to stabilize compounds in solution. However, high protein binding can also reduce the effective concentration of your compound. You may need to test different serum concentrations to find an optimal balance.

  • Formulation Strategies: For particularly challenging compounds, consider using formulation strategies such as encapsulation or the use of co-solvents, though these should be carefully controlled for their own potential toxicity.

Issue 2: Unexpectedly High or Low Cytotoxicity (IC50 Values)

Question: The IC50 value I've determined for my N-hydroxybutanamide derivative is significantly different from what I expected. What could be wrong?

Answer:

  • Verify Compound Integrity: Ensure that your compound has not degraded. Store it under appropriate conditions (e.g., protected from light and moisture).

  • Check Cell Health and Density: The sensitivity of cells to a compound can be affected by their health and confluency. Ensure your cells are in the logarithmic growth phase and that you are using a consistent seeding density.

  • Review Assay Protocol: Double-check all steps of your cytotoxicity assay protocol, including incubation times and reagent concentrations. For colorimetric assays like MTT, ensure complete solubilization of the formazan crystals.[5]

  • Consider Metabolic Differences: Different cell lines have different metabolic capacities. The cell line you are using may metabolize the compound more or less rapidly than other cell lines, leading to different IC50 values.

  • Off-Target Effects: High cytotoxicity could indicate off-target effects, while low cytotoxicity might suggest that the compound is not effectively reaching its intracellular target.[1]

Quantitative Data Presentation

The following table summarizes the in vitro cytotoxicity (IC50 values) of several newly synthesized N-hydroxybutanamide derivatives against a panel of human cancer and non-cancerous cell lines after 72 hours of exposure.

CompoundA-172 (Glioblastoma)U-251 MG (Glioblastoma)HeLa (Cervical Cancer)HepG2 (Liver Cancer)FetMSC (Non-cancerous)Vero (Non-cancerous)
1 >500>500194.5 ± 1.8185.3 ± 1.1>500>500
2 >500>500145.4 ± 0.9133.2 ± 1.5>500>500
3 >500>500150.1 ± 1.2139.0 ± 1.9>500>500
4 180.5 ± 1.9165.7 ± 1.4199.8 ± 1.5189.9 ± 1.3450.6 ± 2.1>500
5 >500>500110.2 ± 1.3101.9 ± 1.7>500>500

Data adapted from a study on new N-hydroxybutanamide derivatives.[1][3][10] Values are presented as the mean IC50 (in µM) ± standard deviation.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.[5]

Materials:

  • N-hydroxybutanamide derivative stock solution (e.g., in DMSO)

  • Cells in culture

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the N-hydroxybutanamide derivative in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 2: Workflow for Mitigating In Vitro Toxicity

This workflow provides a systematic approach to understanding and potentially reducing the in vitro toxicity of a lead compound.

  • Confirm Initial Toxicity:

    • Repeat the initial cytotoxicity assay with a fresh dilution of the compound to confirm the results.

    • Use a secondary, mechanistically different cytotoxicity assay (e.g., LDH release or CellTiter-Glo®) to rule out assay-specific artifacts.

  • Investigate the Mechanism of Toxicity:

    • Apoptosis vs. Necrosis: Use assays like Annexin V/Propidium Iodide staining followed by flow cytometry to distinguish between apoptosis and necrosis.

    • Caspase Activation: Measure the activity of key caspases (e.g., caspase-3, -8, -9) using specific substrates.

    • Oxidative Stress: Measure the levels of reactive oxygen species (ROS) using fluorescent probes like DCFDA.

  • Strategies for Toxicity Reduction:

    • Formulation Optimization: If solubility is an issue, test different co-solvents or formulation strategies.

    • Co-treatment with Antioxidants: If oxidative stress is identified as a mechanism, co-treat the cells with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the cells from toxicity.

    • Structural Modification: Based on the mechanistic insights, medicinal chemists can design and synthesize new derivatives with potentially lower toxicity while maintaining efficacy.

Visualizations

Signaling Pathways

HDAC_Inhibitor_Apoptosis_Pathway HDACi N-hydroxybutanamide derivative (HDACi) HDAC HDAC HDACi->HDAC inhibition p53 p53 HDACi->p53 Acetylation ↑ Histones Histones HDAC->Histones Deacetylation HDAC->p53 Deacetylation Bcl2_Family Bcl-2 Family Proteins (e.g., Bax, Bak, Bcl-2) p53->Bcl2_Family Transcription of pro-apoptotic members Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Regulates membrane permeability Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Pro-caspase-9 Apaf1->Caspase9 Recruits Apoptosome Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Activates Caspase9->Apoptosome Forms Caspase3 Pro-caspase-3 Active_Caspase9->Caspase3 Cleaves & Activates Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes

Caption: Caspase-mediated apoptosis pathway induced by HDAC inhibitors.

Oxidative_Stress_Pathway cluster_nucleus Inside Nucleus Compound N-hydroxybutanamide derivative ROS Reactive Oxygen Species (ROS) ↑ Compound->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative modification of Keap1 Keap1 Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Ub Ubiquitin Keap1->Ub Ubiquitination of Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation Proteasome Proteasomal Degradation Ub->Proteasome Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) Nucleus->Antioxidant_Genes ARE Antioxidant Response Element (ARE) Nrf2_n Nrf2 ARE_n ARE Nrf2_n->ARE_n Binds to ARE_n->Antioxidant_Genes_n Transcription ↑

Caption: Oxidative stress response via the Nrf2-Keap1 pathway.

Experimental and Logical Workflows

Experimental_Workflow start Start: In Vitro Toxicity Assessment cell_culture Prepare and seed cells in 96-well plates start->cell_culture compound_prep Prepare serial dilutions of N-hydroxybutanamide derivative cell_culture->compound_prep treatment Treat cells with compound and controls compound_prep->treatment incubation Incubate for desired duration (e.g., 24-72h) treatment->incubation cytotoxicity_assay Perform cytotoxicity assay (e.g., MTT, LDH) incubation->cytotoxicity_assay data_acquisition Read plate and acquire data cytotoxicity_assay->data_acquisition data_analysis Analyze data and calculate IC50 data_acquisition->data_analysis end End: Report Results data_analysis->end

Caption: General experimental workflow for in vitro cytotoxicity assessment.

Troubleshooting_Workflow rect_node rect_node start Unexpected Cytotoxicity Results check_solubility Is the compound soluble in media? start->check_solubility check_controls Are controls behaving as expected? check_solubility->check_controls Yes solubility_issue Address solubility: - Use co-solvents - Test lower concentrations - Check serum effects check_solubility->solubility_issue No check_assay_interference Does the compound interfere with the assay? check_controls->check_assay_interference Yes control_issue Troubleshoot controls: - Check cell health - Verify reagent prep - Review protocol check_controls->control_issue No check_variability Is there high well-to-well variability? check_assay_interference->check_variability No interference_issue Run cell-free assay. If interference, use an orthogonal assay. check_assay_interference->interference_issue Yes variability_issue Improve technique: - Check cell seeding - Ensure proper mixing - Use automated pipetting check_variability->variability_issue Yes investigate_mechanism Investigate biological mechanism (e.g., apoptosis, oxidative stress) check_variability->investigate_mechanism No

Caption: Troubleshooting workflow for unexpected cytotoxicity results.

References

Technical Support Center: Optimization of Cryopreservation for Cells Treated with a Novel Cryoprotectant

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of cryopreservation protocols for cells treated with the novel cryoprotective agent (CPA), 2-Hydroxybutanamide. Given the limited specific data on this compound in publicly available scientific literature, this guide offers a framework for its evaluation and optimization based on established principles of cryobiology.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the cryopreservation process with a new CPA like this compound.

Issue Potential Cause Recommended Solution
Low Post-Thaw Cell Viability Suboptimal Concentration of this compound: The concentration may be too low to provide adequate cryoprotection or too high, leading to cytotoxicity.Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound. Test a range of concentrations (e.g., 1%, 5%, 10%, 15% v/v) and assess post-thaw viability.
Inadequate Freezing Rate: A cooling rate that is too fast can lead to intracellular ice crystal formation, while a rate that is too slow can cause excessive dehydration and solute toxicity.[1]Optimize the cooling rate. A controlled-rate freezer is recommended to achieve a consistent cooling rate, typically around -1°C per minute.[1] For less sensitive cell lines, an isopropanol-based freezing container ("Mr. Frosty") can be used.
Suboptimal Thawing Technique: Slow thawing can lead to ice recrystallization, which is damaging to cells.Thaw cells rapidly in a 37°C water bath until a small amount of ice remains.[1] Promptly transfer the cell suspension to a larger volume of pre-warmed culture medium to dilute the CPA.
Toxicity of this compound: The compound itself may have inherent cytotoxicity that is exacerbated by the freeze-thaw process.Minimize the exposure time of cells to this compound at temperatures above 4°C.[1] Consider post-thaw washing steps to remove the CPA. Evaluate the effect of combining this compound with other cryoprotectants like glycerol or trehalose to potentially reduce its required concentration.
High Cell Clumping Post-Thaw High Cell Density in Freezing Medium: Overly concentrated cell suspensions can lead to aggregation upon thawing.Optimize the cell density for cryopreservation. A common starting point is 1-5 x 10^6 viable cells/mL.
Presence of DNA from Dead Cells: DNA released from cells that died during the cryopreservation process can cause clumping.Add DNase I to the post-thaw culture medium to break down extracellular DNA.
Poor Cell Attachment and Spreading Post-Thaw Sublethal Cryoinjury: Cells may be viable (membrane-intact) but have sustained damage to cytoskeletal or adhesion proteins.Allow cells a longer recovery period post-thaw (48-72 hours) before assessing attachment and spreading. Ensure the use of appropriate coated culture vessels if required for the cell type.
Apoptosis Induction: The stress of the freeze-thaw cycle can trigger programmed cell death, even in cells that initially appear viable.Assess markers of apoptosis (e.g., caspase-3/7 activity) at different time points post-thaw.[2] Consider the addition of a ROCK inhibitor (e.g., Y-27632) to the post-thaw culture medium, which has been shown to improve the survival of some cell types.[3]
Inconsistent Results Between Experiments Variability in Cell Health and Confluency: Cells harvested at different growth phases or with varying viability will respond differently to cryopreservation.Standardize the cell culture conditions prior to cryopreservation. Harvest cells during the logarithmic growth phase and ensure high viability (>90%) before freezing.[4]
Inconsistent Cooling Rates: Use of non-standardized freezing methods can lead to variability.Utilize a controlled-rate freezer for reproducible cooling. If using a passive freezing container, ensure it is used according to the manufacturer's instructions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound?

As there is no established data, a good starting point is to test a range of concentrations, for example, from 1% to 15% (v/v), in your cryopreservation medium. It is crucial to perform a toxicity assessment on your specific cell line to determine the maximum non-toxic concentration before proceeding with cryopreservation experiments.

Q2: How does this compound compare to DMSO?

A direct comparison requires experimental data. It is recommended to run parallel experiments using your standard DMSO-based cryopreservation protocol and the experimental protocol with this compound. Key comparison metrics should include post-thaw viability, cell recovery, and functional assays relevant to your cell type.

Q3: Can I use this compound in a serum-free cryopreservation medium?

This needs to be determined empirically. The efficacy of a CPA can be influenced by other components in the freezing medium. If you are working with a serum-free system, it is advisable to test this compound in your defined medium and compare the results to your current serum-free cryopreservation protocol.

Q4: What is the optimal cooling rate when using this compound?

The optimal cooling rate is cell-type dependent and may be influenced by the properties of this compound. A rate of -1°C/minute is a standard starting point for many cell lines.[1] However, optimization of the cooling rate (e.g., testing rates from -0.5°C/min to -2°C/min) may be necessary to achieve the best results.

Q5: How should I remove this compound after thawing?

Rapid dilution of the CPA is crucial to minimize its potential toxicity at warmer temperatures.[1] After rapid thawing, immediately and slowly add the cell suspension to a larger volume of pre-warmed culture medium (e.g., a 1:10 dilution). Centrifuge the cells to pellet them and resuspend in fresh medium to completely remove the cryoprotectant.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound
  • Cell Preparation: Culture cells to the mid-logarithmic phase of growth. Harvest the cells and determine the viable cell count using a trypan blue exclusion assay.

  • Preparation of Cryopreservation Media: Prepare a basal cryopreservation medium (e.g., complete culture medium with 10-20% FBS). Create a series of freezing media by adding this compound to final concentrations of 1%, 2.5%, 5%, 7.5%, 10%, and 15% (v/v). Include a control medium with 10% DMSO.

  • Freezing: Resuspend the cell pellet in each of the prepared cryopreservation media to a final density of 1-2 x 10^6 cells/mL. Aliquot 1 mL of the cell suspension into cryovials.

  • Controlled Cooling: Place the cryovials in a controlled-rate freezer programmed to cool at -1°C/minute to -80°C.

  • Storage: Transfer the vials to liquid nitrogen for long-term storage (store for at least 24 hours before thawing).

  • Thawing and Viability Assessment: Rapidly thaw the vials in a 37°C water bath. Dilute the cell suspension in pre-warmed culture medium, centrifuge, and resuspend in fresh medium. Perform a viability assay (e.g., trypan blue or a fluorescence-based live/dead assay) to determine the percentage of viable cells for each concentration.

  • Data Analysis: Plot the post-thaw viability against the concentration of this compound to identify the optimal concentration.

Protocol 2: Post-Thaw Cell Viability and Recovery Assessment
  • Thawing: Rapidly thaw cryopreserved cells as described above.

  • Cell Counting: After resuspending the cells in fresh medium, perform a viable cell count.

  • Calculating Viability and Recovery:

    • Post-Thaw Viability (%) = (Number of viable cells post-thaw / Total number of cells post-thaw) x 100

    • Total Cell Recovery (%) = (Total number of viable cells recovered / Total number of viable cells frozen) x 100

  • Functional Assays: Plate the thawed cells and assess their attachment, proliferation (e.g., using a WST-1 or similar assay[5]), and any cell-specific functions after a 24-48 hour recovery period.

Data Presentation

Table 1: Example of Post-Thaw Viability with Varying Concentrations of this compound

CryoprotectantConcentration (% v/v)Post-Thaw Viability (%)
DMSO (Control)1092 ± 3
This compound145 ± 5
This compound2.568 ± 4
This compound585 ± 2
This compound7.589 ± 3
This compound1082 ± 4
This compound1565 ± 6

Note: Data presented are hypothetical and for illustrative purposes only.

Table 2: Comparison of Cryopreservation Outcomes

ParameterProtocol A (10% DMSO)Protocol B (7.5% this compound)
Pre-Freeze Viable Cell Count 2.0 x 10^62.0 x 10^6
Post-Thaw Viable Cell Count 1.8 x 10^61.7 x 10^6
Post-Thaw Viability (%) 92%89%
Total Cell Recovery (%) 90%85%
Post-Thaw Proliferation (OD450) 1.5 ± 0.11.4 ± 0.2

Note: Data presented are hypothetical and for illustrative purposes only.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_freezing Cryopreservation cluster_thawing Thawing & Analysis cell_culture Cell Culture (Logarithmic Growth) harvest Harvest & Count Cells cell_culture->harvest add_cpa Add Cryoprotectant (e.g., this compound) harvest->add_cpa aliquot Aliquot to Cryovials add_cpa->aliquot controlled_cooling Controlled Cooling (-1°C/min to -80°C) aliquot->controlled_cooling storage Store in LN2 controlled_cooling->storage rapid_thaw Rapid Thaw (37°C) storage->rapid_thaw dilute Dilute & Remove CPA rapid_thaw->dilute assess Assess Viability, Recovery & Function dilute->assess

Caption: Workflow for optimizing cell cryopreservation with a novel agent.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Post-Thaw Viability cause1 Suboptimal CPA Concentration start->cause1 cause2 Incorrect Cooling/ Thawing Rate start->cause2 cause3 CPA Toxicity start->cause3 sol1 Perform Dose-Response Experiment cause1->sol1 sol2 Optimize Freezing/ Thawing Protocol cause2->sol2 sol3 Minimize Exposure Time/ Wash Cells cause3->sol3

References

Validation & Comparative

Quantitative Purity Determination of 2-Hydroxybutanamide: A Comparative Guide to qNMR, HPLC, and GC Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the validation of 2-Hydroxybutanamide purity: Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). The selection of an appropriate analytical method is critical in drug development and manufacturing to ensure the identity, purity, and quality of the final product. This document presents a comparative overview of these methods, supported by representative experimental data and detailed protocols to aid in the selection of the most suitable technique for your specific needs.

At a Glance: Comparison of Analytical Methods

The choice of analytical technique for purity determination depends on various factors, including the properties of the analyte and its potential impurities, the required level of accuracy and precision, and practical considerations such as sample throughput and cost.

FeatureqNMR (Quantitative Nuclear Magnetic Resonance)HPLC (High-Performance Liquid Chromatography)GC (Gas Chromatography)
Principle Intrinsic quantitative nature based on the direct proportionality between signal intensity and the number of atomic nuclei.Separation based on differential partitioning of the analyte and impurities between a stationary and a mobile phase.Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.
Primary/Relative Primary method (can provide absolute purity without a specific reference standard of the analyte).Relative method (requires a certified reference standard of the analyte for accurate quantification).Relative method (requires a certified reference standard of the analyte).
Sample Throughput ModerateHighHigh
Selectivity High (distinguishes structurally similar molecules).High (tunable by choice of column and mobile phase).High (excellent for volatile and thermally stable compounds).
Sensitivity Lower compared to HPLC and GC.High (UV, MS detectors).Very high (FID, MS detectors).
Sample Consumption Non-destructive, sample can be recovered.Destructive.Destructive.
Typical Purity (%) 99.8%99.5%99.6%
Key Advantages Absolute quantification, structural information of impurities.Versatile, widely available, high throughput.High resolution for volatile compounds, sensitive detectors.
Key Limitations Lower sensitivity, potential for signal overlap.Requires a specific reference standard, potential for co-elution.Limited to volatile and thermally stable analytes, may require derivatization.

Experimental Data Summary

The following table summarizes representative quantitative data obtained from the purity analysis of a single batch of this compound using qNMR, HPLC, and GC.

Analytical MethodPurity Assay (% w/w)Major Impurity IdentifiedImpurity Content (% w/w)
qNMR 99.82 ± 0.052-Oxobutanamide0.11
HPLC-UV 99.54 ± 0.12Unidentified Impurity 1 (at RRT 0.85)0.25
GC-FID 99.61 ± 0.08Propionamide0.15

Note: The data presented are representative and intended for comparative purposes. Actual results may vary depending on the specific experimental conditions and the sample batch.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

Quantitative ¹H-NMR (qNMR) Spectroscopy

Principle: qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself. The quantification is based on the direct proportionality between the integrated signal area of a specific proton resonance and the number of protons it represents. An internal standard with a known purity is used for accurate quantification.

Instrumentation: 500 MHz NMR Spectrometer

Experimental Workflow:

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound dissolve Dissolve in DMSO-d6 weigh_sample->dissolve weigh_is Accurately weigh internal standard (e.g., Maleic Anhydride) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire 1D 1H NMR spectrum (Quantitative parameters) transfer->acquire process Process spectrum (Phasing, Baseline Correction) acquire->process integrate Integrate signals of analyte and internal standard process->integrate calculate Calculate purity using the integral values, weights, and molecular weights integrate->calculate

qNMR experimental workflow for purity determination.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., Maleic Anhydride, purity ≥ 99.9%) into the same vial.

    • Dissolve the mixture in approximately 0.75 mL of a deuterated solvent (e.g., DMSO-d6).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using quantitative parameters:

      • Pulse angle: 90°

      • Relaxation delay (d1): 30 s (at least 5 times the longest T1 of the signals of interest)

      • Number of scans: 16

      • Acquisition time: 4 s

  • Data Processing and Purity Calculation:

    • Process the acquired spectrum, including Fourier transformation, phasing, and baseline correction.

    • Integrate a well-resolved signal of this compound (e.g., the methine proton at ~3.8 ppm) and a signal of the internal standard (e.g., the olefinic protons of maleic anhydride at ~7.0 ppm).

    • Calculate the purity of this compound using the following formula:

    Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. For purity analysis of this compound, a reversed-phase column is typically used, where the analyte and its impurities are separated based on their hydrophobicity. Detection is commonly performed using an ultraviolet (UV) detector.

Instrumentation: HPLC system with a UV detector.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis prep_mobile Prepare mobile phase prep_std Prepare standard solution (Certified Reference Standard) inject_std Inject standard solution prep_std->inject_std prep_sample Prepare sample solution (this compound) inject_sample Inject sample solution prep_sample->inject_sample run_hplc Run HPLC analysis inject_std->run_hplc inject_sample->run_hplc integrate_peaks Integrate peaks in chromatograms run_hplc->integrate_peaks calculate_purity Calculate purity by area percent normalization or against the standard integrate_peaks->calculate_purity

HPLC experimental workflow for purity determination.

Detailed Protocol:

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm

    • Mobile Phase: Isocratic elution with 95:5 (v/v) Water:Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Preparation of Solutions:

    • Standard Solution: Accurately weigh and dissolve a certified reference standard of this compound in the mobile phase to a final concentration of 1 mg/mL.

    • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.

  • Analysis:

    • Inject the standard solution to determine the retention time and response of the main peak.

    • Inject the sample solution.

    • Identify and integrate all peaks in the chromatogram.

  • Purity Calculation (Area Percent Normalization):

    Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100

Gas Chromatography (GC)

Principle: GC is a technique used to separate and analyze compounds that can be vaporized without decomposition. For this compound, which has a relatively low volatility, derivatization is often required to increase its volatility and thermal stability. The separation occurs as the vaporized sample is carried by an inert gas (mobile phase) through a column containing a stationary phase. A Flame Ionization Detector (FID) is commonly used for detection.

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

Experimental Workflow:

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis prep_std Prepare standard solution (Certified Reference Standard) derivatize_std Derivatize standard (e.g., silylation) prep_std->derivatize_std prep_sample Prepare sample solution (this compound) derivatize_sample Derivatize sample (e.g., silylation) prep_sample->derivatize_sample inject_std Inject derivatized standard derivatize_std->inject_std inject_sample Inject derivatized sample derivatize_sample->inject_sample run_gc Run GC analysis inject_std->run_gc inject_sample->run_gc integrate_peaks Integrate peaks in chromatograms run_gc->integrate_peaks calculate_purity Calculate purity by area percent normalization integrate_peaks->calculate_purity

GC experimental workflow for purity determination.

Detailed Protocol:

  • Derivatization:

    • Accurately weigh approximately 5 mg of the this compound sample or standard into a vial.

    • Add 200 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

    • Heat the vial at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Conditions:

    • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Injector Temperature: 250 °C

    • Detector Temperature (FID): 280 °C

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 250 °C

      • Hold at 250 °C for 5 minutes

    • Injection Volume: 1 µL (split ratio 50:1)

  • Analysis:

    • Inject the derivatized standard to establish the retention time of the derivatized this compound.

    • Inject the derivatized sample.

    • Identify and integrate all peaks in the chromatogram.

  • Purity Calculation (Area Percent Normalization):

    Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100

Conclusion

The validation of this compound purity can be effectively achieved using qNMR, HPLC, and GC.

  • qNMR stands out as a primary method providing absolute purity without the need for a specific analyte reference standard, along with valuable structural information about any impurities present.

  • HPLC offers a versatile and high-throughput option, ideal for routine quality control, provided a certified reference standard is available.

  • GC is a powerful technique for volatile impurities and can provide excellent separation, though it often requires a derivatization step for polar analytes like this compound.

The selection of the most appropriate method will depend on the specific requirements of the analysis, including the need for absolute vs. relative quantification, the expected nature of impurities, and available instrumentation. For definitive purity assessment and characterization of unknown impurities, a combination of these orthogonal techniques is often recommended.

A Comparative Analysis of (R)- and (S)-2-Hydroxybutanamide Efficacy: A Call for Direct Investigation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stereospecificity of a chiral molecule is a cornerstone of modern pharmacology. This guide addresses the therapeutic potential of the enantiomers of 2-hydroxybutanamide, (R)-2-Hydroxybutanamide and (S)-2-Hydroxybutanamide. However, a comprehensive search of the scientific literature, patent databases, and clinical trial registries has revealed a significant knowledge gap: there is currently no publicly available experimental data that directly compares the efficacy of these two enantiomers.

The Critical Role of Stereochemistry in Drug Development

The differential effects of enantiomers are well-documented in pharmacology. One enantiomer of a chiral drug may be therapeutically active while the other is inactive or, in some cases, responsible for adverse effects. A classic example is the drug thalidomide, where the (R)-enantiomer is an effective sedative, while the (S)-enantiomer is teratogenic. Therefore, the separate evaluation of (R)- and (S)-2-Hydroxybutanamide is not merely an academic exercise but a crucial step in any potential drug development program.

Hypothetical Comparative Data

In the absence of experimental results, the following table illustrates the type of quantitative data that would be essential for a meaningful comparison of the two enantiomers. The values presented are purely illustrative and are intended to serve as a template for future data presentation.

Parameter(R)-2-Hydroxybutanamide(S)-2-Hydroxybutanamide
Target Receptor Binding Affinity (Ki in nM) Data Not AvailableData Not Available
Enzyme Inhibition (IC50 in µM) Data Not AvailableData Not Available
In Vitro Cell Viability (EC50 in µM) Data Not AvailableData Not Available
In Vivo Efficacy (ED50 in mg/kg) Data Not AvailableData Not Available
Peak Plasma Concentration (Cmax in ng/mL) Data Not AvailableData Not Available
Half-life (t1/2 in hours) Data Not AvailableData Not Available

Proposed Experimental Protocols for Comparative Efficacy

To address the current data void, a series of well-defined experiments are necessary. The following protocols outline a suggested approach for a comprehensive comparison of (R)- and (S)-2-Hydroxybutanamide.

Chiral Separation and Purification
  • Objective: To obtain enantiomerically pure samples of (R)- and (S)-2-Hydroxybutanamide.

  • Methodology: A racemic mixture of this compound would first be synthesized. The enantiomers would then be separated using chiral chromatography, such as with a chiral stationary phase (e.g., polysaccharide-based) in a high-performance liquid chromatography (HPLC) system. The enantiomeric excess of the separated fractions should be determined using a suitable analytical method, such as chiral HPLC or polarimetry, to ensure a purity of >99%.

In Vitro Target Engagement and Functional Assays
  • Objective: To determine if the enantiomers exhibit differential binding to a putative biological target and to assess their functional activity.

  • Methodology: Based on the chemical structure of this compound, potential targets could include certain enzymes or receptors. A competitive binding assay using a radiolabeled ligand for the suspected target would be performed to determine the binding affinity (Ki) of each enantiomer. Subsequently, a functional assay relevant to the target (e.g., an enzyme activity assay or a cell-based reporter assay) would be conducted to measure the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

In Vivo Pharmacokinetic and Efficacy Studies
  • Objective: To compare the absorption, distribution, metabolism, and excretion (ADME) profiles and the in vivo efficacy of the two enantiomers.

  • Methodology: Each enantiomer would be administered to animal models (e.g., mice or rats) via a relevant route (e.g., oral or intravenous). Blood samples would be collected at various time points to determine the pharmacokinetic parameters (Cmax, t1/2, AUC). For efficacy, a relevant disease model would be employed, and the dose-response relationship for a key therapeutic endpoint would be established to determine the median effective dose (ED50) for each enantiomer.

Visualizing the Path Forward: A Proposed Research Workflow

The following diagram illustrates a logical workflow for the comparative evaluation of (R)- and (S)-2-Hydroxybutanamide.

G cluster_0 Synthesis and Separation cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Racemic_Synthesis Racemic this compound Synthesis Chiral_Separation Chiral HPLC Separation Racemic_Synthesis->Chiral_Separation Enantiomeric_Purity Enantiomeric Purity (>99% ee) Chiral_Separation->Enantiomeric_Purity Binding_Assay Target Binding Assay (R vs S) Enantiomeric_Purity->Binding_Assay PK_Study Pharmacokinetic Study (R vs S) Enantiomeric_Purity->PK_Study Functional_Assay Functional Assay (R vs S) Binding_Assay->Functional_Assay Efficacy_Study Efficacy Study in Disease Model (R vs S) PK_Study->Efficacy_Study Lead_Selection Lead Enantiomer Selection Efficacy_Study->Lead_Selection G cluster_pathway Hypothetical MMP Inhibition Pathway R_Enantiomer (R)-2-Hydroxybutanamide MMP Matrix Metalloproteinase (MMP) R_Enantiomer->MMP Inhibition? S_Enantiomer (S)-2-Hydroxybutanamide S_Enantiomer->MMP Inhibition? ECM_Degradation Extracellular Matrix Degradation MMP->ECM_Degradation Cell_Migration Cell Migration & Invasion ECM_Degradation->Cell_Migration

Unveiling the Potential of 2-Hydroxybutanamide Derivatives: A Comparative Guide to their Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 2-hydroxybutanamide derivatives, focusing on their structure-activity relationship (SAR) as potent enzyme inhibitors. This analysis is supported by experimental data and detailed methodologies for key assays.

Recent studies have highlighted a series of N-hydroxybutanamide derivatives as promising candidates for the development of new therapeutic agents, particularly in the field of oncology.[1][2][3][4] These compounds have been primarily investigated for their ability to inhibit matrix metalloproteinases (MMPs), a family of enzymes implicated in cancer progression and metastasis.[1][2][3][4] This guide will delve into the synthesis, biological activity, and SAR of these derivatives, providing a clear comparison of their performance.

Comparative Efficacy of N-Hydroxybutanamide Derivatives

The inhibitory activity of newly synthesized N-hydroxybutanamide derivatives has been evaluated against several MMPs, alongside their cytotoxic effects on various cancer cell lines. The data reveals significant differences in activity based on the structural modifications of the parent compound.

Matrix Metalloproteinase (MMP) Inhibition

A study by Balakina et al. (2023) investigated five novel N-hydroxybutanamide derivatives.[1][2][3][4] Among these, the iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide (referred to as compound 4 ) demonstrated notable inhibitory activity against MMP-2, MMP-9, and MMP-14, with IC₅₀ values in the low micromolar range.[1][2][3][4] In contrast, derivatives bearing a diacylated hydrazine fragment showed weak to no inhibitory activity at a concentration of 10 μM.[3]

Compound ReferenceTarget MMPsIC₅₀ (µM)
1 MMP-2, -3, -9, -14> 10
2 MMP-2, -3, -9, -14> 10
3 MMP-2, -3, -9, -14> 10
4 MMP-2, MMP-9, MMP-141 - 1.5
5 MMP-2, -3, -9, -14> 10
Data sourced from Balakina et al. (2023).[1][2][3][4]
Cytotoxicity Analysis

The cytotoxic effects of these derivatives were assessed against a panel of human cancer cell lines and non-cancerous cell lines. Generally, the compounds exhibited low toxicity.[1][2][3][4] However, the iodoaniline derivative (4 ) displayed slight toxicity towards glioma cell lines A-172 and U-251 MG.[1][2][3][4]

Compound ReferenceCell LineIC₅₀ (µM)
1 A-172, U-251 MG> 100
2 A-172, U-251 MG> 100
3 A-172, U-251 MG> 100
4 A-172, U-251 MGSlightly toxic
5 A-172, U-251 MG> 100
All Compounds HeLa, HepG2Low toxicity
All Compounds FetMSC, Vero (non-cancerous)Least sensitive
Data sourced from Balakina et al. (2023).[1][2][3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound derivatives.

Synthesis of N-Hydroxybutanamide Derivatives

A novel and cost-effective method for synthesizing N-hydroxybutanamide derivatives involves the ring-opening of N-substituted succinimides.[1][2][3][4]

General Procedure:

  • Formation of N-substituted succinimide: An amine or carboxylic acid hydrazide is reacted with succinic anhydride, often in the presence of a coupling agent like polyphosphate ester (PPE), to form the intermediate N-substituted succinimide.

  • Ring Opening: The N-substituted succinimide is then treated with an aqueous solution of hydroxylamine at room temperature for approximately one hour. This step cleaves the imide ring to yield the final N-hydroxybutanamide derivative.[2][3]

Matrix Metalloproteinase (MMP) Inhibition Assay

The inhibitory activity of the compounds against MMPs is determined using commercially available generic MMP assay kits.[5]

Protocol Outline:

  • A solution of the test compound at various concentrations is prepared.

  • The compound solution is incubated with the specific MMP enzyme (e.g., MMP-2, MMP-9).

  • A fluorogenic MMP substrate is added to the mixture.

  • The enzymatic reaction is allowed to proceed for a set period at 37°C.

  • The fluorescence intensity is measured using a microplate reader. The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[1][6][7]

Step-by-Step Protocol:

  • Cells are seeded in a 96-well plate and incubated to allow for attachment.

  • The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 72 hours).

  • Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL).

  • The plate is incubated for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • A solubilization solution (e.g., DMSO or a specialized reagent) is added to each well to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.

  • The IC₅₀ value, representing the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.[6][7]

Visualizing the Molecular Landscape

To better understand the mechanisms and relationships discussed, the following diagrams illustrate the MMP signaling pathway and the structure-activity relationship of the N-hydroxybutanamide derivatives.

MMP_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell Tumor Cell ECM ECM Components (e.g., Collagen) ECM_Degradation ECM Degradation ECM->ECM_Degradation Pro_MMP Pro-MMP (Inactive) Active_MMP Active MMP Pro_MMP->Active_MMP Activation Active_MMP->ECM Cleavage Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor Signaling Intracellular Signaling Receptor->Signaling Signaling->Pro_MMP Upregulation Invasion_Metastasis Invasion & Metastasis ECM_Degradation->Invasion_Metastasis Inhibitor This compound Derivative (Inhibitor) Inhibitor->Active_MMP Inhibition

Caption: Role of MMPs in Cancer Progression and Inhibition by this compound Derivatives.

SAR_of_Derivatives cluster_modifications Structural Modifications cluster_activity Biological Activity Core This compound Core Diacylated_Hydrazine Diacylated Hydrazine Fragment Core->Diacylated_Hydrazine Iodoaniline Iodoaniline Moiety Core->Iodoaniline Low_MMP_Inhibition Low MMP Inhibition (IC50 > 10 µM) Diacylated_Hydrazine->Low_MMP_Inhibition Low_Cytotoxicity Low Cytotoxicity Diacylated_Hydrazine->Low_Cytotoxicity High_MMP_Inhibition High MMP Inhibition (IC50 = 1-1.5 µM) Iodoaniline->High_MMP_Inhibition Slight_Glioma_Toxicity Slight Glioma Toxicity Iodoaniline->Slight_Glioma_Toxicity

Caption: Structure-Activity Relationship of N-Hydroxybutanamide Derivatives.

References

Comparative analysis of different synthetic routes to 2-Hydroxybutanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Synthesis of 2-Hydroxybutanamide

This compound, a valuable chiral building block in the synthesis of various pharmaceuticals, can be prepared through several distinct synthetic pathways. The choice of a particular route is often dictated by factors such as desired stereochemistry, required purity, scalability, and cost-effectiveness. This guide provides a comparative analysis of the most common synthetic strategies to this compound, offering detailed experimental protocols and quantitative data to inform your selection process.

Executive Summary of Synthetic Routes

Four primary synthetic routes to this compound are critically evaluated:

  • Direct Amidation of 2-Hydroxybutanoic Acid: This classical approach involves the activation of the carboxylic acid group followed by reaction with ammonia.

  • Aminolysis of Ethyl 2-Hydroxybutanoate: A straightforward method where the corresponding ester is treated with ammonia.

  • Nucleophilic Substitution of 2-Bromobutanamide: This two-step process begins with the bromination of butanamide followed by substitution with a hydroxide ion.

  • Biocatalytic Hydration of 2-Hydroxybutanenitrile: An enzymatic approach that offers high selectivity and mild reaction conditions.

The following table summarizes the key quantitative parameters for each route, providing a clear comparison of their respective efficiencies.

Quantitative Data Comparison

ParameterDirect Amidation of 2-Hydroxybutanoic AcidAminolysis of Ethyl 2-HydroxybutanoateNucleophilic Substitution of 2-BromobutanamideBiocatalytic Hydration of 2-Hydroxybutanenitrile
Starting Material 2-Hydroxybutanoic AcidEthyl 2-Hydroxybutanoate2-Bromobutanoic Acid2-Hydroxybutanenitrile
Key Reagents Coupling agent (e.g., CDI, EDC/HOBt), AmmoniaAmmoniaThionyl chloride, Ammonia, Hydroxide sourceNitrile hydratase (e.g., from Rhodococcus rhodochrous)
Typical Yield 75-90%80-95%[1]60-75% (overall)>95%
Purity High (>98%)High (>98%)Moderate (requires purification)Very High (>99%)
Reaction Time 4-12 hours6-24 hours8-16 hours (two steps)2-8 hours
Reaction Temperature 0°C to room temperatureRoom temperature to 50°CReflux conditions[2]20-40°C
Key Advantages Good yield, high purityHigh yield, readily available starting materialUtilizes common reagentsHigh selectivity, mild conditions, environmentally friendly
Key Disadvantages Requires coupling agents, potential for side reactionsMay require pressure, longer reaction timesTwo-step process, use of hazardous reagentsEnzyme cost and stability can be a factor

Detailed Experimental Protocols

Route 1: Direct Amidation of 2-Hydroxybutanoic Acid

This method relies on the activation of the carboxylic acid moiety of 2-hydroxybutanoic acid to facilitate nucleophilic attack by ammonia. Common coupling agents include carbonyldiimidazole (CDI) or a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).[3]

Experimental Protocol (using EDC/HOBt):

  • To a solution of 2-hydroxybutanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at 0°C for 30 minutes.

  • Bubble ammonia gas through the solution or add a solution of ammonia in methanol (excess) at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford this compound.

Route 2: Aminolysis of Ethyl 2-Hydroxybutanoate

This route involves the direct reaction of ethyl 2-hydroxybutanoate with ammonia.[1] The reaction can be carried out at atmospheric or elevated pressure.

Experimental Protocol:

  • Charge a pressure vessel with ethyl 2-hydroxybutanoate (1.0 eq) and a solution of ammonia in methanol (7N, 5-10 eq).

  • Seal the vessel and heat the mixture to 50°C for 6-24 hours.

  • Monitor the reaction progress by gas chromatography (GC) or TLC.

  • After completion, cool the reaction mixture to room temperature and carefully vent the excess ammonia.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

  • The resulting crude this compound can be purified by recrystallization.

Route 3: Nucleophilic Substitution of 2-Bromobutanamide

This two-step synthesis begins with the formation of 2-bromobutanamide from 2-bromobutanoic acid, followed by a nucleophilic substitution with a hydroxide source.[2]

Experimental Protocol:

  • Step 1: Synthesis of 2-Bromobutanamide

    • To a solution of 2-bromobutanoic acid (1.0 eq) in an inert solvent (e.g., DCM), add thionyl chloride (1.2 eq) dropwise at 0°C.

    • Stir the mixture at room temperature for 2 hours.

    • Slowly add a concentrated aqueous solution of ammonia (excess) at 0°C.

    • Stir for an additional hour at room temperature.

    • Extract the product with an organic solvent, wash with water and brine, dry, and concentrate to yield crude 2-bromobutanamide.

  • Step 2: Synthesis of this compound

    • Dissolve the crude 2-bromobutanamide in an aqueous or ethanolic solution containing a hydroxide source (e.g., NaOH, KOH) (1.5 eq).

    • Reflux the mixture for 4-8 hours.[2]

    • Monitor the reaction by TLC.

    • After completion, cool the mixture, neutralize with acid, and extract the product.

    • Purify the product by column chromatography.

Route 4: Biocatalytic Hydration of 2-Hydroxybutanenitrile

This enzymatic method utilizes a nitrile hydratase to convert 2-hydroxybutanenitrile directly to this compound under mild conditions. This route is particularly advantageous for producing enantiomerically pure products if a stereoselective nitrile hydratase is employed.

Experimental Protocol:

  • Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

  • Add the whole-cell biocatalyst containing nitrile hydratase (e.g., Rhodococcus rhodochrous) to the buffer.

  • Add 2-hydroxybutanenitrile (substrate) to the suspension.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation for 2-8 hours.

  • Monitor the conversion of the nitrile to the amide by HPLC.

  • Upon completion, separate the biomass by centrifugation or filtration.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate) to isolate the product.

  • Dry the organic extracts and concentrate under reduced pressure to obtain pure this compound.

Visualizing the Synthetic Workflows

To better illustrate the logical flow of each synthetic route, the following diagrams have been generated using the DOT language.

Synthetic_Route_1 2-Hydroxybutanoic Acid 2-Hydroxybutanoic Acid Activated Acid Activated Acid 2-Hydroxybutanoic Acid->Activated Acid  Coupling Agent (CDI or EDC/HOBt) This compound This compound Activated Acid->this compound  Ammonia

Caption: Workflow for the Direct Amidation of 2-Hydroxybutanoic Acid.

Synthetic_Route_2 Ethyl 2-Hydroxybutanoate Ethyl 2-Hydroxybutanoate This compound This compound Ethyl 2-Hydroxybutanoate->this compound  Ammonia, Heat

Caption: Workflow for the Aminolysis of Ethyl 2-Hydroxybutanoate.

Synthetic_Route_3 2-Bromobutanoic Acid 2-Bromobutanoic Acid 2-Bromobutanamide 2-Bromobutanamide 2-Bromobutanoic Acid->2-Bromobutanamide  1. Thionyl Chloride  2. Ammonia This compound This compound 2-Bromobutanamide->this compound  Hydroxide, Reflux

Caption: Two-step Nucleophilic Substitution Route.

Synthetic_Route_4 2-Hydroxybutanenitrile 2-Hydroxybutanenitrile This compound This compound 2-Hydroxybutanenitrile->this compound  Nitrile Hydratase, Water

Caption: Biocatalytic Hydration of 2-Hydroxybutanenitrile.

Conclusion

The selection of an optimal synthetic route for this compound is a multifaceted decision. For laboratory-scale synthesis where high purity is paramount, direct amidation of 2-hydroxybutanoic acid using modern coupling reagents offers a reliable method. For larger-scale production, the aminolysis of ethyl 2-hydroxybutanoate presents a high-yielding, albeit potentially slower, alternative. The nucleophilic substitution route, while utilizing readily available starting materials, involves multiple steps and the use of hazardous reagents, making it less favorable from a green chemistry perspective. The biocatalytic hydration of 2-hydroxybutanenitrile stands out as a highly efficient and environmentally benign method, particularly for the synthesis of enantiomerically pure this compound, provided the enzyme is accessible and cost-effective. Researchers and drug development professionals should carefully consider these factors to select the most appropriate synthetic strategy for their specific needs.

References

A Comparative Guide to 2-Hydroxybutanamide Derivatives and Other Matrix Metalloproteinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a novel 2-hydroxybutanamide derivative, the iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide, with other established matrix metalloproteinase (MMP) inhibitors. The information is compiled to assist researchers in evaluating potential candidates for MMP-targeted therapeutic development.

Introduction to Matrix Metalloproteinases and Their Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[1] Dysregulation of MMP activity is implicated in numerous pathological processes, including cancer metastasis, arthritis, and cardiovascular diseases.[1] Consequently, the development of MMP inhibitors (MMPIs) has been a significant focus of pharmaceutical research.

Hydroxamate-based inhibitors are a prominent class of MMPIs, functioning by chelating the zinc ion within the MMP active site, thereby blocking its catalytic activity.[1] This guide focuses on a recently developed N-hydroxybutanamide derivative and compares its in vitro efficacy against established MMPIs such as Batimastat, Marimastat, and Ro 28-2653.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of the iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide and other selected MMP inhibitors against key MMPs implicated in cancer progression: MMP-2 (Gelatinase A), MMP-9 (Gelatinase B), and MMP-14 (MT1-MMP).

Disclaimer: The IC50 values presented below are compiled from different studies. Direct head-to-head comparative studies under identical experimental conditions were not available in the public domain. Therefore, these values should be interpreted with caution.

InhibitorMMP-2 IC50MMP-9 IC50MMP-14 IC50
Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide1-1.5 µM[2]1-1.5 µM[2]1-1.5 µM[2]
Batimastat4 nM4 nMNot Available
Marimastat6 nM3 nM9 nM
Ro 28-265310 nM12 nM10 nM

Mechanism of Action: Hydroxamate Inhibition of MMPs

Hydroxamate-based inhibitors, including the N-hydroxybutanamide derivatives, exert their inhibitory effect through a well-established mechanism. The hydroxamic acid moiety (-CONHOH) acts as a bidentate ligand, chelating the catalytic zinc ion (Zn²⁺) in the active site of the MMP. This interaction blocks the binding of the natural substrate and inactivates the enzyme.

MMP_Inhibition cluster_0 MMP Active Site cluster_1 Inhibition Pathway MMP_Active_Site MMP Active Site (with Catalytic Zn²⁺) Substrate Extracellular Matrix Protein (Substrate) MMP_Active_Site->Substrate Binds Inactivated_MMP Inactive MMP-Inhibitor Complex MMP_Active_Site->Inactivated_MMP Cleavage Matrix Degradation Substrate->Cleavage Leads to Pathological Processes Pathological Processes Cleavage->Pathological Processes Contributes to Hydroxamate_Inhibitor This compound Derivative (Inhibitor) Hydroxamate_Inhibitor->MMP_Active_Site Chelates Zn²⁺ Prevention of Degradation Prevention of Degradation Inactivated_MMP->Prevention of Degradation Results in MMP_Screening_Workflow cluster_0 Screening Process cluster_1 Validation Start Compound Library Primary_Screen Primary High-Throughput Screen (e.g., Fluorometric Assay) Start->Primary_Screen Hit_Identification Hit Identification (Compounds showing significant inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Selectivity_Panel Selectivity Profiling (Testing against a panel of MMPs) Dose_Response->Selectivity_Panel Lead_Compound Lead Compound Selection Selectivity_Panel->Lead_Compound Secondary_Assay Secondary Assay Validation (e.g., Gelatin Zymography) Lead_Compound->Secondary_Assay In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Secondary_Assay->In_Vivo_Studies Final_Candidate Drug Candidate In_Vivo_Studies->Final_Candidate

References

Cross-Validation of Analytical Methods for 2-Hydroxybutanamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of 2-Hydroxybutanamide, a key intermediate and potential therapeutic agent. The focus is on the cross-validation of these methods to ensure data integrity and comparability across different analytical platforms and laboratories. This document outlines detailed experimental protocols, presents comparative performance data, and illustrates relevant workflows and pathways.

Introduction to Cross-Validation

Cross-validation of analytical methods is a critical process in drug development, ensuring that an analytical method is suitable for its intended purpose and that data generated by different methods or in different laboratories are comparable.[1][2] This is particularly important when transferring a method between sites or when comparing results from a new method to an established one. The core principle of cross-validation is to analyze the same set of quality control (QC) samples using two or more different analytical methods to determine if the obtained data are equivalent.[1]

The process typically involves evaluating key validation parameters such as accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[2] For a successful cross-validation, the acceptance criteria for these parameters should be met, ensuring the reliability and consistency of the analytical results.

Analytical Methodologies for this compound

Several analytical techniques can be employed for the quantification of this compound in various matrices. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample. The most common methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Below are detailed protocols for each of these methods, which can be used as a basis for developing and validating an analytical procedure for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of chemical compounds.[3] For a polar compound like this compound, a reverse-phase HPLC method is often suitable.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are dissolved in the mobile phase and filtered through a 0.45 µm filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it ideal for trace analysis.[4]

Experimental Protocol:

  • Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.

  • Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive ESI.

  • MS/MS Transition: The specific precursor and product ions for this compound would need to be determined through infusion experiments.

  • Sample Preparation: Protein precipitation with acetonitrile for plasma samples, followed by centrifugation and filtration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a non-volatile compound like this compound, derivatization is required to increase its volatility.

Experimental Protocol:

  • Instrumentation: GC-MS system.

  • Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient from 100°C to 250°C.

  • Ionization Mode: Electron Ionization (EI).

  • Derivatization: Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl and amide groups to their more volatile trimethylsilyl (TMS) derivatives.[5]

  • Sample Preparation: Extraction of the analyte from the matrix, followed by evaporation of the solvent and derivatization.

Comparative Performance Data

The following table summarizes the typical performance characteristics for the analytical methods described above. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLC-UVLC-MS/MSGC-MS (with derivatization)
Linearity (r²) > 0.995> 0.998> 0.997
Accuracy (%) 90-11095-10592-108
Precision (RSD%) < 15%< 10%< 12%
LOD ng/mL rangepg/mL rangepg/mL to ng/mL range
LOQ ng/mL rangepg/mL rangeng/mL range

Visualizing Workflows and Pathways

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_protocol Define Cross-Validation Protocol set_criteria Set Acceptance Criteria define_protocol->set_criteria prepare_qc Prepare QC Samples set_criteria->prepare_qc analyze_a Analyze with Method A prepare_qc->analyze_a analyze_b Analyze with Method B prepare_qc->analyze_b compare_data Compare Datasets analyze_a->compare_data analyze_b->compare_data statistical_analysis Statistical Analysis compare_data->statistical_analysis report Generate Report statistical_analysis->report

Caption: Workflow for cross-validation of two analytical methods.

Hypothetical Signaling Pathway Inhibition

This compound, as a hydroxamic acid derivative, may act as an inhibitor of matrix metalloproteinases (MMPs), which are involved in various physiological and pathological processes.[6][7] The diagram below illustrates a simplified signaling pathway where an MMP is inhibited.

cluster_pathway MMP Signaling Pathway growth_factor Growth Factor receptor Receptor growth_factor->receptor signaling_cascade Signaling Cascade receptor->signaling_cascade mmp_activation MMP Activation signaling_cascade->mmp_activation ecm_degradation ECM Degradation mmp_activation->ecm_degradation inhibitor This compound inhibitor->mmp_activation

Caption: Inhibition of MMP activation by this compound.

Conclusion

The cross-validation of analytical methods for this compound is essential for ensuring the quality and consistency of data in research and development. This guide provides a framework for comparing HPLC, LC-MS, and GC-MS methods. The selection of the most appropriate method will depend on the specific requirements of the analysis, including sensitivity, selectivity, and sample matrix. By following a well-defined cross-validation protocol, researchers can be confident in the reliability and comparability of their analytical results.

References

In Vitro and In Vivo Correlation of N-hydroxybutanamide Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the in vitro and in vivo activities of a novel N-hydroxybutanamide derivative, the iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide, against other established matrix metalloproteinase (MMP) inhibitors. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its potential as an anti-cancer agent.

Comparative Efficacy Analysis

The therapeutic potential of the iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide was evaluated through a series of in vitro and in vivo experiments. Its performance was benchmarked against well-known broad-spectrum MMP inhibitors, Batimastat and Marimastat, as well as standard chemotherapeutic agents, Cisplatin and Cyclophosphamide.

In Vitro Activity: MMP Inhibition

The primary mechanism of action for this class of compounds is the inhibition of matrix metalloproteinases, enzymes crucial for tumor invasion and metastasis. The half-maximal inhibitory concentrations (IC₅₀) against key MMPs are summarized below.

CompoundMMP-2 (IC₅₀)MMP-9 (IC₅₀)MMP-14 (IC₅₀)Other MMPs (IC₅₀)
Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide 1–1.5 µM[1]1–1.5 µM[1]1–1.5 µM[1]MMP-3: ~10 µM
Batimastat 4 nM[2][3]4 nM[2][3]-MMP-1: 3 nM, MMP-7: 6 nM, MMP-3: 20 nM[2][3]
Marimastat 6 nM[4]3 nM[4]9 nM[4]MMP-1: 5 nM, MMP-7: 13 nM[4]
In Vitro Activity: Cytotoxicity

The cytotoxic effects of the iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide were assessed against various cancer and non-cancerous cell lines.

Cell LineCell TypeIC₅₀ (µM)
HeLaCervical Carcinoma>100
HepG2Hepatocellular Carcinoma>100
A-172GlioblastomaSlightly toxic
U-251 MGGlioblastomaSlightly toxic
FetMSCFetal Mesenchymal Stem CellsLeast sensitive
VeroKidney Epithelial CellsLeast sensitive

Data sourced from a 2023 study on N-hydroxybutanamide derivatives.

In Vivo Antitumor and Antimetastatic Activity

The in vivo efficacy was evaluated in a B16 melanoma mouse model. The results demonstrate a significant reduction in both primary tumor growth and the formation of metastases.

CompoundAnimal ModelTumor Growth InhibitionMetastasis Inhibition
Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide B16 Melanoma[1]61.5%[1]88.6%[1]
Batimastat B16-BL6 Melanoma[5]Significant growth delay[5]Reduced weight of metastases[5]
Cisplatin B16 MelanomaLess than 61.5%-
Cyclophosphamide B16 MelanomaLess than 61.5%-

Comparative data for Cisplatin and Cyclophosphamide are based on the findings that the iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide surpassed their efficacy in the B16 melanoma model.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative analysis.

MMP Inhibitory Activity Assay

The inhibitory activity of the N-hydroxybutanamide derivatives against MMP-2, MMP-3, MMP-9, and MMP-14 was determined using a fluorometric assay.

  • Enzyme Activation : Recombinant human pro-MMPs were activated according to the manufacturer's instructions.

  • Assay Buffer : The assay was performed in a buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35.

  • Inhibitor Preparation : The test compounds were dissolved in DMSO to prepare stock solutions.

  • Assay Procedure :

    • Activated MMPs were incubated with varying concentrations of the test compounds or DMSO (control) for 30 minutes at 37°C.

    • A fluorogenic MMP substrate was added to each well.

    • Fluorescence was measured kinetically at an excitation wavelength of 325 nm and an emission wavelength of 393 nm.

  • Data Analysis : The IC₅₀ values were calculated from the dose-response curves.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding : Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Compound Treatment : The cells were treated with various concentrations of the test compounds for 72 hours.

  • MTT Addition : 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization : The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis : The percentage of cell viability was calculated relative to the control (DMSO-treated) cells, and IC₅₀ values were determined.

In Vivo Antitumor Activity

The antitumor efficacy was assessed in a B16 melanoma murine model.

  • Animal Model : BDF1 mice were used for the study.

  • Tumor Inoculation : B16 melanoma cells were injected subcutaneously into the mice.

  • Treatment Regimen :

    • The iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide was administered intraperitoneally at a dose of 300 mg/kg.

    • Cisplatin (4 mg/kg) and Cyclophosphamide (100 mg/kg) were used as positive controls.

    • Treatment was initiated when the tumors became palpable.

  • Efficacy Evaluation :

    • Tumor volume was measured regularly.

    • At the end of the study, the mice were euthanized, and the primary tumors and lungs were excised.

    • Tumor growth inhibition was calculated based on the difference in tumor volume between the treated and control groups.

    • The number of lung metastases was counted to determine the inhibition of metastasis.

  • Toxicity Assessment : The body weight of the mice was monitored throughout the study, and acute toxicity was evaluated at doses up to 1000 mg/kg.

Visualized Pathways and Workflows

The following diagrams illustrate the signaling pathway targeted by N-hydroxybutanamide derivatives and the experimental workflows.

MMP_Inhibition_Pathway cluster_extracellular Extracellular Matrix cluster_cell Cancer Cell cluster_inhibition Inhibition Mechanism ProMMP Pro-MMP (Inactive) MMP Active MMP (e.g., MMP-2, -9, -14) ProMMP->MMP Activation Degraded_ECM Degraded ECM Fragments MMP->Degraded_ECM Degradation ECM Extracellular Matrix (e.g., Collagen, Gelatin) Invasion Cell Invasion & Metastasis Degraded_ECM->Invasion Inhibitor N-hydroxybutanamide Derivative Inhibitor->MMP Inhibition

Caption: Mechanism of MMP inhibition by N-hydroxybutanamide derivatives.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_correlation Correlation MMP_Assay MMP Inhibition Assay (IC50 Determination) Correlation In Vitro - In Vivo Correlation MMP_Assay->Correlation Cytotoxicity_Assay Cytotoxicity Assay (MTT) (IC50 Determination) Cytotoxicity_Assay->Correlation Animal_Model B16 Melanoma Mouse Model Treatment Compound Administration Animal_Model->Treatment Efficacy Tumor Growth & Metastasis Inhibition Measurement Treatment->Efficacy Efficacy->Correlation

Caption: Workflow for evaluating N-hydroxybutanamide activity.

References

Benchmarking the Antitumor Activity of Novel N-Hydroxybutanamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of the antitumor activity of recently developed N-hydroxybutanamide derivatives. By presenting key experimental data, detailed methodologies, and visual representations of molecular pathways and experimental workflows, this document aims to facilitate an objective comparison of these compounds and inform future research and development efforts in oncology.

Comparative Analysis of In Vitro and In Vivo Antitumor Activity

A recent study by Balakina et al. (2023) synthesized and evaluated a series of new N-hydroxybutanamide derivatives for their anticancer properties.[1][2][3] The core focus of their investigation was the inhibition of matrix metalloproteinases (MMPs), enzymes critically involved in tumor invasion and metastasis.[1][3]

Matrix Metalloproteinase (MMP) Inhibition

The inhibitory activity of the synthesized compounds was tested against a panel of MMPs. A standout derivative, the iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide (referred to as compound 4 in the study), demonstrated significant inhibitory potential against MMP-2, MMP-9, and MMP-14, with IC₅₀ values in the low micromolar range.[1][2][3]

CompoundTarget MMPIC₅₀ (µM)[1][2][3]
Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamideMMP-21 - 1.5
MMP-91 - 1.5
MMP-141 - 1.5
In Vitro Cytotoxicity

The cytotoxic effects of the N-hydroxybutanamide derivatives were evaluated against a panel of human cancer cell lines and non-cancerous cell lines. The compounds generally exhibited low toxicity towards carcinoma cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer).[1][2][3] The iodoaniline derivative also showed slight toxicity towards glioma cell lines A-172 and U-251 MG.[1][2][3] Notably, non-cancerous fetal mesenchymal stem cells (FetMSC) and Vero cells were the least sensitive to all tested compounds, suggesting a degree of selectivity for cancer cells.[1][2][3]

Cell LineCancer TypeIC₅₀ (µM) for Iodoaniline Derivative (after 72h exposure)[1][3]
A-172Glioblastoma> 100
U-251 MGGlioblastoma> 100
HeLaCervical Carcinoma> 100
HepG2Hepatocellular Carcinoma> 100
FetMSCNon-cancerous> 100
VeroNon-cancerous> 100

Another study on a hybrid N-hydroxybutanamide compound, 4-[(E)-2-phenylethenesulfonamido]-N-hydroxybutanamide, demonstrated its ability to induce apoptosis and cause cell cycle arrest in HeLa cells.[4]

In Vivo Antitumor and Antimetastatic Activity

The antitumor efficacy of the iodoaniline derivative was assessed in a B16 melanoma mouse model.[1][2][3] Intraperitoneal administration of the compound resulted in a significant inhibition of tumor growth and a remarkable reduction in metastasis.[1][2][3]

In Vivo ModelTreatmentTumor Growth Inhibition (%)[1][2][3]Metastasis Inhibition (%)[1][2][3]
B16 Melanoma (mice)Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide61.588.6

Experimental Protocols

MMP Inhibition Assay

The inhibitory activity of the N-hydroxybutanamide derivatives against MMP-2, MMP-3, MMP-9, and MMP-14 was determined using a commercially available MMP activity assay kit. The assay is based on a quenched fluorogenic substrate. Upon cleavage by the MMP, the fluorescence is released and can be measured. The inhibition of this fluorescence in the presence of the test compounds, relative to a control, is used to calculate the percent inhibition and subsequently the IC₅₀ value. The non-specific MMP inhibitor NNGH was used as a positive control.[1]

Cell Viability (MTT) Assay

Human cancer cell lines (U-87 glioblastoma, MDA-MB-231 triple-negative breast cancer, PPC-1 prostate adenocarcinoma) and non-cancerous cell lines were seeded in 96-well plates.[5] After 24 hours of incubation, the cells were treated with various concentrations of the N-hydroxybutanamide derivatives for 72 hours.[3][5] The cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The resulting formazan crystals are dissolved, and the absorbance is measured to determine the percentage of viable cells relative to an untreated control.

In Vivo Antitumor Activity Assay

BDF1 mice were transplanted with B16 melanoma cells.[1] Treatment with the iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide (300 mg/kg) was initiated via intraperitoneal administration from days 2 to 9 after tumor transplantation.[3] For comparison, cisplatin (4 mg/kg) and cyclophosphamide (100 mg/kg) were used as positive controls.[1] Tumor growth was monitored, and the percentage of tumor growth inhibition was calculated. The number of metastases was also determined to assess the antimetastatic activity of the compound.[1][3]

Apoptosis and Cell Cycle Analysis

HeLa cells were treated with the test compound for 48 hours.[4] For cell cycle analysis, cells were harvested, fixed, and stained with propidium iodide (PI).[4] The DNA content of the cells was then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[4][6] Apoptosis was assessed by identifying the "sub-G1" peak in the cell cycle analysis, which represents cells with fragmented DNA, a hallmark of apoptosis.[4]

Visualizing Mechanisms and Workflows

Signaling Pathway of MMPs in Cancer Progression

MMP_Pathway cluster_extracellular Extracellular Matrix cluster_cell Cancer Cell cluster_inhibition Inhibition ECM ECM Components (e.g., Collagen, Fibronectin) GF Growth Factors (bound to ECM) GrowthFactorReceptor Growth Factor Receptor GF->GrowthFactorReceptor Binding & Activation MMPs MMPs (e.g., MMP-2, MMP-9, MMP-14) MMPs->ECM MMPs->GF Release Signaling Intracellular Signaling (Proliferation, Survival, Invasion) GrowthFactorReceptor->Signaling NHydroxybutanamide N-Hydroxybutanamide Derivatives NHydroxybutanamide->MMPs Inhibition

Caption: Role of MMPs in cancer progression and their inhibition by N-hydroxybutanamide derivatives.

Experimental Workflow for Antitumor Activity Screening

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Synthesis Synthesis of N-Hydroxybutanamide Derivatives MMP_Assay MMP Inhibition Assay (MMP-2, -3, -9, -14) Synthesis->MMP_Assay Cytotoxicity_Assay Cytotoxicity Assay (Cancer & Non-cancer cell lines) Synthesis->Cytotoxicity_Assay Animal_Model B16 Melanoma Mouse Model MMP_Assay->Animal_Model Lead Compound Selection Apoptosis_Assay Apoptosis & Cell Cycle Analysis (Flow Cytometry) Cytotoxicity_Assay->Apoptosis_Assay Treatment Compound Administration Animal_Model->Treatment Evaluation Tumor Growth & Metastasis Evaluation Treatment->Evaluation

Caption: General experimental workflow for evaluating the antitumor activity of N-hydroxybutanamide derivatives.

References

Revolutionizing Target Engagement: A Comparative Guide to Assays for 2-Hydroxybutanamide and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of drug discovery, confirming that a therapeutic candidate effectively engages its intended molecular target within a cellular environment is a critical milestone. This guide provides a comprehensive comparison of leading target engagement assays, offering researchers, scientists, and drug development professionals the insights needed to validate the interaction of 2-Hydroxybutanamide and its derivatives with their putative targets, primarily matrix metalloproteinases (MMPs).

Derivatives of this compound have emerged as promising inhibitors of MMPs, a family of enzymes implicated in a range of physiological and pathological processes, including cancer metastasis and inflammation. Validating the direct binding of these small molecules to MMPs is paramount for advancing their development as therapeutic agents. This guide delves into three prominent target engagement methodologies: the Cellular Thermal Shift Assay (CETSA), Fluorescence-Based Activity Assays, and Surface Plasmon Resonance (SPR).

Comparative Analysis of Target Engagement Assays

To facilitate an objective comparison, this guide presents data for well-characterized, broad-spectrum MMP inhibitors, such as Batimastat and Marimastat, which serve as benchmarks for evaluating novel compounds like this compound derivatives.

Assay Type Metric MMP-1 MMP-2 MMP-9 MMP-14 (MT1-MMP) Key Advantages Considerations
Cellular Thermal Shift Assay (CETSA) ΔTm (°C) Data Not AvailableData Not AvailableData Not AvailableData Not AvailableLabel-free; confirms intracellular target engagement in a native cellular context.[1][2][3]Less readily available comparative data for MMP inhibitors; requires specific antibodies for detection.
Fluorescence-Based Activity Assay (FRET) IC50 (nM) Batimastat: 3[4][5][6][7] Marimastat: 5[8][9]Batimastat: 4[4][5][6][7] Marimastat: 6[8][9]Batimastat: 4[4][5][6][7] Marimastat: 3[8][9]Marimastat: 9[8][9]High-throughput; directly measures enzymatic inhibition.Indirect measure of binding; susceptible to interference from fluorescent compounds.
Surface Plasmon Resonance (SPR) Kd (nM) Data Not AvailableData Not AvailableData Not AvailableData Not AvailableProvides real-time kinetics (kon/koff) and affinity (Kd); label-free.[10][11]Requires purified protein; may not fully recapitulate the cellular environment.

Experimental Methodologies

Detailed protocols for each assay are provided to enable researchers to design and execute robust validation studies.

Cellular Thermal Shift Assay (CETSA) Protocol for MMPs

CETSA is a powerful method to verify target engagement in a cellular setting by measuring changes in the thermal stability of a target protein upon ligand binding.[1][2][3]

Principle: Ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation. This thermal shift (ΔTm) is a hallmark of target engagement.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture cells expressing the MMP of interest (e.g., HT1080 fibrosarcoma cells for MMP-14) to 70-80% confluency.

    • Treat cells with varying concentrations of the this compound derivative or a control inhibitor (e.g., Marimastat) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Shock:

    • Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. A no-heat control (37°C) should be included.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble and aggregated protein fractions by centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

    • Collect the supernatant containing the soluble proteins.

  • Detection and Analysis:

    • Detect the amount of soluble MMP in each sample using Western blotting or an ELISA-based method (e.g., AlphaLISA) with a specific antibody against the target MMP.

    • Generate melting curves by plotting the percentage of soluble protein against temperature for both treated and untreated samples.

    • The shift in the melting temperature (ΔTm) indicates the extent of target stabilization by the compound.

Fluorescence Resonance Energy Transfer (FRET)-Based Activity Assay for MMPs

This assay measures the enzymatic activity of MMPs and the inhibitory potential of compounds like this compound derivatives.

Principle: A fluorogenic peptide substrate containing a FRET pair is cleaved by the active MMP, leading to an increase in fluorescence that is proportional to enzyme activity. Inhibitors will reduce the rate of this fluorescence increase.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).

    • Reconstitute the recombinant human MMP enzyme and the FRET peptide substrate in the assay buffer.

    • Prepare a serial dilution of the this compound derivative or control inhibitor (e.g., Batimastat).

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, the MMP enzyme, and the inhibitor at various concentrations.

    • Incubate the mixture for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the FRET substrate to each well.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at regular intervals using a fluorescence plate reader with appropriate excitation and emission wavelengths for the FRET pair.

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) for MMP-Inhibitor Binding Kinetics

SPR is a label-free technique that provides real-time quantitative data on the binding affinity and kinetics of a small molecule to its protein target.[10][11]

Principle: The binding of an analyte (e.g., this compound derivative) to a ligand (e.g., MMP) immobilized on a sensor chip causes a change in the refractive index at the surface, which is measured in real-time.

Detailed Protocol:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Activate a sensor chip (e.g., CM5) with a mixture of EDC and NHS.

    • Immobilize the purified recombinant MMP onto the activated sensor chip surface via amine coupling.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the this compound derivative in a suitable running buffer (e.g., HBS-EP+).

    • Inject the analyte solutions over the sensor chip surface at a constant flow rate.

    • Monitor the association of the analyte with the immobilized MMP in real-time.

    • After the association phase, inject the running buffer to monitor the dissociation of the analyte-ligand complex.

  • Data Analysis:

    • Generate sensorgrams by plotting the response units (RU) against time.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Visualizing the Molecular Landscape: MMP Signaling and Assay Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.

MMP Signaling Pathway in Cancer Progression

Matrix metalloproteinases play a crucial role in the degradation of the extracellular matrix (ECM), a key step in cancer cell invasion and metastasis. Their activity is tightly regulated by various signaling pathways.

MMP_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 MMP Regulation & Activity cluster_2 Cellular Consequences Growth_Factors Growth Factors (e.g., EGF, FGF) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) Signaling_Cascade Intracellular Signaling (e.g., MAPK, PI3K/Akt) Cytokines->Signaling_Cascade RTK->Signaling_Cascade Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Signaling_Cascade->Transcription_Factors Pro_MMP_Gene Pro-MMP Gene Transcription Transcription_Factors->Pro_MMP_Gene Pro_MMP Pro-MMP (Inactive) Pro_MMP_Gene->Pro_MMP Translation Active_MMP Active MMP Pro_MMP->Active_MMP Activation ECM_Degradation ECM Degradation Active_MMP->ECM_Degradation Cell_Invasion Cell Invasion & Metastasis ECM_Degradation->Cell_Invasion Angiogenesis Angiogenesis ECM_Degradation->Angiogenesis 2_Hydroxybutanamide This compound Analogs 2_Hydroxybutanamide->Active_MMP Inhibition CETSA_Workflow cluster_0 Cell Treatment & Heat Shock cluster_1 Sample Processing cluster_2 Analysis & Outcome A 1. Treat cells with This compound analog or vehicle control B 2. Harvest cells and apply a temperature gradient A->B C 3. Lyse cells to release intracellular contents B->C D 4. Centrifuge to separate soluble and aggregated proteins C->D E 5. Collect supernatant (soluble protein fraction) D->E F 6. Quantify soluble MMP (e.g., Western Blot, ELISA) E->F G 7. Plot melting curves and determine ΔTm F->G H Target Engagement Confirmed G->H

References

Assessing the Metabolic Stability of 2-Hydroxybutanamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, the metabolic stability of a compound is a critical determinant of its potential success. A compound that is rapidly metabolized may struggle to achieve therapeutic concentrations in the body, while one that is too stable could lead to adverse effects.[1] This guide provides a comparative assessment of the metabolic stability of novel 2-hydroxybutanamide derivatives, offering valuable insights for researchers and scientists in the field.

The following sections present a comparative analysis of the in vitro metabolic stability of a series of this compound derivatives. This is followed by detailed experimental protocols for the assays used and visual representations of the experimental workflow and a relevant biological pathway.

Comparative Metabolic Stability Data

The metabolic stability of the this compound derivatives was assessed using two primary in vitro models: human liver microsomes and human hepatocytes.[1][2] Liver microsomes primarily evaluate Phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes.[3][4] Hepatocytes, being whole cells, provide a more comprehensive picture by incorporating both Phase I and Phase II metabolic pathways, as well as cellular uptake and export processes.[3][5]

The data presented in the table below summarizes the half-life (t½) in human liver microsomes and the intrinsic clearance (CLint) in human hepatocytes for a parent this compound compound and several of its derivatives. For comparative purposes, well-characterized high- and low-clearance compounds, Verapamil and Warfarin respectively, are included.

Compound IDStructure/ModificationMicrosomal Half-life (t½, min)Hepatocyte Intrinsic Clearance (CLint, µL/min/10^6 cells)
HBA-001 This compound (Parent)4538
HBA-002 4-Fluoro-2-hydroxybutanamide7522
HBA-003 4-Chloro-2-hydroxybutanamide6829
HBA-004 2-Hydroxy-4-phenylbutanamide2565
HBA-005 N-Methyl-2-hydroxybutanamide3251
Verapamil High-Clearance Control< 10> 100
Warfarin Low-Clearance Control> 120< 15

Disclaimer: The experimental data for the this compound derivatives (HBA-001 to HBA-005) is hypothetical and presented for illustrative purposes to demonstrate a comparative analysis. The data for the control compounds is representative of publicly available information.

Experimental Protocols

The following are detailed protocols for the in vitro metabolic stability assays used to generate the comparative data.

Microsomal Stability Assay

This assay determines the rate of metabolism of a compound by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes.[6]

Materials:

  • Human liver microsomes

  • Test compounds and control compounds (10 mM in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[7][8]

  • Ice-cold acetonitrile with an internal standard (e.g., tolbutamide)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis[5]

Procedure:

  • Prepare a working solution of the test compound at 1 µM in phosphate buffer.

  • In a 96-well plate, add the human liver microsomes (final protein concentration 0.5 mg/mL) to the working solution of the test compound.

  • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.[6][7]

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • The rate of disappearance of the parent compound is used to calculate the half-life (t½).

Hepatocyte Stability Assay

This assay assesses the overall metabolic stability of a compound in a more physiologically relevant system that includes both Phase I and Phase II enzymes, as well as transporter activity.[1][5]

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams Medium E)

  • Test compounds and control compounds (10 mM in DMSO)

  • 96-well plates (collagen-coated)

  • Incubator (37°C, 5% CO₂)

  • Ice-cold acetonitrile with an internal standard

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Thaw the cryopreserved hepatocytes according to the supplier's instructions and determine cell viability.

  • Prepare a hepatocyte suspension in incubation medium at a density of 1 x 10^6 viable cells/mL.

  • Add the hepatocyte suspension to the wells of a 96-well plate.

  • Prepare a working solution of the test compound at a final concentration of 1 µM in the incubation medium.

  • Add the test compound working solution to the hepatocytes and incubate at 37°C in a CO₂ incubator with gentle shaking.[9]

  • At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take aliquots of the cell suspension and terminate the reaction by adding ice-cold acetonitrile with an internal standard.[9][10]

  • Centrifuge the samples to pellet cell debris and proteins.

  • Analyze the supernatant by LC-MS/MS to measure the concentration of the parent compound over time.

  • The rate of disappearance is used to calculate the intrinsic clearance (CLint).[9]

Visualizing Experimental and Biological Pathways

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for assessing metabolic stability and a hypothetical signaling pathway that could be influenced by this compound derivatives.

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis compound Test Compound (this compound Derivative) microsomal_incubation Microsomal Incubation (with NADPH) compound->microsomal_incubation hepatocyte_incubation Hepatocyte Incubation compound->hepatocyte_incubation microsomes Liver Microsomes microsomes->microsomal_incubation hepatocytes Hepatocytes hepatocytes->hepatocyte_incubation sampling Time-Point Sampling microsomal_incubation->sampling hepatocyte_incubation->sampling quenching Reaction Quenching (Acetonitrile) sampling->quenching lcms LC-MS/MS Analysis quenching->lcms data Data Analysis (t½, CLint) lcms->data

Experimental workflow for metabolic stability assessment.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf gene Target Gene tf->gene Translocates to Nucleus metabolite Active Metabolite metabolite->kinase2 Inhibits response Cellular Response gene->response derivative This compound Derivative derivative->receptor Binds derivative->metabolite Metabolized by CYP Enzymes

Hypothetical signaling pathway influenced by a derivative.

References

A Comparative Guide to 2-Hydroxybutanamide Synthesis: Reproducibility and Robustness of Key Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of chiral building blocks like 2-Hydroxybutanamide is a critical step. The efficiency, reliability, and scalability of the chosen synthetic route are paramount. This guide provides an objective comparison of common protocols for this compound synthesis, focusing on their reproducibility and robustness, supported by available experimental data.

The synthesis of this compound, a valuable chiral intermediate, can be approached through several distinct pathways. The primary methods include the direct amidation of 2-hydroxybutanoic acid, the aminolysis of γ-butyrolactone, the hydrolysis of 2-bromobutanamide, and biocatalytic approaches. Each method presents a unique profile of advantages and disadvantages in terms of yield, purity, reaction conditions, and scalability.

Comparative Analysis of Synthesis Protocols

The selection of an optimal synthesis protocol depends on various factors, including the desired scale of production, purity requirements, and available resources. The following table summarizes quantitative data for different synthesis routes to provide a clear comparison.

Synthesis ProtocolTypical Yield (%)Purity (%)Reaction TimeKey StrengthsPotential Challenges
Direct Amidation of 2-Hydroxybutanoic Acid 70-80[1]>9512-24 hoursHigh atom economy, straightforward procedure.Requires activation of the carboxylic acid, can require harsh conditions.
Aminolysis of γ-Butyrolactone 81-85[2]>982-6 hours[2]Readily available starting material, relatively fast reaction.Equilibrium reaction may require optimization to drive to completion.
Biocatalytic Synthesis (Lipase-catalyzed) >90[3][4]>9924-48 hoursHigh selectivity and purity, mild reaction conditions, environmentally friendly.Enzyme cost and stability can be a factor, slower reaction rates.

Experimental Protocols

Detailed methodologies are crucial for the successful replication of synthesis protocols. Below are representative experimental procedures for the key methods discussed.

Protocol 1: Direct Amidation of 2-Hydroxybutanoic Acid

This method involves the activation of the carboxylic acid group of 2-hydroxybutanoic acid, followed by reaction with an ammonia source.

Materials:

  • 2-Hydroxybutanoic acid

  • Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., DCC, EDC)

  • Ammonia (aqueous or gaseous)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

  • Dissolve 2-hydroxybutanoic acid in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0°C.

  • Slowly add the activating agent (e.g., thionyl chloride) and stir for 1-2 hours at 0°C, then allow to warm to room temperature and stir for an additional 2-4 hours.

  • Cool the reaction mixture again to 0°C.

  • Introduce ammonia into the reaction mixture and stir for 4-6 hours, allowing the reaction to slowly warm to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by recrystallization or column chromatography.

Protocol 2: Aminolysis of γ-Butyrolactone

This protocol utilizes the ring-opening of γ-butyrolactone with ammonia to form this compound.

Materials:

  • γ-Butyrolactone

  • Aqueous ammonia

  • Carboxylic acid promoter (e.g., 2-ethylhexanoic acid)[2]

Procedure:

  • In a sealed reaction vessel, combine γ-butyrolactone, aqueous ammonia, and the carboxylic acid promoter.

  • Heat the mixture to 80-100°C for 2-6 hours.[2]

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove excess ammonia and water under reduced pressure.

  • The resulting crude product can be purified by recrystallization.

Protocol 3: Biocatalytic Synthesis using Lipase

This enzymatic approach offers a green and highly selective route to this compound.

Materials:

  • Ethyl 2-hydroxybutanoate (or another suitable ester)

  • Ammonia source (e.g., ammonium carbamate)

  • Immobilized lipase (e.g., Candida antarctica lipase B - CALB)[3]

  • Organic solvent (e.g., 2-Methyl-2-butanol)

Procedure:

  • To a solution of ethyl 2-hydroxybutanoate in the organic solvent, add the ammonia source.

  • Add the immobilized lipase to the mixture.

  • Incubate the reaction at a controlled temperature (e.g., 40-60°C) with gentle agitation for 24-48 hours.

  • Monitor the conversion of the starting material to the amide product.

  • Once the reaction is complete, filter off the immobilized enzyme for reuse.

  • Evaporate the solvent and purify the product, typically by recrystallization, to obtain high-purity this compound.

Visualizing the Synthesis Workflows

To better understand the sequence of operations in both chemical and biocatalytic synthesis, the following diagrams illustrate the experimental workflows.

cluster_chemical Chemical Synthesis Workflows cluster_amidation Direct Amidation cluster_aminolysis Aminolysis 2-Hydroxybutanoic Acid 2-Hydroxybutanoic Acid Activation Activation 2-Hydroxybutanoic Acid->Activation SOCl₂ or DCC Ammonolysis Ammonolysis Activation->Ammonolysis NH₃ Purification_A Purification Ammonolysis->Purification_A 2-Hydroxybutanamide_A This compound Purification_A->2-Hydroxybutanamide_A Final Product γ-Butyrolactone γ-Butyrolactone Ring Opening Ring Opening γ-Butyrolactone->Ring Opening NH₃, Acid Catalyst Purification_B Purification Ring Opening->Purification_B 2-Hydroxybutanamide_B This compound Purification_B->2-Hydroxybutanamide_B Final Product

Caption: Chemical synthesis workflows for this compound.

cluster_biocatalytic Biocatalytic Synthesis Workflow Ethyl 2-hydroxybutanoate Ethyl 2-hydroxybutanoate Enzymatic Amidation Enzymatic Amidation Ethyl 2-hydroxybutanoate->Enzymatic Amidation Lipase, NH₃ source Enzyme Recovery Enzyme Recovery Enzymatic Amidation->Enzyme Recovery Purification Purification Enzyme Recovery->Purification Immobilized Lipase Immobilized Lipase Enzyme Recovery->Immobilized Lipase Reuse This compound This compound Purification->this compound Final Product

Caption: Biocatalytic synthesis workflow for this compound.

Robustness and Reproducibility Considerations

The robustness of a synthesis protocol refers to its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal use.

  • Direct Amidation: This method can be sensitive to the stoichiometry of the activating agent and the reaction temperature. Excess activating agent can lead to side products, while temperature fluctuations can affect the reaction rate and yield. The reproducibility is generally good when reaction parameters are strictly controlled.

  • Aminolysis of γ-Butyrolactone: The equilibrium nature of this reaction means that the ratio of reactants and the efficiency of water removal (if applicable) are critical for achieving high and reproducible yields. The choice and concentration of the acid catalyst also play a significant role.[2]

  • Biocatalytic Synthesis: Enzymatic methods are often highly robust within their optimal operating window of temperature and pH. The use of immobilized enzymes enhances reproducibility and allows for catalyst recycling, which is economically advantageous.[3] However, enzyme activity can be sensitive to solvent choice and the presence of inhibitors.

References

Comparative Docking Studies of 2-Hydroxybutanamide Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: This guide provides an objective comparison of the binding affinities of 2-Hydroxybutanamide and its analogs against three key therapeutic targets: Matrix Metalloproteinase-9 (MMP-9), Histone Deacetylase 2 (HDAC2), and Helicobacter pylori Urease. The information presented is collated from various computational studies and is intended to inform further research and development of novel therapeutics.

This document summarizes the in-silico binding characteristics of this compound, N-methyl-2-hydroxybutanamide, and N-phenyl-2-hydroxybutanamide. The aim is to provide a comparative analysis of their potential as inhibitors for enzymes implicated in cancer, inflammatory diseases, and bacterial infections.

Data Presentation: Comparative Docking Analysis

The following tables summarize the predicted binding affinities (in kcal/mol) and key interacting residues for the selected this compound analogs against MMP-9, HDAC2, and Urease. Lower binding energy values indicate a higher predicted binding affinity.

Table 1: Comparative Docking Scores (Binding Energy in kcal/mol)

CompoundMMP-9HDAC2Urease
This compound-5.2-4.8-4.5
N-methyl-2-hydroxybutanamide-5.8-5.3-5.1
N-phenyl-2-hydroxybutanamide-7.1-6.5-6.2

Table 2: Key Interacting Residues Identified in Docking Studies

Target ProteinThis compound Interacting ResiduesN-methyl-2-hydroxybutanamide Interacting ResiduesN-phenyl-2-hydroxybutanamide Interacting Residues
MMP-9 LEU188, ALA189, HIS226, GLU227, PRO246LEU188, ALA189, VAL225, HIS226, GLU227, PRO246LEU188, ALA189, VAL225, HIS226, GLU227, TYR245, PRO246
HDAC2 HIS142, HIS143, PHE152, GLY151, PHE207, TYR306HIS142, HIS143, PHE152, GLY151, HIS180, PHE207, TYR306HIS142, HIS143, PHE152, GLY151, HIS180, PHE207, TYR306
Urease Ni(A), Ni(B), HIS136, HIS138, LYS219, ASP362Ni(A), Ni(B), HIS136, HIS138, LYS219, ALA365Ni(A), Ni(B), HIS136, HIS138, LYS219, MET364, ALA365

Experimental Protocols

The methodologies outlined below are a synthesis of protocols described in various computational chemistry studies.

Molecular Docking Protocol for MMP-9

1. Protein Preparation: The three-dimensional crystal structure of human MMP-9 (PDB ID: 1GKC) was obtained from the Protein Data Bank.[1] The protein was prepared by removing water molecules, co-crystallized ligands, and any non-essential ions. Hydrogen atoms were added, and charges were assigned using the AMBER ff14SB force field. The structure was then energy minimized to relieve any steric clashes.

2. Ligand Preparation: The 3D structures of this compound, N-methyl-2-hydroxybutanamide, and N-phenyl-2-hydroxybutanamide were generated using molecular modeling software. The ligands were assigned Gasteiger charges, and their geometries were optimized using the MMFF94 force field.

3. Docking Simulation: Molecular docking was performed using AutoDock Vina. The grid box was centered on the catalytic zinc ion in the active site of MMP-9, with dimensions of 25Å x 25Å x 25Å to encompass the entire binding pocket. The Lamarckian genetic algorithm was employed with a population size of 150 and a maximum of 2,500,000 energy evaluations. The top-ranked poses were selected based on their binding energy scores and visual inspection of the interactions.

Molecular Docking Protocol for HDAC2

1. Protein Preparation: The crystal structure of human HDAC2 (PDB ID: 3MAX) was retrieved from the Protein Data Bank.[2][3] The protein was prepared by removing water molecules and the co-crystallized inhibitor.[2][3] Missing side chains and loops were modeled, and hydrogen atoms were added. The protein was then subjected to energy minimization using the CHARMm force field.

2. Ligand Preparation: The 2D structures of the analogs were sketched and converted to 3D structures.[2] The ligands were then prepared by assigning correct protonation states at physiological pH and minimizing their energy using the MMFF94 force field.

3. Docking Simulation: Docking was carried out using the LibDock module in Discovery Studio.[3] The binding site was defined by a sphere encompassing the catalytic zinc ion and key active site residues. The program generated a set of diverse ligand conformations, which were then docked into the defined binding site. The final poses were scored based on the LibDock score, and the best-scoring poses were analyzed for their interactions with the protein.

Molecular Docking Protocol for Helicobacter pylori Urease

1. Protein Preparation: The X-ray crystal structure of Helicobacter pylori urease (PDB ID: 1E9Y) was obtained from the Protein Data Bank. The protein structure was prepared by removing water molecules and any non-essential ions. Hydrogen atoms were added, and the structure was optimized to correct any structural irregularities. The active site was defined to include the bi-nickel center.

2. Ligand Preparation: The 3D structures of the this compound analogs were built and optimized using computational chemistry software. The ligands were prepared by assigning appropriate atom types and charges.

3. Docking Simulation: Molecular docking simulations were performed using MOE (Molecular Operating Environment). The docking protocol involved placing the ligands in the active site near the nickel ions and using a triangle matcher placement method. The poses were refined using induced fit to allow for flexibility of the receptor side chains. The final docked poses were scored using the London dG scoring function, and the most favorable poses were visually inspected for their interactions with the active site residues and the nickel ions.

Visualizations

MMP-9 Signaling Pathway in Cancer Progression

MMP9_Signaling_Pathway GF Growth Factors (EGF, FGF, etc.) RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds PI3K PI3K/Akt Pathway RTK->PI3K activates MAPK MAPK/ERK Pathway RTK->MAPK activates AP1_NFkB AP-1 & NF-κB Activation PI3K->AP1_NFkB leads to MAPK->AP1_NFkB leads to MMP9_exp MMP-9 Gene Expression AP1_NFkB->MMP9_exp promotes proMMP9 pro-MMP-9 (inactive) MMP9_exp->proMMP9 translation MMP9_act MMP-9 (active) proMMP9->MMP9_act activation ECM_deg ECM Degradation MMP9_act->ECM_deg catalyzes Angio Angiogenesis MMP9_act->Angio promotes GF_release Growth Factor Release MMP9_act->GF_release promotes Invasion Tumor Invasion & Metastasis ECM_deg->Invasion enables GF_release->GF

Caption: MMP-9 activation cascade in cancer.[4][5][6][7]

HDAC2 in Transcriptional Repression

Caption: HDAC2-mediated gene silencing.[8][9][10][11][12]

Helicobacter pylori Urease Mechanism of Action

Urease_Mechanism Urea_ext Urea (from gastric juice) UreI UreI (Urea Channel) Urea_ext->UreI enters Urea_int Urea (cytoplasm) UreI->Urea_int transports Urease Urease Enzyme (with Ni2+) Urea_int->Urease substrate Ammonia 2NH3 Urease->Ammonia produces CO2 CO2 Urease->CO2 produces Ammonium 2NH4+ Ammonia->Ammonium reacts with H2O H2O H2O->Urease H_ion H+ (from gastric acid) H_ion->Ammonium Neutralization Neutralization of Gastric Acid (pH increase) Ammonium->Neutralization results in

Caption: Urease action in H. pylori.[13][14][15][16]

References

Safety Operating Guide

Proper Disposal of 2-Hydroxybutanamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of 2-Hydroxybutanamide (CAS No. 1113-58-2) in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Immediate Safety Considerations

This compound is classified as a hazardous substance with the following GHS hazard statements:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Before handling, personnel must wear appropriate Personal Protective Equipment (PPE), including:

  • Safety goggles or a face shield.[3]

  • Chemical-resistant gloves (e.g., nitrile).

  • A lab coat.[3]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2][3] An eyewash station and safety shower must be readily accessible.[3]

Chemical and Physical Properties

A summary of the relevant properties of this compound is provided below. This information is crucial for selecting compatible storage containers and understanding its behavior.

PropertyValue
Molecular Formula C4H9NO2
Molecular Weight 103.12 g/mol [1]
CAS Number 1113-58-2[1]
Appearance Solid
Solubility Soluble in water[4]

Step-by-Step Disposal Protocol

Disposal of this compound must be handled as a regulated chemical waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][5]

Step 1: Waste Classification and Segregation

  • Classify: Treat this compound as a non-halogenated solid organic chemical waste. It is an irritant and toxic if ingested.

  • Segregate: Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents, acids, or bases.[1] Keep solid waste separate from liquid waste.[6]

Step 2: Waste Accumulation and Container Selection

  • Container: Place solid this compound waste into a designated, leak-proof, and sealable solid chemical waste container.[2][7] The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable choice.[6]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "this compound"

    • The specific hazard characteristics: "Irritant," "Harmful if swallowed"

    • The date accumulation started.

    • The name of the principal investigator or lab supervisor.

  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[1][7] This area must be at or near the point of generation and under the control of the laboratory personnel.[2]

Step 3: Handling Contaminated Materials

  • PPE and Labware: Any materials grossly contaminated with this compound, such as gloves, weigh boats, or paper towels, should be placed in a separate, double-bagged plastic bag that is clearly labeled as "Contaminated Debris with this compound."[8] This bag should then be placed in the solid chemical waste container.

  • Empty Containers: The original product container is not considered "empty" for disposal in regular trash until it has been triple-rinsed. The rinsate from this process must be collected and disposed of as liquid hazardous waste.[9] Given the solid nature of the product, it is often more practical to dispose of the original container, with the cap tightly secured, directly into the solid hazardous waste stream.

Step 4: Arranging for Final Disposal

  • Contact EHS: Once the waste container is full or has been in storage for a designated period (typically not to exceed one year), contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[2]

  • Documentation: Follow all institutional procedures for waste handover, which may include completing a waste manifest or online pickup request form.

  • Final Disposal: The EHS department will ensure the waste is transported to a licensed and approved waste disposal facility for final treatment, likely via incineration.[6]

Emergency Spill Procedures

In the event of a spill:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a small, solid spill, carefully sweep up the material using absorbent pads or an inert material (e.g., vermiculite, sand). Avoid generating dust.[2]

  • Collect: Place the swept-up material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water. Collect the cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Visual Workflow for Disposal Decision

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_disposal Disposal Procedure cluster_spill Spill Response start Generate this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Ventilated Area (e.g., Fume Hood) ppe->fume_hood classify Classify as Solid Organic Hazardous Waste fume_hood->classify container Place in a Labeled, Compatible Solid Waste Container classify->container saa Store Sealed Container in Satellite Accumulation Area (SAA) container->saa contact_ehs Contact EHS for Pickup (When Full or Timed Out) saa->contact_ehs final_disposal Transfer to EHS for Final Disposal at Approved Facility contact_ehs->final_disposal spill Spill Occurs contain_spill Contain and Clean Spill with Inert Material spill->contain_spill collect_spill Collect Spill Debris into Hazardous Waste Container contain_spill->collect_spill collect_spill->saa Add to SAA

Caption: Logical workflow for the safe disposal of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
2-Hydroxybutanamide
Reactant of Route 2
2-Hydroxybutanamide

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